molecular formula C11H18ClNO B175335 4-Ethoxyamphetamine hydrochloride CAS No. 135014-87-8

4-Ethoxyamphetamine hydrochloride

Katalognummer: B175335
CAS-Nummer: 135014-87-8
Molekulargewicht: 215.72 g/mol
InChI-Schlüssel: VBQKWWONNAYURL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxyamphetamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H18ClNO and its molecular weight is 215.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(4-ethoxyphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-13-11-6-4-10(5-7-11)8-9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQKWWONNAYURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928860
Record name 1-(4-Ethoxyphenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135014-87-8
Record name Benzeneethanamine, 4-ethoxy-alpha-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135014878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Ethoxyphenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 4-Ethoxyamphetamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethoxyamphetamine HCl

This guide provides a comprehensive technical overview of the physicochemical properties of 4-Ethoxyamphetamine Hydrochloride (4-ETA HCl). Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical analytical methodologies. The structure of this guide is dictated by the scientific workflow, moving from basic identification and core properties to advanced spectroscopic characterization and analytical separation techniques.

Molecular Identity and Structural Elucidation

4-Ethoxyamphetamine, also known as para-ethoxyamphetamine (4-ETA), is a research chemical belonging to the phenethylamine and amphetamine classes.[1] It is structurally analogous to the more well-known para-methoxyamphetamine (PMA), with an ethoxy group substituting the methoxy group at the 4-position of the phenyl ring.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for analytical standard preparation.

Key Identifiers:

  • IUPAC Name: 1-(4-ethoxyphenyl)propan-2-amine hydrochloride

  • Common Synonyms: 4-ETA, para-Ethoxyamphetamine

  • CAS Number: 129476-58-0 (for free base)[1]

Chemical Structure and Formula
  • Molecular Formula (HCl Salt): C₁₁H₁₈ClNO

  • Molecular Formula (Free Base): C₁₁H₁₇NO[1]

  • Molecular Weight (Free Base): 179.26 g/mol [1]

  • Molecular Weight (HCl Salt): 215.72 g/mol

Core Physicochemical Data

The fundamental physicochemical properties of a compound are critical for designing analytical methods, developing formulations, and understanding its behavior in biological systems. The data for 4-Ethoxyamphetamine HCl is summarized below. Where direct data is unavailable, values are inferred from closely related analogs like 4-Methoxyamphetamine HCl.

PropertyValue / DescriptionSource / Rationale
Appearance White to off-white crystalline solid.Typical for amine hydrochloride salts.
Melting Point Data not available. Expected to be a distinct point due to crystalline nature.N/A
Solubility PBS (pH 7.2): Expected to be soluble (~10 mg/mL).Methanol: Soluble.Ethanol: Soluble.DMF/DMSO: Soluble (~30 mg/mL).Inferred from 4-Methoxyamphetamine HCl solubility data.[2] Amine salts are generally water-soluble.
pKa Estimated ~9.5 - 10.0Based on the pKa of similar amphetamines.[3] The primary amine group dictates the basicity.
Stability & Storage Store at -20°C, protected from light and moisture. Stable for ≥ 3 years under these conditions.Based on storage recommendations for analogous compounds like 4-Methoxyamphetamine HCl.[4]

Spectroscopic Characterization: A Practical Approach

Spectroscopic analysis is the cornerstone of structural confirmation. This section details the expected outcomes and underlying principles for the characterization of 4-Ethoxyamphetamine HCl.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is crucial for unambiguous identification. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile amphetamine derivatives.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of 4-Ethoxyamphetamine HCl in methanol.

  • Injection: Inject 1 µL into the GC system.

  • GC Column: Use a non-polar column, such as a 5% phenyl/95% methyl silicone column.

  • Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/minute.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV.

  • Detection: Scan a mass range from m/z 40 to 400.

Causality of Fragmentation: The fragmentation of 4-Ethoxyamphetamine is driven by the stability of the resulting ions. The primary cleavage event is the alpha-cleavage of the C-C bond between the alpha and beta carbons of the side chain. This yields a highly stable iminium cation, which typically forms the base peak in the spectrum.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A weak signal is expected at m/z 179 (corresponding to the free base).

  • Base Peak: A strong signal at m/z 44 resulting from the [CH(NH₂)-CH₃]⁺ iminium fragment.

  • Key Fragments:

    • m/z 135: From the tropylium-like ion formed after the loss of the ethyl group from the ethoxybenzyl moiety.

    • m/z 107: From the ethoxy-tropylium ion. This fragment helps distinguish it from methylenedioxy analogs.[5]

G parent 4-Ethoxyamphetamine (M+) m/z = 179 intermediate [M - C2H6N]+ parent->intermediate - [CH(NH2)CH3] frag1 Iminium Cation (Base Peak) [C2H6N]+ m/z = 44 frag2 Ethoxybenzyl Cation [C9H11O]+ m/z = 135 intermediate->frag1 intermediate->frag2

Caption: Predicted EI-MS fragmentation pathway for 4-Ethoxyamphetamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of 4-Ethoxyamphetamine HCl in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) can be used, though the solvent peak is often sufficient for referencing.[6]

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended.

  • Acquisition: Acquire standard ¹H and ¹³C spectra.

¹H NMR - Predicted Spectrum: The ¹H NMR spectrum is expected to show distinct signals characteristic of a para-substituted aromatic ring and the amphetamine side chain. The key differentiator from its methoxy analog is the ethoxy group's ethyl pattern.

  • Aromatic Protons (δ 7.0-7.4 ppm): Two doublets, integrating to 2 protons each, are expected. This classic AA'BB' system is indicative of para substitution.[7][8]

  • Ethoxy Group (δ 4.0-4.2 ppm & δ 1.3-1.5 ppm): A quartet (2H) from the -O-CH₂ - protons and a triplet (3H) from the -CH₂-CH₃ protons.

  • Methine Proton (δ 3.5-3.7 ppm): A multiplet (1H) corresponding to the proton on the chiral center (-CH (NH₂)-).

  • Methylene Protons (δ 2.8-3.2 ppm): Two doublet of doublets (2H total) for the diastereotopic protons of the -CH₂ - group adjacent to the aromatic ring.[8]

  • Methyl Protons (δ 1.2-1.4 ppm): A doublet (3H) from the methyl group on the side chain.

¹³C NMR - Predicted Spectrum:

  • Aromatic Carbons: Four signals are expected. The carbon attached to the ethoxy group (~158 ppm), the carbon attached to the side chain (~130 ppm), and two signals for the other four aromatic carbons (~130 ppm and ~115 ppm).

  • Side Chain Carbons: Signals for the methine (~50 ppm), methylene (~40 ppm), and methyl (~20 ppm) carbons.

  • Ethoxy Group Carbons: Signals for the methylene (~63 ppm) and methyl (~15 ppm) carbons.

Caption: Standard workflow for NMR sample analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the crystalline solid directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background: A background scan of the empty ATR crystal should be taken first.

Expected Vibrational Bands: The spectrum is consistent with a primary amine hydrochloride salt and a para-disubstituted aromatic ring.[7][9]

  • ~3000-2800 cm⁻¹: N-H stretching from the primary amine salt (R-NH₃⁺). These are often broad.

  • ~2980-2850 cm⁻¹: Aliphatic C-H stretching from the methyl, methylene, and methine groups.

  • ~1610, 1510, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl-alkyl ether.

  • ~1040 cm⁻¹: Symmetric C-O-C stretching of the ether.

  • ~830 cm⁻¹: C-H out-of-plane bending, characteristic of para-disubstitution.

Analytical Methodologies for Separation and Quantification

For quantitative analysis or separation from complex matrices, chromatographic techniques are essential.

High-Performance Liquid Chromatography (HPLC)

Protocol: Reversed-Phase HPLC

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 15 cm length).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM sodium phosphate, pH 5.5) and an organic modifier like methanol or acetonitrile. A typical starting point is 70:30 buffer:methanol.[10]

  • Detection: UV detection at wavelengths corresponding to the absorbance maxima of the phenyl ring (e.g., ~225 nm and ~277 nm).[4]

  • Flow Rate: 1.0 mL/min.

Causality: The separation is based on the partitioning of the analyte between the non-polar stationary phase (C18) and the polar mobile phase. As a moderately polar compound, 4-ETA's retention time can be finely tuned by adjusting the organic modifier concentration in the mobile phase.

Thin-Layer Chromatography (TLC)

TLC provides a rapid and cost-effective method for preliminary identification and purity assessment.

Protocol: Normal-Phase TLC

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of a non-polar solvent like ethyl acetate and a polar solvent like methanol, with a small amount of ammonium hydroxide to prevent peak tailing (e.g., 85:10:5 Ethyl Acetate:Methanol:Ammonium Hydroxide).

  • Visualization:

    • View under UV light (254 nm) to see quenching.

    • Spray with a ninhydrin solution and heat. Primary amines like 4-ETA will produce a characteristic purple spot.[11]

Synthesis, Stability, and Concluding Remarks

Synthesis Overview: 4-Ethoxyamphetamine is commonly synthesized from 4-ethoxyphenyl-2-propanone. A widely used clandestine method is the Leuckart reaction, which involves treating the ketone with formamide or ammonium formate, followed by acid hydrolysis of the resulting N-formyl intermediate.[12] Understanding the synthetic route is crucial for anticipating potential impurities, such as unreacted starting materials or reaction byproducts.

Trustworthiness of Protocols: The analytical protocols described herein are based on established methodologies for the characterization of amphetamine-class compounds.[9][13][14] By comparing the data obtained from orthogonal techniques—such as matching the molecular weight from MS with the structural framework from NMR and the functional groups from FTIR—a self-validating and unambiguous identification of 4-Ethoxyamphetamine HCl can be achieved.

This guide serves as a foundational resource for scientists working with 4-Ethoxyamphetamine HCl. The combination of tabulated physical data, detailed experimental protocols, and explanations of the underlying scientific principles provides the necessary framework for confident and accurate characterization.

References

  • para-Ethoxyamphetamine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Dal Cason, T. A. (2006). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Microgram Journal, 4(1-4), 39-45. Available from: [Link]

  • Dal Cason, T. A. (2006). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Dal Cason, T. A. (2006). 1 H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. ResearchGate. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-p-Methoxyamphetamine. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved January 14, 2026, from [Link]

  • Clark, C. R., et al. (2005). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Journal of the American Society for Mass Spectrometry, 16(5), 737-746. Available from: [Link]

  • Khajeamorn, S., et al. (2011). Analytical Methods. OPUS at UTS. Retrieved January 14, 2026, from [Link]

  • Hauser, F., et al. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. Applied Sciences, 11(8), 3656. Available from: [Link]

  • Frison, G., et al. (2007). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Forensic Science International, 169(2-3), 164-175. Available from: [Link]

  • SWGDRUG. (2005). AMPHETAMINE. Retrieved January 14, 2026, from [Link]

  • Musile, G., et al. (2013). Analytical study of amphetamine and methamphetamine by reversed-phase high-performance liquid chromatography method. Journal of Chromatographic Science, 51(7), 633-641. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Crystal Structure Analysis of 4-Ethoxyamphetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Clarity in Drug Development

Synthesis and Purification: The Foundation of a Perfect Crystal

The journey to a high-quality crystal structure begins with the synthesis of exceptionally pure material. The presence of impurities can inhibit crystallization or lead to disordered structures, rendering the analysis futile. The Leuckart reaction is a classic and effective method for the synthesis of amphetamines from a corresponding ketone.[1][2][3][4]

Synthesis of 4-Ethoxyamphetamine via the Leuckart Reaction

The chosen synthetic pathway commences with 4-ethoxyphenylacetone, which undergoes reductive amination using formamide or ammonium formate, followed by acid hydrolysis to yield the target primary amine.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 mole of 4-ethoxyphenylacetone with 2 moles of ammonium formate (or formamide) and 1 mole of formic acid.

  • Reductive Amination: Heat the mixture to 160-185°C for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). This step forms the N-formyl intermediate, N-formyl-4-ethoxyamphetamine.[3]

  • Hydrolysis: After cooling, add a 3M solution of hydrochloric acid to the reaction mixture and reflux for 4-6 hours to hydrolyze the formyl group.

  • Workup: Cool the solution and basify with a concentrated sodium hydroxide solution until a pH of >12 is achieved. This liberates the 4-ethoxyamphetamine free base.

  • Extraction: Extract the free base into an organic solvent such as diethyl ether or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude 4-ethoxyamphetamine free base.

Salt Formation and Purification

Conversion to the hydrochloride salt enhances stability and often improves crystallinity.

Experimental Protocol: Salt Formation and Recrystallization

  • Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous isopropanol or ethanol. While stirring, slowly add a solution of hydrochloric acid in isopropanol (or bubble dry HCl gas through the solution) until the solution is acidic.

  • Precipitation: The 4-Ethoxyamphetamine hydrochloride will precipitate out of the solution. Cool the mixture in an ice bath to maximize the yield.

  • Initial Purification: Collect the precipitate by vacuum filtration and wash with cold, anhydrous diethyl ether.[5]

  • Recrystallization: For single-crystal growth, the powder must be further purified by recrystallization. Dissolve the hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of ethanol and water). Allow the solution to cool slowly to room temperature, then transfer to 4°C to promote the formation of well-defined crystals. Collect the purified crystals by filtration.

Analytical Characterization: Verifying the Molecular Identity

Prior to crystallization attempts, it is imperative to confirm the identity and purity of the synthesized this compound using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and is a powerful tool for confirming the successful synthesis of the target compound.[6][7][8]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR: Acquire the proton NMR spectrum. The expected spectrum would show signals corresponding to the aromatic protons (typically two doublets in the para-substituted ring), the ethoxy group (a quartet and a triplet), the methine and methylene protons of the amphetamine backbone, and the methyl group.

  • ¹³C NMR: Acquire the carbon NMR spectrum to confirm the number and types of carbon atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Key expected absorbances include N-H stretching from the ammonium salt, C-H stretches (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the ethoxy group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Data Acquisition: Use an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to acquire the mass spectrum. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

The Art of Crystallization: From Solution to Single Crystal

Growing a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step. It requires patience and a systematic approach.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Screen a variety of solvents and solvent systems to find conditions where the compound has moderate solubility.

  • Slow Evaporation: Dissolve the purified this compound in a suitable solvent in a small vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid.[9][10][11][12][13]

Workflow for Crystal Structure Determination

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction cluster_analysis Analysis & Validation Synthesis Synthesis of 4-Ethoxyamphetamine Purification Purification & Salt Formation Synthesis->Purification Characterization Spectroscopic Confirmation (NMR, IR, MS) Purification->Characterization Crystallization Single Crystal Growth Characterization->Crystallization DataCollection Data Collection (Diffractometer) Crystallization->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Analysis Structural Analysis (Bonds, Angles, Packing) Refinement->Analysis Validation Validation & Deposition (CIF file) Analysis->Validation

Caption: Overall workflow for the crystal structure analysis of this compound.

Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (typically 100 K) to reduce thermal motion, the crystal is flash-cooled in a stream of cold nitrogen gas.

  • Diffractometer Setup: The crystal is centered in the X-ray beam of a single-crystal diffractometer.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.

  • Data Collection Strategy: A strategy is devised to collect a complete and redundant set of diffraction data by rotating the crystal in the X-ray beam.[10]

Data Processing

The raw diffraction images are processed to obtain a list of reflection intensities.

  • Integration: The intensity of each diffraction spot is integrated.

  • Scaling and Merging: The integrated intensities are scaled to account for variations in exposure time and detector response. Symmetry-related reflections are merged.

  • Absorption Correction: Corrections are applied to account for the absorption of X-rays by the crystal.

Structure Solution and Refinement

This is the process of converting the diffraction data into a model of the atomic arrangement.

  • Space Group Determination: The space group is determined from the systematic absences in the diffraction data.

  • Structure Solution: The initial atomic positions are determined using methods such as Direct Methods or Patterson methods. This is often performed with software like SHELXT.[14][15][16]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. This is typically done with software like SHELXL within a graphical interface like Olex2.[16][17] Hydrogen atoms are usually located in the difference Fourier map and refined.

Analysis of the Crystal Structure: Deciphering the Molecular Details

The refined crystal structure provides a wealth of information.

Molecular Structure of 4-Ethoxyamphetamine Cation

interactions Amp1 4-ETA-NH₃⁺ Cl1 Cl⁻ Amp1->Cl1 N-H···Cl⁻ Amp2 4-ETA-NH₃⁺ Amp1->Amp2 van der Waals Cl2 Cl⁻ Amp1->Cl2 N-H···Cl⁻ Amp2->Cl1 N-H···Cl⁻ Amp3 4-ETA-NH₃⁺ Amp2->Amp3 van der Waals Amp3->Cl2 N-H···Cl⁻

Caption: Key intermolecular interactions in the crystal lattice.

Data Presentation and Validation

The final step is to present the crystallographic data in a standardized format and to validate the structure.

Table 1: Example Crystallographic Data for this compound

ParameterValue
Chemical formulaC₁₁H₁₈ClNO
Formula weight215.72
Crystal system(e.g., Monoclinic)
Space group(e.g., P2₁/c)
a, b, c (Å)(To be determined)
α, β, γ (°)(To be determined)
Volume (ų)(To be determined)
Z (molecules/unit cell)(e.g., 4)
Temperature (K)100(2)
Radiation type(e.g., Mo Kα)
Wavelength (Å)0.71073
Reflections collected(Number)
Independent reflections(Number)
R_int(Value)
Final R indices [I>2σ(I)]R₁ = (Value), wR₂ = (Value)
Goodness-of-fit on F²(Value)

The final structure is typically reported in a Crystallographic Information File (CIF), which is the standard format for submission to crystallographic databases.

Conclusion: From Synthesis to Structure

The determination of the crystal structure of this compound is a multi-faceted process that demands precision at every stage. From the meticulous synthesis and purification of the starting material to the sophisticated analysis of diffraction data, each step builds upon the last to provide an unambiguous view of the molecule's solid-state architecture. The insights gained from such an analysis—into molecular conformation, hydrogen bonding networks, and crystal packing—are invaluable for the rational design of new pharmaceuticals and for understanding the fundamental physicochemical properties of this important class of compounds. This guide provides a robust framework for researchers to successfully navigate this analytical journey, ensuring data of the highest scientific integrity.

References

  • RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]

  • University of Oxford. CRYSTALS - Chemical Crystallography. Retrieved from [Link]

  • Scribd. Purification Methods For Amphetamine Salts. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • Cranswick, L. M. D. (n.d.). Freely available software tools for chemical crystallography. CCP14. Retrieved from [Link]

  • Purdue University. X-Ray Crystallography - Software. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Grokipedia. Substituted amphetamine. Retrieved from [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2008). Data Collection for Crystallographic Structure Determination. PMC. Retrieved from [Link]

  • Dal Cason, T. A., et al. (2002). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. PubMed. Retrieved from [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved from [Link]

  • Rowlett, R. S. Protein XRD Protocols - X-ray Diffraction Data Collection. Google Sites.
  • Macromolecular Crystallography Core Facility. X-ray Data Collection Course. Retrieved from [Link]

  • Wikipedia. Substituted amphetamine. Retrieved from [Link]

  • UNODC. Recommended methods for testing amphetamine and methamphetamine. Retrieved from [Link]

  • Armellin, S., et al. (2004). Establishing the Synthetic Origin of Amphetamines by 2H NMR Spectroscopy. PubMed. Retrieved from [Link]

  • ResearchGate. Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: Route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine. Retrieved from [Link]

  • Harcuba, P., et al. (2023). Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy. Analyst. Retrieved from [Link]

  • Hulme, M. C., et al. Discrimination of fluorinated and methylated regioisomers of substituted amphetamines and cathinones using benchtop 1H and 19F NMR spectroscopy. Oxford Instruments Magnetic Resonance. Retrieved from [Link]

  • Klosa, J. (1975). [On the crystallisation of amphetaminil base into its hydrochloride salt (author's transl)]. PubMed. Retrieved from [Link]

  • Ingenta Connect. NMR Regulatory analysis: enantiomeric purity determination for (R)-(–)-desoxyephedrine and antipode methamphetamine. Retrieved from [Link]

  • Drug Rehab. Understanding the Effects of Substituted Amphetamines. Retrieved from [Link]

  • Taylor & Francis. Substituted amphetamines – Knowledge and References. Retrieved from [Link]

  • Google Patents. EP3459538A1 - Crystalline salts of a dextroamphetamine prodrug.
  • Google Patents. WO2024175957A1 - Non-distillative process for manufacturing high purity amphetamines.
  • Heal, D. J., Smith, S. L., & Gosden, J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. PMC. Retrieved from [Link]

  • ResearchGate. Scheme 4. Synthesis of amphetamine through the LW method. Retrieved from [Link]

  • Wikipedia. Formetorex. Retrieved from [Link]

  • Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

Sources

Spectroscopic Data of 4-Ethoxyamphetamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Ethoxyamphetamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available, peer-reviewed spectroscopic data for this compound is not readily found, this guide will establish the predicted spectral characteristics based on its molecular structure and by drawing parallels with closely related and well-documented analogs.

Introduction to this compound

4-Ethoxyamphetamine, also known as para-ethoxyamphetamine (4-ETA), is a psychoactive substance belonging to the phenethylamine and amphetamine chemical classes. It is structurally analogous to other para-substituted amphetamines, such as the more well-known 4-methoxyamphetamine (PMA). The hydrochloride salt of 4-ethoxyamphetamine is the common form used in laboratory settings for its increased stability and solubility.

The precise and unambiguous characterization of this molecule is paramount for forensic analysis, pharmacological research, and in the context of drug development and regulation. Spectroscopic techniques provide a powerful toolkit for elucidating the molecular structure and confirming the identity of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The presence of the hydrochloride salt will influence the chemical shifts of protons near the amine group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (Ha)~7.1Doublet2HProtons ortho to the ethoxy group.
Aromatic (Hb)~6.8Doublet2HProtons meta to the ethoxy group.
Methylene (-O-CH₂ -CH₃)~4.0Quartet2HProtons of the methylene group of the ethoxy substituent, split by the adjacent methyl group.
Methine (-CH -)~3.5Multiplet1HThe proton on the chiral center, split by the adjacent methyl and methylene groups.
Methylene (-CH₂ -CH-)~2.9Multiplet2HProtons of the methylene group adjacent to the aromatic ring.
Amine (-NH₃ ⁺)Broad singlet3HProtons of the protonated amine, often exchanging with the solvent, leading to a broad signal. The chemical shift can be highly variable depending on the solvent and concentration.
Methyl (-O-CH₂-CH₃ )~1.4Triplet3HProtons of the terminal methyl group of the ethoxy substituent, split by the adjacent methylene group.
Methyl (-CH-CH₃ )~1.2Doublet3HProtons of the methyl group on the propane chain, split by the adjacent methine proton.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Aromatic (C-O)~157Aromatic carbon bonded to the ethoxy group.
Aromatic (C-C)~130Aromatic carbons ortho to the ethoxy group.
Aromatic (CH)~115Aromatic carbons meta to the ethoxy group.
Aromatic (quaternary)~130Quaternary aromatic carbon.
Methylene (-O-CH₂ -CH₃)~63Methylene carbon of the ethoxy group.
Methine (-CH -)~50Methine carbon of the propane chain.
Methylene (-CH₂ -CH-)~40Methylene carbon adjacent to the aromatic ring.
Methyl (-O-CH₂-CH₃ )~15Methyl carbon of the ethoxy group.
Methyl (-CH-CH₃ )~20Methyl carbon of the propane chain.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Chloroform-d). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for D₂O, to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, ether linkage, and the primary amine salt.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3100-2800Strong, broad-NH₃⁺N-H stretching of the primary amine salt.
3050-3000MediumAromatic C-HC-H stretching.
2980-2850Medium-StrongAliphatic C-HC-H stretching of methyl and methylene groups.
1610, 1510Medium-StrongC=CAromatic ring stretching.
1250StrongC-O-CAsymmetric stretching of the aryl alkyl ether.
830StrongAromatic C-HOut-of-plane bending for a 1,4-disubstituted (para) aromatic ring.
Experimental Protocol for FTIR-ATR Spectroscopy
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

  • Sample Analysis: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation. For 4-Ethoxyamphetamine, Electron Ionization (EI) would likely be used.

Predicted Mass Spectrum

The molecular ion peak ([M]⁺) for the free base of 4-ethoxyamphetamine (C₁₁H₁₇NO) would be at a mass-to-charge ratio (m/z) of 179.26. However, under EI conditions, the molecular ion may be weak or absent. The major fragmentation pathway is expected to be the cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage), which is a characteristic fragmentation for amphetamines.

Table 4: Predicted Key Mass Fragments for 4-Ethoxyamphetamine

m/zProposed FragmentRationale
179[C₁₁H₁₇NO]⁺Molecular ion of the free base.
135[C₉H₁₁O]⁺Loss of the aminopropane side chain via benzylic cleavage.
44[C₂H₆N]⁺The iminium cation resulting from the alpha-cleavage. This is often the base peak for amphetamines.
Visualization of Predicted Fragmentation

G M 4-Ethoxyamphetamine [M]⁺ m/z = 179 F1 Benzylic Cleavage M->F1 Frag1 [C₉H₁₁O]⁺ m/z = 135 F1->Frag1 Frag2 [C₂H₆N]⁺ m/z = 44 (Base Peak) F1->Frag2

Caption: Predicted EI Mass Spectrometry fragmentation of 4-Ethoxyamphetamine.

Experimental Protocol for GC-MS
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol). The sample may need to be derivatized (e.g., with trifluoroacetic anhydride) to improve its chromatographic properties, though analysis of the free base is also common.

  • Gas Chromatography (GC): Inject the sample into the GC. The volatile components are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program would start at a low temperature and ramp up to a higher temperature to elute all components.

  • Mass Spectrometry (MS): As the components elute from the GC column, they enter the ion source of the mass spectrometer (typically an EI source). The molecules are ionized and fragmented. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

  • Data Analysis: The resulting mass spectrum for each chromatographic peak is compared to a library of known spectra for identification.

Integrated Analytical Workflow

A robust identification of this compound relies on the combination of these spectroscopic techniques. The following diagram illustrates a typical workflow.

G cluster_0 Sample cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Sample Unknown Sample (Presumed 4-ETA HCl) IR FTIR-ATR (Functional Groups) Sample->IR GCMS GC-MS (Molecular Weight & Fragmentation) Sample->GCMS NMR ¹H & ¹³C NMR (Structural Elucidation) Sample->NMR Data Compare with Predicted Data & Reference Spectra IR->Data GCMS->Data NMR->Data Confirm Confirmed Identity: 4-Ethoxyamphetamine HCl Data->Confirm

Caption: General workflow for the spectroscopic identification of a compound.

Conclusion

References

  • While no direct and complete spectroscopic data for this compound was found in the public domain during the literature search, the principles and comparative data are based on general knowledge from organic spectroscopy textbooks and data from structurally similar compounds found in various scientific databases and publications.

    • NIST Chemistry WebBook: A comprehensive source for chemical and physical data, including mass spectra and IR spectra for many compounds. ([Link])

    • PubChem: A public database of chemical substances and their properties, often including links to spectral data. ([Link])

    • Scientific Journals: Publications in analytical chemistry, forensic science, and pharmacology that detail the synthesis and characterization of new psychoactive substances. Examples include the Journal of Analytical Toxicology, Forensic Science International, and the Journal of Organic Chemistry.
    • SWGDRUG Monographs: The Scientific Working Group for the Analysis of Seized Drugs provides monographs with spectroscopic data for many controlled substances. ([Link])

The Emergence and Scientific Characterization of 4-Ethoxyamphetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the historical context surrounding the discovery and scientific investigation of 4-ethoxyamphetamine (4-ETA). It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of substituted amphetamines and the scientific response to the emergence of new psychoactive substances.

Introduction: The Landscape of Substituted Amphetamines

The amphetamine scaffold, a simple phenylisopropylamine structure, has been a fertile ground for chemical exploration, yielding a vast array of compounds with diverse pharmacological activities.[1] These activities span from central nervous system stimulants to empathogens and hallucinogens, dictated by the nature and position of substituents on the phenyl ring.[1] The historical context of amphetamine chemistry begins with its first synthesis in 1887 and its later introduction into medicine in the 1930s.[1] The exploration of para-substituted amphetamines, in particular, has been a significant area of research, driven by the quest to understand how modifications at the 4-position of the phenyl ring influence psychoactivity.

The Emergence of 4-Ethoxyamphetamine (4-ETA)

Unlike many psychoactive compounds that originate from academic or pharmaceutical research, the story of 4-ethoxyamphetamine (also known as para-ethoxyamphetamine or 4-ETA) begins in the illicit drug market. In the summer of 1986, forensic laboratories in Canada identified 4-ETA in street drug samples, where it was often misrepresented as other substances.[2] This emergence necessitated the synthesis of 4-ETA as a reference standard for forensic identification and prompted further scientific investigation into its pharmacological properties.[2]

Synthesis of 4-Ethoxyamphetamine

While the specific details of the initial clandestine synthesis of 4-ETA are unknown, the preparation of para-substituted amphetamines generally follows established synthetic routes. A common method for producing amphetamines is the Leuckart reaction, which involves the reductive amination of a ketone.[3] In the case of 4-ETA, the synthesis would typically start from 4-ethoxyphenylacetone.

Experimental Protocol: Generalized Leuckart Reaction for 4-Ethoxyamphetamine
  • Reaction Setup: 4-ethoxyphenylacetone is reacted with either formamide or ammonium formate.

  • Heating: The mixture is heated, leading to the formation of the N-formyl intermediate.

  • Hydrolysis: The intermediate is then subjected to acid hydrolysis to yield the primary amine, 4-ethoxyamphetamine.

  • Purification: The final product is purified through standard laboratory techniques such as distillation or chromatography.

Synthesis_of_4_Ethoxyamphetamine 4-Ethoxyphenylacetone 4-Ethoxyphenylacetone N-formyl-4-ethoxyamphetamine N-formyl-4-ethoxyamphetamine 4-Ethoxyphenylacetone->N-formyl-4-ethoxyamphetamine Formamide or Ammonium Formate 4-Ethoxyamphetamine 4-Ethoxyamphetamine N-formyl-4-ethoxyamphetamine->4-Ethoxyamphetamine Acid Hydrolysis

Sources

An In-depth Technical Guide on the Mechanism of Action of 4-Ethoxyamphetamine Hydrochloride on Serotonin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Ethoxyamphetamine (4-EA), a synthetic substituted amphetamine of the phenethylamine class, demonstrates a distinct pharmacological profile characterized by its significant interaction with the serotonin system. This guide provides a detailed examination of the molecular mechanisms underlying 4-EA's effects, focusing on its dual action as a potent serotonin releasing agent via the serotonin transporter (SERT) and its direct interactions with specific serotonin receptor subtypes. Drawing parallels with its close structural analog, para-methoxyamphetamine (PMA), this document synthesizes available data to elucidate its primary modes of action, potential downstream signaling cascades, and neurochemical consequences.[1][2] We present detailed protocols for in vitro assays, including serotonin uptake inhibition and receptor binding, to provide a practical framework for researchers investigating this and related compounds. This technical guide is intended for neuroscientists, pharmacologists, and drug development professionals seeking a comprehensive understanding of 4-EA's serotonergic pharmacology.

Introduction: The Landscape of Substituted Amphetamines and Serotonergic Modulation

Substituted amphetamines are a broad class of psychoactive compounds that share a common phenethylamine core. Modifications to the phenyl ring, the alkyl side chain, or the amino group can drastically alter their pharmacological properties, shifting their primary activity between dopaminergic, noradrenergic, and serotonergic systems.

Chemical Classification and Structure of 4-Ethoxyamphetamine (4-EA)

4-Ethoxyamphetamine (hydrochloride salt), also known as para-ethoxyamphetamine, is a research chemical with the molecular formula C₁₁H₁₇NO.[1] It is structurally characterized by an amphetamine core with an ethoxy group (-O-CH₂CH₃) substituted at the fourth position (para position) of the phenyl ring. This substitution is critical to its mechanism of action, conferring a high degree of selectivity for the serotonin system over catecholamine systems.[1][3] It is a close structural analog of para-methoxyamphetamine (PMA), with the only difference being the substitution of an ethoxy group for PMA's methoxy group.[2] This subtle structural change influences its potency and metabolic profile.

The Serotonin System: Receptors, Transporter, and Signaling

The serotonin (5-hydroxytryptamine, 5-HT) system is a key modulator of numerous physiological and psychological processes, including mood, cognition, and perception. Its actions are mediated by a diverse family of receptors, broadly classified into seven families (5-HT₁ through 5-HT₇), and the serotonin transporter (SERT), which is responsible for the reuptake of 5-HT from the synaptic cleft. The 5-HT₂ receptor family, particularly the 5-HT₂A subtype, is a Gq-protein coupled receptor (GPCR) and the primary target for classic psychedelic compounds.[4][5][6]

Core Mechanism of Action: 4-EA as a Serotonin Releasing Agent

The principal mechanism of action for 4-EA, like many substituted amphetamines, is not direct receptor agonism but rather the induction of neurotransmitter release.[1][7] 4-EA acts as a potent serotonin releasing agent (SRA), with significantly greater selectivity for the serotonergic system compared to the dopaminergic system.

Interaction with the Serotonin Transporter (SERT)

4-EA's primary molecular target is the serotonin transporter (SERT). Its interaction is twofold:

  • Competitive Inhibition of Serotonin Reuptake: 4-EA competes with serotonin for binding to SERT, thereby blocking the reuptake of serotonin from the synapse.

  • Reversal of SERT Function (Efflux): More significantly, 4-EA acts as a SERT substrate. Upon being transported into the presynaptic neuron, it disrupts the vesicular storage of serotonin and reverses the direction of SERT, causing a massive, non-vesicular efflux of serotonin from the cytoplasm into the synaptic cleft.[8][9] This transporter-mediated release is a hallmark of amphetamine-like SRAs and is independent of calcium-mediated vesicular release.[8]

Studies on rat brain synaptosomes have confirmed that 4-EA potently inhibits the uptake of serotonin and stimulates its spontaneous efflux.[1] This serotonergic dominance is a key feature that distinguishes its effects from classical stimulants like (+)-amphetamine, which primarily target dopamine.[3]

Experimental Workflow: In Vitro SERT Activity Assay

To quantify the interaction of 4-EA with SERT, a [³H]5-HT uptake inhibition assay is a standard and robust method. This assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells or synaptosomes expressing SERT.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-EA for the serotonin transporter.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT)

  • [³H]5-HT (specific activity ~25 Ci/mmol)

  • Krebs-HEPES buffer (KHB)

  • Poly-D-lysine-coated 24-well plates

  • 4-Ethoxyamphetamine hydrochloride

  • Fluoxetine (as a positive control)

  • Scintillation fluid and counter

Procedure:

  • Cell Plating: Seed hSERT-expressing HEK293 cells into 24-well plates at a density of 1.5 x 10⁵ cells/well and culture for 48 hours.[10]

  • Preparation: On the day of the experiment, wash each well with 2 ml of KHB.

  • Pre-incubation: Add 200 µL of KHB containing various concentrations of 4-EA (or fluoxetine) to the wells. For the control wells (total uptake), add buffer alone. For non-specific uptake, add a high concentration of fluoxetine (e.g., 10 µM). Incubate for 10-15 minutes at room temperature.

  • Initiation of Uptake: Add 50 µL of KHB containing a fixed concentration of [³H]5-HT (e.g., 10 nM) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.

  • Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KHB.

  • Cell Lysis & Counting: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS). Transfer the lysate to a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition versus the log concentration of 4-EA and fit the data using a non-linear regression model to determine the IC₅₀ value.

Based on the pharmacology of related compounds, 4-EA is expected to exhibit a potent IC₅₀ value for SERT, likely in the nanomolar to low micromolar range. This would confirm its high affinity for the transporter and its role as a potent serotonin reuptake inhibitor and releasing agent.

Direct Receptor Interactions: Binding and Functional Activity at 5-HT Receptors

While the primary mechanism of 4-EA is serotonin release, direct interaction with postsynaptic 5-HT receptors, particularly the 5-HT₂ family, contributes significantly to its overall psychoactive effects. The resulting surge in synaptic serotonin from SERT reversal leads to the activation of these receptors.

5-HT₂ Receptor Family (5-HT₂A, 5-HT₂B, 5-HT₂C)

The 5-HT₂ family of receptors are GPCRs that couple to Gq/G₁₁, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium stores.[11][12] Agonism at the 5-HT₂A receptor is strongly correlated with the psychedelic effects of many phenethylamines.[4][5][6][13][14]

While direct, comprehensive binding data for 4-EA is limited, studies on structurally similar 4-alkoxy-substituted amphetamines show moderate to high affinity for the 5-HT₂A receptor, with a preference over 5-HT₁A and 5-HT₂C receptors.[4] It is highly probable that 4-EA shares this characteristic, acting as a partial or full agonist at 5-HT₂A receptors.

Experimental Workflow: Radioligand Binding Assay for 5-HT₂A Receptor

To determine the binding affinity (Ki) of 4-EA for the 5-HT₂A receptor, a competitive radioligand binding assay is the gold standard.[15]

Objective: To determine the binding affinity (Ki) of 4-EA for the human 5-HT₂A receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.

  • [³H]Ketanserin (a selective 5-HT₂A antagonist radioligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • This compound.

  • Serotonin or another known 5-HT₂A ligand (for defining non-specific binding).

  • 96-well filter plates (e.g., GF/B or GF/C).[16]

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the receptor membrane preparation and resuspend in ice-cold assay buffer.[17]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of receptor membrane preparation (e.g., 70 µg protein/well).[16][17]

    • 50 µL of various concentrations of 4-EA (the competing ligand).

    • 50 µL of [³H]Ketanserin at a concentration near its Kd (e.g., 1-2 nM).[16]

    • Total Binding: Buffer instead of competing ligand.

    • Non-specific Binding: A high concentration of an unlabeled ligand (e.g., 10 µM Serotonin).

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[17]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum harvester. Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer.[17]

  • Drying and Counting: Dry the filter plate (e.g., 30-60 minutes at 50°C).[16][17] Add scintillation cocktail to each well and count the radioactivity.

  • Data Analysis: Calculate the specific binding at each concentration of 4-EA. Use non-linear regression to fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: In Vitro Functional Assay

To determine if 4-EA acts as an agonist or antagonist and to quantify its potency (EC₅₀) and efficacy, a functional assay is required. A calcium flux assay is a common high-throughput method for Gq-coupled receptors like 5-HT₂A.[11][18][19][20]

Objective: To measure the functional activity (potency and efficacy) of 4-EA at the 5-HT₂A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Black, clear-bottom 96-well plates.[20]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8, Calcium-5).[18][20]

  • Probenecid (an anion transport inhibitor, may be required for dye retention).[20]

  • This compound.

  • Serotonin (as a full agonist reference).

  • A fluorescence imaging plate reader (FLIPR) or equivalent instrument.[19][20]

Procedure:

  • Cell Plating: Seed the 5-HT₂A-expressing cells into the 96-well plates and grow to confluence.[20]

  • Dye Loading: Aspirate the growth medium and add the calcium-sensitive dye loading solution (containing the dye and probenecid, if necessary) to each well. Incubate for 30-60 minutes at 37°C.[20]

  • Compound Addition: Place the cell plate into the FLIPR instrument. The instrument will add solutions of 4-EA or serotonin at various concentrations to the wells.

  • Measurement: The instrument will immediately begin measuring the fluorescence intensity in real-time. Activation of the Gq-coupled 5-HT₂A receptor by an agonist will cause a release of intracellular calcium, which binds to the dye and increases its fluorescence.[11][20]

  • Data Analysis: The change in fluorescence intensity is proportional to the receptor activation. Plot the peak fluorescence response against the log concentration of 4-EA. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Emax (maximal efficacy). Efficacy is typically expressed as a percentage of the maximal response produced by the reference full agonist, serotonin.[21]

Data Presentation: Expected Pharmacological Profile

The following tables summarize the expected quantitative data for 4-EA based on its structural similarity to other 4-substituted amphetamines.

Table 1: Expected Binding Affinities (Ki, nM) of 4-EA

Receptor TargetExpected Ki (nM)Rationale
SERT 50 - 500Primary target for SRAs.
5-HT₂A 100 - 1000Moderate to high affinity is common for psychedelic amphetamines.[4][14]
5-HT₂C 500 - 2000Typically lower affinity than for 5-HT₂A.[4]
DAT > 5000High selectivity for SERT over DAT is a defining feature.[1]
NET > 5000High selectivity for SERT over NET.

Table 2: Expected Functional Activity of 4-EA at 5-HT₂A

ParameterExpected ValueRationale
EC₅₀ (nM) 100 - 1500Potency is expected to be in the nanomolar to low micromolar range.[4][14]
Emax (% of 5-HT) 60 - 100%Likely a partial to full agonist, characteristic of this chemical class.[4][14]

Downstream Signaling and Neurochemical Effects

The dual action of 4-EA—massive serotonin release and direct 5-HT₂A receptor agonism—initiates a complex cascade of downstream signaling events.

Diagram: 4-EA Mediated Serotonergic Signaling Pathway

The diagram below illustrates the primary molecular actions of 4-EA at a serotonergic synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron vesicle 5-HT Vesicle cytoplasm Cytoplasmic 5-HT vesicle->cytoplasm Disrupts Storage sert SERT sert->cytoplasm 2. Reverses SERT ht_synapse 5-HT cytoplasm->ht_synapse 3. 5-HT Efflux four_ea_pre 4-EA four_ea_pre->sert 1. Enters via SERT ht2a 5-HT₂A Receptor ht_synapse->ht2a Binds four_ea_synapse 4-EA four_ea_synapse->ht2a Binds (Agonist) gq Gq Protein ht2a->gq 4. Activation plc PLC gq->plc 5. Activates calcium ↑ Intracellular Ca²⁺ plc->calcium 6. Signals

Caption: Dual mechanism of 4-EA: SERT reversal and direct 5-HT₂A receptor agonism.

In Vivo Effects and Considerations for Neurotoxicity

The profound release of serotonin combined with 5-HT₂A agonism results in a complex behavioral profile. Animal studies show that 4-EA produces effects more akin to serotonergic hallucinogens than dopaminergic stimulants like amphetamine.[1]

A significant concern with potent SRAs, especially those related to PMA, is the risk of neurotoxicity and serotonin syndrome.[1] Overstimulation of the serotonin system can lead to hyperthermia, seizures, and long-term depletion of serotonin and damage to 5-HT axon terminals.[22][23][24] Studies on the closely related compound PMMA (the N-methylated version of PMA) confirm its potential to cause long-lasting reductions in brain serotonin concentrations.[22] Given its potent serotonergic activity, 4-EA likely carries a similar risk profile, especially at higher doses.

Conclusion and Future Research Directions

This compound is a potent, serotonin-selective releasing agent with likely direct agonist activity at 5-HT₂A receptors. Its mechanism is primarily driven by its interaction with the serotonin transporter, causing massive serotonin efflux, which distinguishes it from classical stimulants. While comprehensive pharmacological data remains sparse, its profile can be reliably inferred from its close structural analogs.

Future research should focus on obtaining a complete receptor binding and functional activity profile for 4-EA across all major serotonin receptor subtypes. In vivo microdialysis studies would be invaluable for confirming the extent of serotonin release relative to dopamine and norepinephrine. Finally, a thorough assessment of its potential for long-term neurotoxicity is critical to fully understanding the risk profile of this compound. The experimental protocols detailed in this guide provide a robust framework for undertaking such investigations.

References

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Expert Opinion on Drug Discovery. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • para-Ethoxyamphetamine. Grokipedia. [Link]

  • Serotonin releasing agent – Knowledge and References. Taylor & Francis Online. [Link]

  • Gαq GPCR assays. ION Biosciences. [Link]

  • Release of serotonin induced by 3,4-methylenedioxymethamphetamine (MDMA) and other substituted amphetamines in cultured fetal raphe neurons: further evidence for calcium-independent mechanisms of release. (1995). PubMed. [Link]

  • para-Methoxyamphetamine. Wikipedia. [Link]

  • Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. (2016). PubMed. [Link]

  • Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA). (1992). PubMed. [Link]

  • para-Ethoxyamphetamine. Wikipedia. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (1998). PubMed. [Link]

  • Serotonin releasing agent. Wikiwand. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (2019). PubMed Central. [Link]

  • 2,5-Dimethoxy-4-ethoxyamphetamine. Wikipedia. [Link]

  • Reinforcing Effects of Certain Serotonin-Releasing Amphetamine Derivatives. (1998). PubMed. [Link]

  • 4-Ethoxyamphetamine: effects on intracranial self-stimulation and in vitro uptake and release of 3H-dopamine and 3H-serotonin in the brains of rats. (1994). PubMed Central. [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. (2022). Semantic Scholar. [Link]

  • para-Methoxyamphetamine. Self.ID. [Link]

  • The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. (2023). ResearchGate. [Link]

  • Differential behavioural and neurochemical effects of para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine in the rat. (2000). PubMed. [Link]

  • Para-Methoxyamphetamine – Knowledge and References. Taylor & Francis Online. [Link]

  • Serotonin releasing agent. Wikipedia. [Link]

  • Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA). OUCI. [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. (2022). PubMed Central. [Link]

  • Paramethoxyamphetamine (PMA) poisoning; a 'party drug' with lethal effects. (2018). ResearchGate. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. (2022). Frontiers in Pharmacology. [Link]

  • Serotonin-transporter mediated efflux: A pharmacological analysis of amphetamines and non-amphetamines. Medical University of Vienna. [Link]

  • para-Methoxymethamphetamine. Wikipedia. [Link]

  • Amphetamine actions at the serotonin transporter rely on the availability of phosphatidylinositol-4,5-bisphosphate. (2013). PubMed. [Link]

  • Serotonin-transporter mediated efflux: a pharmacological analysis of amphetamines and non-amphetamines. (2006). PubMed. [Link]

  • The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex. (2022). Frontiers in Molecular Neuroscience. [Link]

Sources

Introduction: The Amphetamine Scaffold and the Significance of the Para-Position

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Para-Substituted Amphetamines

The phenethylamine scaffold, specifically the α-methylated variant known as amphetamine, represents one of the most pharmacologically versatile chemical backbones in neuroscience.[1][2] These molecules primarily exert their effects by interacting with monoamine transporters, modulating the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[3][4] The parent compound, amphetamine, is a potent central nervous system stimulant with a well-characterized preference for the catecholamine transporters (dopamine and norepinephrine) over the serotonin transporter.[5][6][7]

However, the functional profile of the amphetamine molecule can be dramatically altered by chemical substitution, particularly on the phenyl ring. This guide focuses on the structure-activity relationship (SAR) of substitutions at the para (4-position) of the phenyl ring. Understanding this SAR is not merely an academic exercise; it is fundamental to predicting the pharmacological effects, therapeutic potential, and toxicological risks of a vast array of compounds, from clinically developed medications to novel psychoactive substances (NPS) that continuously emerge on the illicit market.[5][6] By systematically modifying the para-substituent, one can titrate the molecule's affinity and efficacy at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), effectively sculpting its neurochemical and behavioral output.

Core Pharmacological Targets: The Monoamine Transporters (MATs)

The primary targets for para-substituted amphetamines are the high-affinity monoamine transporters: DAT, NET, and SERT.[8][9][10] These transmembrane proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[4][10] Amphetamines interact with these transporters through two principal mechanisms:

  • Reuptake Inhibition: The drug binds to the transporter, blocking it from clearing the endogenous neurotransmitter, thus increasing its synaptic concentration.

  • Substrate-Mediated Release (Efflux): The drug is transported into the presynaptic neuron by the transporter. Once inside, it disrupts vesicular storage and promotes a reversal of the transporter's direction, actively pumping neurotransmitter out into the synapse.[11][12]

The balance between these actions, and the relative potency at each of the three transporters, dictates the ultimate pharmacological profile of the compound.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Vesicle Vesicles (DA, 5-HT, NE) MA Vesicle->MA Storage Amphetamine Amphetamine Derivative Amphetamine->Vesicle 3. Disrupts Storage MAT Monoamine Transporter (DAT, SERT, NET) Amphetamine->MAT 1. Binds & Blocks Reuptake MA->MAT 4. Efflux (Release) MAT->Amphetamine 2. Transported In MAT->MA Normal Reuptake MA_synapse Postsynaptic Postsynaptic Neuron (Receptors) MA_synapse->Postsynaptic Signal Transduction start Start: Plate Transporter- Expressing Cells load 1. Pre-load cells with [³H]-Neurotransmitter start->load wash 2. Wash 3x to remove extracellular [³H] load->wash add_drug 3. Add test compound (e.g., 4-CA) at various concentrations wash->add_drug incubate 4. Incubate at 37°C (allows for efflux) add_drug->incubate collect 5. Collect supernatant (contains released [³H]) incubate->collect lyse 6. Lyse remaining cells (contains retained [³H]) incubate->lyse count 7. Quantify radioactivity in all samples via LSC collect->count lyse->count analyze 8. Calculate % Release and determine EC₅₀/Eₘₐₓ count->analyze end End: Pharmacological Profile Determined analyze->end

Fig. 2: Experimental workflow for an in vitro monoamine release assay.

Mechanistic Insights and Implications for Drug Design

The collective data provides a clear directive for drug design: the para-position is a primary control knob for DAT vs. SERT selectivity.

  • To achieve stimulant effects (ADHD, narcolepsy): Small or no para-substituents are preferred to maintain DAT/NET selectivity and minimize off-target serotonergic effects.

  • To achieve entactogenic effects (psychotherapy): A substituent that moderately increases SERT activity without eliminating DAT activity is required (e.g., the methylenedioxy group in MDMA, or the fluorine in 4-FA).

  • To achieve SSRI-like effects (antidepressants): Large, bulky para-substituents can be explored to maximize SERT affinity and minimize catecholamine release, though amphetamine-based SSRIs are not common due to other pharmacological properties.

The SAR of para-substituted amphetamines also provides a powerful predictive tool for forensic science and public health. When a new designer drug emerges, identifying a para-substituent allows for an immediate, evidence-based hypothesis about its likely pharmacological profile and potential toxicity, long before detailed studies are complete. For instance, the appearance of a para-chloro or para-methoxy analog on the market should immediately raise alarms for high serotonergic toxicity.

cluster_0 Chemical Modification (Para-Substituent) cluster_1 Neurochemical Profile cluster_2 Pharmacological/Toxicological Outcome H H (Amphetamine) Profile1 High DAT/NET Selectivity (DA >> 5-HT) H->Profile1 F F (4-FA) Profile2 Balanced DA/5-HT Release F->Profile2 Cl Cl (4-CA) Profile3 High SERT Selectivity (5-HT >> DA) Cl->Profile3 OCH3 OCH₃ (PMA) OCH3->Profile3 Outcome1 Classic Stimulant (High Abuse Potential) Profile1->Outcome1 Outcome2 Entactogen/Mixed Stimulant Profile2->Outcome2 Outcome3 High Serotonergic Toxicity Risk Profile3->Outcome3

Fig. 3: Logical flow of the structure-activity relationship for para-substituted amphetamines.

Conclusion

The structure-activity relationship of para-substituted amphetamines is a textbook example of how minor structural modifications can elicit major changes in pharmacological function. The para-position of the amphetamine phenyl ring is a critical determinant of monoamine transporter selectivity. Unsubstituted amphetamine is a catecholamine-selective releaser. The addition of progressively larger or more polarizable substituents at the 4-position systematically increases activity at the serotonin transporter, often at the expense of dopamine transporter activity. This shift transforms the pharmacological profile from a classic psychostimulant (4-H) to a mixed-action entactogen (4-F), and ultimately to potent, often toxic, serotonin-releasing agents (4-Cl, 4-OCH₃). This knowledge is invaluable for the rational design of new therapeutics and for anticipating the public health risks posed by the relentless evolution of novel psychoactive substances.

References

  • Gatch, M. B., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PubMed Central. [Link]

  • Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. PubMed Central. [Link]

  • Sucic, S., et al. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]

  • Fitzgerald, L. R., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology. [Link]

  • Sucic, S., et al. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Wikipedia. (n.d.). para-Chloroamphetamine. Wikipedia. [Link]

  • Rickli, A., et al. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European Neuropsychopharmacology. [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. [Link]

  • Callaghan, P. D., et al. (2006). Repeated administration of the substituted amphetamine p-methoxyamphetamine produces reductions in cortical 5-HT transporter binding but not 5-HT content, unlike 3,4-methylenedioxyamethamphetamine. European Journal of Pharmacology. [Link]

  • Wikipedia. (n.d.). 4-Fluoroamphetamine. Wikipedia. [Link]

  • Wikipedia. (n.d.). 4-Methylamphetamine. Wikipedia. [Link]

  • Grokipedia. (n.d.). 4-Methylamphetamine. Grokipedia. [Link]

  • Wikipedia. (n.d.). 4-Methylmethamphetamine. Wikipedia. [Link]

  • Bonano, J. S., et al. (2015). Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. PubMed Central. [Link]

  • Rickli, A., et al. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: Para-halogenated amphetamines and pyrovalerone cathinones. ResearchGate. [Link]

  • Wikipedia. (n.d.). para-Methoxyamphetamine. Wikipedia. [Link]

  • Rickli, A., et al. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. Science.gov. [Link]

  • Dolan, S. B., et al. (2017). Discriminative Stimulus and Locomotor Effects of Para-Substituted and Benzofuran Analogs of Amphetamine. PubMed Central. [Link]

  • PsychonautWiki. (2024). 4-FA. PsychonautWiki. [Link]

  • Wikipedia. (n.d.). Substituted amphetamine. Wikipedia. [Link]

  • Dolan, S. B., et al. (2017). Discriminative stimulus and locomotor effects of para-substituted and benzofuran analogs of amphetamine. Drug and Alcohol Dependence. [Link]

  • National Drug & Alcohol Research Centre. (n.d.). Paramethoxyamphetamine (PMA). NDARC. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. PubMed Central. [Link]

  • PubChem. (n.d.). (+-)-p-Methoxyamphetamine. National Center for Biotechnology Information. [Link]

  • Sitte, H. H., et al. (2005). Serotonin-transporter mediated efflux: A pharmacological analysis of amphetamines and non-amphetamines. MedUni Wien. [Link]

Sources

Neuropsychopharmacological Profile of 4-Ethoxyamphetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the neuropsychopharmacological profile of 4-ethoxyamphetamine (4-ETA), a substituted amphetamine analogue. Synthesizing available preclinical data, this document elucidates the compound's mechanism of action, receptor interactions, pharmacokinetics, and behavioral effects. The evidence indicates that 4-ethoxyamphetamine functions primarily as a potent serotonin-releasing agent with a pharmacological profile more aligned with hallucinogenic or entactogenic amphetamines than classical psychostimulants like d-amphetamine. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and the development of novel therapeutics.

Introduction

4-Ethoxyamphetamine (4-ETA) is a synthetic psychoactive substance belonging to the phenethylamine and amphetamine chemical classes.[1] As a para-substituted analogue, its pharmacological properties are significantly influenced by the ethoxy group at the fourth position of the phenyl ring. The emergence of such "designer" amphetamines necessitates a thorough understanding of their neuropsychopharmacology to inform both public health and potential therapeutic development.[2] This guide provides an in-depth, technically focused overview of the current state of knowledge regarding 4-ETA, drawing upon in vitro and in vivo preclinical studies to construct a detailed pharmacological profile.

Chemical and Analytical Profile

  • IUPAC Name: 1-(4-ethoxyphenyl)propan-2-amine[1]

  • Molecular Formula: C₁₁H₁₇NO

  • Molar Mass: 179.26 g/mol

  • Analytical Characterization: The identification and characterization of 4-ethoxyamphetamine and its analogues are typically achieved through a combination of gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] The mass spectrum of para-substituted amphetamines exhibits characteristic fragmentation patterns, and ¹H and ¹³C NMR provide definitive structural elucidation.

Pharmacodynamics: A Serotonin-Dominant Mechanism of Action

The primary mechanism of action of 4-ethoxyamphetamine appears to be the modulation of monoamine neurotransmitter systems, with a pronounced effect on serotonin.

Monoamine Transporter Interactions: A Potent Serotonin Releaser

In vitro studies utilizing rat brain synaptosomes have demonstrated that 4-ethoxyamphetamine is a potent inhibitor of serotonin (5-HT) uptake and a powerful stimulator of spontaneous 5-HT release.[2] Its effects on the dopamine (DA) system, while present, are significantly less pronounced. This preferential activity at the serotonin transporter (SERT) over the dopamine transporter (DAT) distinguishes it from classical stimulants like (+)-amphetamine, which exhibit a greater affinity for and efficacy at DAT.[2]

The table below summarizes the comparative in vitro effects of 4-ethoxyamphetamine, (+)-amphetamine, and 4-methoxyamphetamine on dopamine and serotonin systems.

CompoundInhibition of ³H-DA Uptake (IC₅₀, µM)Spontaneous ³H-DA Release (EC₅₀, µM)Inhibition of ³H-5-HT Uptake (IC₅₀, µM)Spontaneous ³H-5-HT Release (EC₅₀, µM)
4-Ethoxyamphetamine 1.8 ± 0.30.9 ± 0.20.3 ± 0.1 0.2 ± 0.1
(+)-Amphetamine0.1 ± 0.0 0.1 ± 0.0 1.9 ± 0.31.1 ± 0.2
4-Methoxyamphetamine1.1 ± 0.20.8 ± 0.20.2 ± 0.0 0.1 ± 0.0

Data adapted from Hegadoren et al., 1994.[2]

The causality behind this selectivity lies in the chemical structure. The para-ethoxy substitution increases the affinity for SERT, likely through favorable interactions within the transporter's binding pocket, while diminishing its interaction with DAT compared to unsubstituted amphetamine.

Receptor Binding Profile: Insights from Analogues

It is highly probable that 4-ethoxyamphetamine acts as an agonist or partial agonist at these receptors. The psychedelic and hallucinogenic effects of many substituted amphetamines are primarily mediated through agonism at the 5-HT₂ₐ receptor.

G cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4-ETA 4-Ethoxyamphetamine SERT SERT 4-ETA->SERT Inhibits Reuptake VMAT2 VMAT2 4-ETA->VMAT2 Disrupts Sequestration 5-HT_S Synaptic 5-HT SERT->5-HT_S Release 5-HT_Vesicle 5-HT Vesicle 5-HT_C Cytosolic 5-HT 5-HT_Vesicle->5-HT_C Release 5-HT_C->SERT Reverses Transport 5-HT2A 5-HT2A Receptor 5-HT_S->5-HT2A Agonism Signaling_Cascade Downstream Signaling 5-HT2A->Signaling_Cascade Activation

Figure 1: Proposed Mechanism of Action of 4-Ethoxyamphetamine.

Pharmacokinetics: An Area for Further Research

Detailed pharmacokinetic studies (Absorption, Distribution, Metabolism, and Excretion - ADME) specifically on 4-ethoxyamphetamine are not currently available in the scientific literature. However, inferences can be drawn from related compounds.

  • Metabolism: Amphetamines are primarily metabolized in the liver by cytochrome P450 enzymes. For para-alkoxy substituted amphetamines, O-dealkylation is a common metabolic pathway.[7][8] It is plausible that 4-ethoxyamphetamine undergoes O-de-ethylation to form 4-hydroxyamphetamine, which can then be further metabolized. The presence of the alpha-methyl group generally slows metabolism, leading to a longer duration of action compared to their phenethylamine counterparts.[9]

Behavioral Pharmacology: A Hallucinogen-Like Profile

The behavioral effects of 4-ethoxyamphetamine in animal models further support its classification as a compound with hallucinogen-like properties, distinct from traditional psychostimulants.

Intracranial Self-Stimulation (ICSS)

In studies of intracranial self-stimulation (ICSS) in rats, a model that assesses the rewarding effects of substances, 4-ethoxyamphetamine, much like 4-methoxyamphetamine, increased the frequency thresholds for self-stimulation.[2] This effect is in stark contrast to (+)-amphetamine, which significantly decreases these thresholds, indicating a high rewarding potential.[2] The elevation of ICSS thresholds by 4-ethoxyamphetamine suggests a reduction in the rewarding value of the electrical stimulation, a profile often seen with hallucinogenic drugs.

Discriminative Stimulus Properties

Drug discrimination studies in rats have shown that 4-ethoxyamphetamine does not substitute for the discriminative stimulus effects of (+)-amphetamine.[10] This indicates that the subjective effects of 4-ethoxyamphetamine are not perceived as being similar to those of a classical stimulant. Instead, its discriminative stimulus properties are more likely to be shared with other serotonin-releasing and 5-HT₂ₐ receptor-agonist compounds.

Potential Neurotoxicity

There is a lack of direct studies on the neurotoxic potential of 4-ethoxyamphetamine. However, research on related para-substituted amphetamines, such as para-chloroamphetamine (PCA) and para-methoxyamphetamine (PMA), has demonstrated selective neurotoxicity to serotonin neurons.[11][12] This toxicity is thought to be mediated by the metabolic activation of these compounds into reactive intermediates. Given the structural similarity, it is plausible that 4-ethoxyamphetamine could also exhibit serotonergic neurotoxicity, particularly at higher or repeated doses. Further research is warranted to investigate this potential risk.

Experimental Methodologies

In Vitro Neurotransmitter Uptake and Release Assays

A standard protocol to assess the effects of a compound on monoamine transporters involves the use of synaptosomes isolated from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin).

Step-by-Step Protocol:

  • Synaptosome Preparation: Brain tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Uptake Assay: Synaptosomes are incubated with a radiolabeled monoamine (e.g., ³H-dopamine or ³H-serotonin) in the presence of varying concentrations of the test compound (4-ethoxyamphetamine). The amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.

  • Release Assay: Synaptosomes are pre-loaded with a radiolabeled monoamine. After washing, the synaptosomes are exposed to the test compound, and the amount of radioactivity released into the supernatant is quantified.

  • Data Analysis: IC₅₀ (for uptake inhibition) and EC₅₀ (for stimulated release) values are calculated using non-linear regression analysis.

The rationale for this experimental choice is its high translational relevance, as it directly measures the interaction of the compound with the primary molecular targets responsible for its effects on neurotransmitter levels.

G cluster_prep Synaptosome Preparation cluster_uptake Uptake Assay cluster_release Release Assay Brain_Tissue Rat Brain Tissue (e.g., Striatum, Hippocampus) Homogenization Homogenization in Buffered Sucrose Brain_Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Synaptosomes Isolated Synaptosomes Centrifugation->Synaptosomes Incubate_Uptake Incubate Synaptosomes with ³H-Monoamine + 4-ETA Synaptosomes->Incubate_Uptake Preload Preload Synaptosomes with ³H-Monoamine Synaptosomes->Preload Measure_Uptake Liquid Scintillation Counting Incubate_Uptake->Measure_Uptake IC50_Calc Calculate IC₅₀ Measure_Uptake->IC50_Calc Expose Expose to 4-ETA Preload->Expose Measure_Release Quantify Supernatant Radioactivity Expose->Measure_Release EC50_Calc Calculate EC₅₀ Measure_Release->EC50_Calc

Figure 2: Workflow for In Vitro Neurotransmitter Uptake and Release Assays.

Synthesis

The synthesis of 4-ethoxyamphetamine can be achieved through established routes for substituted amphetamines, commonly starting from the corresponding phenyl-2-propanone. A plausible synthetic route is the Leuckart reaction.[13]

Plausible Synthetic Pathway:

  • Starting Material: 4-Ethoxyphenyl-2-propanone.

  • Reductive Amination (Leuckart Reaction): The ketone is reacted with formamide or ammonium formate, followed by acid hydrolysis of the resulting N-formyl intermediate to yield the primary amine, 4-ethoxyamphetamine.

Conclusion

The neuropsychopharmacological profile of 4-ethoxyamphetamine is characterized by its potent activity as a serotonin releasing agent, with significantly less impact on the dopamine system. This profile aligns it more closely with hallucinogenic or entactogenic amphetamines than with classical psychostimulants. Its behavioral effects in animal models, including the attenuation of the rewarding effects of intracranial self-stimulation and a lack of substitution for the discriminative stimulus of amphetamine, further support this classification. While direct data on receptor binding affinities, pharmacokinetics, and neurotoxicity are limited, strong inferences can be drawn from structurally related compounds, suggesting activity at 5-HT₂ receptors and a potential for serotonergic neurotoxicity. Further research is necessary to fully elucidate the complete pharmacological and toxicological profile of this compound.

References

  • Awad, T., Deruiter, J., & Clark, C. R. (2008). GC-MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Chromatographic Science, 46(8), 734–742. [Link]

  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1073480. [Link]

  • Kolaczynska, K. E., Schillinger, A., Slocum, S. T., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]

  • Snyder, S. H., Weingartner, H., & Faillace, L. A. (1971). DOET (2,5-dimethoxy-4-ethylamphetamine), a new psychotropic drug. Effects of varying doses in man. Archives of general psychiatry, 24(1), 50–55. [Link]

  • Corrigall, W. A., Robertson, J. M., Coen, K. M., & Lodge, B. A. (1992). The reinforcing and discriminative stimulus properties of para-ethoxy- and para-methoxyamphetamine. Pharmacology, biochemistry, and behavior, 41(1), 165–169. [Link]

  • Hegadoren, K. M., Greenshaw, A. J., Baker, G. B., Martin-Iverson, M. T., Lodge, B., & Soin, S. (1994). 4-Ethoxyamphetamine: effects on intracranial self-stimulation and in vitro uptake and release of 3H-dopamine and 3H-serotonin in the brains of rats. Journal of psychiatry & neuroscience : JPN, 19(1), 57–62. [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. [Link]

  • Bluelight.org. (2014). 2,5-dimethoxy-4-ethoxy[phenethylamine/amphetamine] information ?[Link]

  • Young, R., & Glennon, R. A. (1986). Discriminative stimulus properties of amphetamine and structurally related phenalkylamines. Medicinal research reviews, 6(1), 99–130. [Link]

  • Wikipedia. (n.d.). PiHKAL. [Link]

  • O'Callaghan, J. P., & Miller, D. B. (1994). Neurotoxicity profiles of substituted amphetamines in the C57BL/6J mouse. The Journal of pharmacology and experimental therapeutics, 270(2), 741–751. [Link]

  • ResearchGate. (2006). 1 H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. [Link]

  • Wikipedia. (n.d.). para-Ethoxyamphetamine. [Link]

  • Gatch, M. B., Taylor, C. M., & Forster, M. J. (2013). Locomotor and discriminative stimulus effects of four novel hallucinogens in rodents. Behavioural pharmacology, 24(5-6), 345–354. [Link]

  • Hegadoren, K. M., Greenshaw, A. J., Baker, G. B., Martin-Iverson, M. T., Lodge, B., & Soin, S. (1994). 4-Ethoxyamphetamine: effects on intracranial self-stimulation and in vitro uptake and release of 3H-dopamine and 3H-serotonin in the brains of rats. Journal of Psychiatry and Neuroscience, 19(1), 57–62. [Link]

  • ResearchGate. (1994). 4-Ethoxyamphetamine: Effects on intracranial self-stimulation and in vitro uptake and release of 3H-dopamine and 3H-serotonin in the brains of rats. [Link]

  • Luethi, D., Kaeser, P. S., & Liechti, M. E. (2022). Interactions of 4-alkylated 2,5-dimethoxyamphetamines with serotonergic receptors. bioRxiv. [Link]

  • Bowyer, J. F., Robinson, B., Ali, S., & Shaikh, S. (2007). A threshold neurotoxic amphetamine exposure inhibits parietal cortex expression of synaptic plasticity-related genes. Neuroscience, 144(1), 66–76. [Link]

  • Dring, L. G., Smith, R. L., & Williams, R. T. (1970). The metabolic fate of amphetamine in man and other species. The Biochemical journal, 116(3), 425–435. [Link]

  • Zwartsen, A., Hondebrink, L., & Westerink, R. H. S. (2020). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. International journal of molecular sciences, 21(8), 2841. [Link]

  • Steele, T. D., Nichols, D. E., & Yim, G. K. (1987). Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA). Pharmacology, biochemistry, and behavior, 28(1), 127–131. [Link]

  • Hulme, M. C., Hayatbakhsh, A., Brignall, R. M., & Gilbert, N. (2021). Rapid regioisomer differentiation of seized novel psychoactive substances using benchtop 1H and 19F NMR spectroscopy. Magnetic Resonance in Chemistry, 59(11), 1121-1129. [Link]

  • Miller, R. T., & Fischer, J. F. (1980). Metabolic activation of the serotonergic neurotoxin para-chloroamphetamine to chemically reactive intermediates by hepatic and brain microsomal preparations. Life sciences, 27(13), 1171–1177. [Link]

  • ResearchGate. (2022). (PDF) The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. [Link]

  • ResearchGate. (2023). Discriminative Stimulus, Rewarding, and Reinforcing Effects of 4- Fluoroethylphenidate in Rodents. [Link]

  • Hulme, M. C., Hayatbakhsh, A., Brignall, R. M., & Gilbert, N. (2021). Rapid regioisomer differentiation of seized novel psychoactive substances using benchtop 1H and 19F NMR spectroscopy. Magnetic Resonance in Chemistry, 59(11), 1121-1129. [Link]

  • Vandelschuren, L. J., Schmidt, E. D., De Vries, T. J., Van Moorsel, C. A., Tilders, F. J., & Schoffelmeer, A. N. (2000). Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 23(4), 424–432. [Link]

  • Malberg, J. E., & Seiden, L. S. (1998). Small Changes in Ambient Temperature Cause Large Changes in 3,4-Methylenedioxymethamphetamine (MDMA)-Induced Serotonin Neurotoxicity and Core Body Temperature in the Rat. Journal of Neuroscience, 18(13), 5086-5094. [Link]

  • Green, A. R., O'Shea, E., & Colado, M. I. (2003). Studies on the effect of MDMA ('ecstasy') on the body temperature of rats housed at different ambient room temperatures. British journal of pharmacology, 139(6), 1178–1184. [Link]

  • Qiu, Y., Xu, M., Bai, Y., Zhang, Y., Xu, Y., Liu, C., Kim, J. H., & Shen, H. (2016). The Effects of 4-Methylethcathinone on Conditioned Place Preference, Locomotor Sensitization, and Anxiety-Like Behavior: A Comparison with Methamphetamine. International journal of neuropsychopharmacology, 19(4), pyv120. [Link]

  • Theunissen, E. L., de la Torre, R., Mas, M., Farré, M., Pardo, R., Segura, M., & Ramaekers, J. G. (2009). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Drug metabolism and disposition: the biological fate of chemicals, 37(2), 343–351. [Link]

  • Browman, K. E., & Vorhees, C. V. (2005). The effects of methamphetamine on core body temperature in the rat--part 1. Neurotoxicology and teratology, 27(4), 575–585. [Link]

  • Al-Hasani, K., & Al-Saffar, F. (2024). Locomotion changes in methamphetamine and amphetamine withdrawal: a systematic review. Egyptian Journal of Neurology, Psychiatry and Neurosurgery, 60(1), 85. [Link]

  • Rösner, P., & Rychlewska, U. (2002). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Forensic science international, 128(1-2), 55–68. [Link]

  • Meredith, G. E., Kang, U. J., & Salmeron, A. (2007). Amphetamine-induced locomotion and gene expression are altered in BDNF heterozygous mice. Neuroscience, 146(2), 643–652. [Link]

  • Browman, K. E., & Vorhees, C. V. (2005). The effects of methamphetamine on core body temperature in the rat--part 2: an escalating regimen. Neurotoxicology and teratology, 27(4), 587–596. [Link]

  • Caldwell, J., Dring, L. G., & Williams, R. T. (1972). Metabolism of ( 14 C)methamphetamine in man, the guinea pig and the rat. The Biochemical journal, 129(1), 11–22. [Link]

  • O'Shea, E., Granados, R., Esteban, B., Colado, M. I., & Green, A. R. (1998). Effect of ambient temperature and a prior neurotoxic dose of 3,4-methylenedioxymethamphetamine (MDMA) on the hyperthermic response of rats to a single or repeated ('binge' ingestion) low dose of MDMA. Psychopharmacology, 139(4), 294–299. [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Measurement of 4-Ethoxyamphetamine Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro methodologies to determine the receptor binding affinity of 4-ethoxyamphetamine (4-ETA). As a substituted amphetamine, understanding the interaction of 4-ETA with its primary molecular targets is crucial for elucidating its pharmacological profile. This guide offers both foundational principles and detailed, actionable protocols for robust and reliable in vitro characterization.

Introduction: The Pharmacological Landscape of 4-Ethoxyamphetamine

4-Ethoxyamphetamine (4-ETA) is a psychoactive substance belonging to the phenethylamine and amphetamine chemical classes. Its structural similarity to other para-substituted amphetamines, such as the potent hallucinogen para-methoxyamphetamine (PMA), suggests a pharmacological profile primarily involving monoaminergic systems. The primary molecular targets for 4-ETA and related compounds are the monoamine transporters—serotonin (SERT), dopamine (DAT), and norepinephrine (NET)—and various serotonin (5-HT) receptor subtypes, with a particular emphasis on the 5-HT₂ family (5-HT₂ₐ and 5-HT₂ₑ).

Determining the binding affinity (typically expressed as the inhibition constant, Kᵢ) of 4-ETA at these targets is a critical first step in characterizing its mechanism of action, potency, and potential selectivity. This guide will detail two primary methodologies: the "gold standard" radioligand binding assays and modern, non-radioactive fluorescence-based techniques.

Core Principles: Understanding Ligand-Receptor Interactions

The fundamental principle behind these assays is the law of mass action, which governs the binding of a ligand (in this case, 4-ETA) to a receptor. In a competitive binding assay, an unlabeled test compound (4-ETA) competes with a labeled ligand (a radioligand or fluorescent ligand) for a finite number of receptor binding sites. By measuring the displacement of the labeled ligand by increasing concentrations of the test compound, we can determine the test compound's affinity for the receptor.

The primary data output from these experiments is the IC₅₀ value, which is the concentration of the unlabeled drug required to inhibit 50% of the specific binding of the labeled ligand. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the labeled ligand.

Data Presentation: Receptor Binding Profile of a 4-Ethoxyamphetamine Analog

While specific Kᵢ values for 4-ethoxyamphetamine are not extensively reported in publicly available literature, data for the closely related analog, 2,5-dimethoxy-4-ethoxyamphetamine (MEM), provides valuable insight into the expected binding profile. The following table summarizes the binding affinities of MEM at key monoamine receptors and transporters.

CompoundTargetKᵢ (nM)Reference
2,5-Dimethoxy-4-ethoxyamphetamine (MEM) 5-HT₂ₐ Receptor73.0[1]
5-HT₂ₑ Receptor57.5[1]
Serotonin Transporter (SERT)>10,000[1]
Dopamine Transporter (DAT)>10,000[1]
Norepinephrine Transporter (NET)>10,000[1]

Note: The Kᵢ values for MEM suggest a high affinity for the 5-HT₂ₐ and 5-HT₂ₑ receptors with negligible interaction with the monoamine transporters at typical pharmacological concentrations.

Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for determining the receptor binding affinity of 4-ethoxyamphetamine. The choice between radioligand and fluorescence-based assays will depend on laboratory infrastructure, safety considerations, and throughput requirements.

Part 1: Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and well-established method for quantifying ligand-receptor interactions.[2]

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture HEK293 Cell Culture (Transfected with Target Receptor) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation: Membranes + Radioligand + 4-Ethoxyamphetamine membrane_prep->incubation filtration Rapid Filtration (Separates Bound from Free) incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50_calc Calculate IC50 scintillation->ic50_calc ki_calc Calculate Ki (Cheng-Prusoff) ic50_calc->ki_calc

Caption: Workflow for a competitive radioligand binding assay.

This protocol describes the preparation of crude cell membranes from Human Embryonic Kidney (HEK293) cells stably or transiently expressing the target receptor (e.g., human 5-HT₂ₐ receptor).

Materials:

  • HEK293 cells expressing the target receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors (added fresh), ice-cold

  • Cell scraper

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

Procedure:

  • Culture HEK293 cells to ~90% confluency in appropriate culture vessels.

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Add a small volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a centrifuge tube.

  • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in an appropriate volume of Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Materials:

  • HEK293 cell membranes expressing the human 5-HT₂ₐ receptor

  • Radioligand: [³H]-Ketanserin (a selective 5-HT₂ₐ antagonist)

  • Non-specific binding control: Mianserin (10 µM final concentration)

  • 4-Ethoxyamphetamine (test compound)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare serial dilutions of 4-ethoxyamphetamine in Assay Buffer.

  • In a 96-well microplate, add in the following order:

    • Assay Buffer

    • 4-ethoxyamphetamine dilution or vehicle (for total binding) or Mianserin (for non-specific binding)

    • [³H]-Ketanserin (at a final concentration close to its Kₔ, e.g., 0.5 nM)

    • Cell membrane preparation (typically 10-20 µg of protein per well)

  • Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of 4-ethoxyamphetamine.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

A similar protocol can be adapted for the 5-HT₂ₑ receptor using [³H]-Mesulergine as the radioligand.

Part 2: Fluorescence-Based Assays

Fluorescence-based assays offer a non-radioactive alternative with high-throughput capabilities.[3] Two common techniques are Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis receptor_prep Receptor Preparation (Solubilized Membranes or Purified) incubation Incubation: Receptor + Fluorescent Ligand + 4-Ethoxyamphetamine receptor_prep->incubation ligand_prep Fluorescent Ligand (Tracer) ligand_prep->incubation fp_read Read Fluorescence Polarization incubation->fp_read ic50_calc Calculate IC50 fp_read->ic50_calc ki_calc Calculate Ki ic50_calc->ki_calc

Caption: Workflow for a competitive fluorescence polarization binding assay.

FP assays measure the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger receptor molecule.[4][5]

Materials:

  • HEK293 cell membranes expressing the human 5-HT₂ₑ receptor

  • Fluorescent Ligand: A suitable fluorescently labeled 5-HT₂ₑ ligand (e.g., a derivative of serotonin labeled with a fluorophore like Cy3B).[3]

  • 4-Ethoxyamphetamine (test compound)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • Black, low-volume 384-well microplates

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of 4-ethoxyamphetamine in Assay Buffer.

  • In a 384-well microplate, add:

    • 4-Ethoxyamphetamine dilutions or vehicle.

    • Fluorescent ligand at a constant concentration (determined empirically, typically in the low nanomolar range).

    • Cell membrane preparation.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium, protected from light.

  • Measure the fluorescence polarization (in milli-polarization units, mP) using a plate reader. The instrument excites the sample with polarized light and measures the emission intensity parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • The displacement of the fluorescent ligand by 4-ethoxyamphetamine will result in a decrease in the mP value.

    • Plot the change in mP against the log concentration of 4-ethoxyamphetamine.

    • Determine the IC₅₀ value from the resulting curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

TR-FRET assays are homogeneous assays that measure the proximity between a donor and an acceptor fluorophore.[6][7][8] In a receptor binding context, the receptor is typically labeled with a long-lifetime donor (e.g., terbium or europium) and a fluorescent ligand serves as the acceptor.

Materials:

  • HEK293 cells expressing the target receptor tagged with a lanthanide-accepting tag (e.g., SNAP-tag or HaloTag).

  • Lanthanide-labeled donor molecule that binds to the receptor tag.

  • A fluorescently labeled ligand (acceptor) for the target receptor.

  • 4-Ethoxyamphetamine (test compound)

  • Assay Buffer: As recommended by the TR-FRET reagent supplier.

  • Low-volume white or black 384-well microplates.

  • A TR-FRET-compatible plate reader.

Procedure:

  • Label the tagged receptors on intact cells or cell membranes with the lanthanide donor according to the manufacturer's protocol.

  • Prepare serial dilutions of 4-ethoxyamphetamine.

  • In a microplate, add the labeled cells/membranes, the fluorescent acceptor ligand, and the 4-ethoxyamphetamine dilutions.

  • Incubate to allow for binding to reach equilibrium.

  • Measure the time-resolved fluorescence at two wavelengths (donor and acceptor emission).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Competition by 4-ethoxyamphetamine will disrupt the FRET, leading to a decrease in the TR-FRET ratio.

    • Plot the TR-FRET ratio against the log concentration of 4-ethoxyamphetamine to determine the IC₅₀ and subsequently the Kᵢ.

Troubleshooting and Scientific Integrity

Self-Validating Systems:

  • Positive Controls: Always include known high-affinity ligands for the target receptor as positive controls in each assay run. The calculated Kᵢ for these standards should fall within a consistent, acceptable range.

  • Linearity and Saturation: For radioligand assays, ensure that the amount of membrane protein used is within the linear range of binding and that the radioligand concentration is appropriate to achieve saturable binding.

  • Z'-factor: For high-throughput fluorescence-based assays, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for screening assays.

Causality Behind Experimental Choices:

  • Choice of Radioligand: The selection of a radioligand with high affinity and selectivity for the target receptor is paramount to a successful assay. Antagonist radioligands are often preferred as they are less sensitive to the G-protein coupling state of the receptor.

  • Buffer Composition: The inclusion of divalent cations (e.g., Mg²⁺) can be critical for maintaining the active conformation of some GPCRs. The pH should be maintained within the physiological range.

  • Incubation Time and Temperature: These parameters should be optimized to ensure that the binding reaction reaches equilibrium without significant degradation of the receptor or ligands.

Conclusion

The protocols outlined in this guide provide a robust framework for determining the in vitro receptor binding affinity of 4-ethoxyamphetamine. By employing either traditional radioligand binding assays or modern fluorescence-based techniques, researchers can obtain reliable and reproducible data on the interaction of this compound with key monoamine transporters and serotonin receptors. Careful experimental design, optimization, and data analysis are essential for generating high-quality results that will contribute to a comprehensive understanding of the pharmacological profile of 4-ethoxyamphetamine.

References

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-ethoxyamphetamine. Retrieved from [Link]

  • Hegadoren, K. M., et al. (1994). 4-Ethoxyamphetamine: effects on intracranial self-stimulation and in vitro uptake and release of 3H-dopamine and 3H-serotonin in the brains of rats. Journal of Psychiatry & Neuroscience, 19(2), 113–120. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's archives of pharmacology, 370(2), 114–125. [Link]

  • Le, N., et al. (2007). Design, synthesis, and pharmacology of fluorescently labeled analogs of serotonin: application to screening of the 5-HT2C receptor. Journal of medicinal chemistry, 50(3), 479–488. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current protocols in chemical biology, 1(1), 1–15. [Link]

  • BPS Bioscience. (2022). TR-FRET Assays Simplify and Accelerate Drug Discovery. Retrieved from [Link]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • BMG LABTECH. (n.d.). TR-FRET Measurements. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Ethoxyamphetamine. Retrieved from [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

  • BPS Bioscience. (2024, April 4). Fluorescence Polarization Assays [Video]. YouTube. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Albizu, L., et al. (2010). Time-resolved FRET between GPCR ligands reveals oligomers in native tissues. Nature chemical biology, 6(8), 587–594. [Link]

  • Moerke, N. J. (2009). Fluorescence polarization (FP) assays for monitoring peptide-protein or nucleic acid-protein binding. Current protocols in chemical biology, 1(1), 1–15. [Link]

  • Canal, C. E., & Morgan, D. (2012). Interaction of 5-HT2A and 5-HT2C receptors in R(-)-2,5-dimethoxy-4-iodoamphetamine-elicited head twitch behavior in mice. Psychopharmacology, 221(3), 435–445. [Link]

Sources

Analytical methods for the quantification of 4-ethoxyamphetamine in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of 4-Ethoxyamphetamine in Biological Samples

Introduction

4-Ethoxyamphetamine (PEA) is a lesser-known substituted amphetamine that acts as a central nervous system stimulant. As with other designer drugs, its presence in biological samples is of significant interest in forensic toxicology, clinical analysis, and drug metabolism studies. Accurate and reliable quantification is crucial for determining the extent of exposure and for pharmacokinetic studies. This application note provides detailed protocols for the quantification of 4-ethoxyamphetamine in common biological matrices such as blood, plasma, and urine, using state-of-the-art analytical techniques.

The primary challenges in the bioanalysis of amphetamine-type substances include their low concentrations in biological fluids, the complexity of the biological matrix, and the potential for interferences from endogenous compounds or other drugs. To address these challenges, this guide details robust sample preparation techniques, including Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by sensitive and selective instrumental analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). All methods described are designed to be validated in accordance with international guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

Principle of the Methods

The quantification of 4-ethoxyamphetamine from biological matrices involves a multi-step process:

  • Sample Preparation: Isolation of the analyte from the complex biological matrix and removal of interfering substances. This is a critical step to ensure the accuracy and precision of the analysis.[5]

  • Chromatographic Separation: Separation of the analyte from other components in the prepared sample using either liquid or gas chromatography.

  • Mass Spectrometric Detection: Detection and quantification of the analyte based on its mass-to-charge ratio.

This application note will focus on two primary workflows:

  • LC-MS/MS: A highly sensitive and selective method that is often preferred for its minimal sample derivatization requirements.[6][7]

  • GC-MS: A classic and robust technique, often requiring derivatization to improve the volatility and chromatographic behavior of the analyte.[7][8]

Apparatus and Reagents

Apparatus
  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Solid-phase extraction manifold

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole LC/MS or equivalent)[9]

  • GC-MS system (e.g., Agilent 7890B GC with 5977A MSD or equivalent)[10]

  • Autosampler vials and caps

Reagents and Standards
  • 4-Ethoxyamphetamine certified reference material

  • 4-Ethoxyamphetamine-d5 (or other suitable deuterated analog) as internal standard (IS)

  • Methanol, acetonitrile, ethyl acetate (HPLC or LC-MS grade)

  • Formic acid, ammonium hydroxide, hydrochloric acid (analytical grade)

  • Deionized water (18 MΩ·cm)

  • Phosphate buffer (pH 6.0, 100 mM)

  • Sodium hydroxide (1M)

  • Derivatizing agent for GC-MS (e.g., Pentafluoropropionic anhydride - PFPA)[8][10]

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange, such as Agilent Bond Elut Plexa PCX or Phenomenex Strata® Screen-C)[9][10]

Sample Preparation Protocols

The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the available instrumentation.

Solid-Phase Extraction (SPE) Protocol for Blood, Plasma, and Urine

SPE is highly effective for cleaning up complex samples and concentrating the analyte.[5] A mixed-mode cation exchange sorbent is recommended for amphetamine-type substances as it provides a dual retention mechanism for enhanced selectivity.[11]

Workflow:

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_final_prep Final Preparation Pretreat Spike 0.5 mL sample with IS. Add 1 mL of 2% formic acid. Vortex and centrifuge. Condition Condition: 1. 0.5 mL Methanol 2. 0.5 mL Water Pretreat->Condition Proceed to SPE Load Load pre-treated sample Condition->Load Wash1 Wash 1: 1 mL 2% Formic Acid Load->Wash1 Wash2 Wash 2: 1 mL Methanol Wash1->Wash2 Dry Dry under vacuum (5-10 min) Wash2->Dry Elute Elute: 1 mL of Ethyl Acetate: Methanol:Ammonium Hydroxide (50:50:20) Dry->Elute Evaporate Evaporate eluate to dryness Elute->Evaporate Collect eluate Reconstitute Reconstitute in mobile phase (for LC-MS/MS) or derivatizing agent (for GC-MS) Evaporate->Reconstitute

Caption: Solid-Phase Extraction (SPE) Workflow Diagram.

Step-by-Step Protocol:

  • Sample Pre-treatment: To 0.5 mL of the biological sample (plasma, serum, or urine), add the internal standard. Add 1 mL of 2% formic acid to acidify the sample. Vortex for 30 seconds. If the sample is cloudy, centrifuge for 10 minutes at 3000 rpm.[9]

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 0.5 mL of methanol, followed by 0.5 mL of deionized water. Do not allow the cartridge to go dry.[9]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (1-2 mL/minute).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipids and other organic interferences.[9]

  • Drying: Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove any residual solvent.

  • Elution: Elute the analyte with 1 mL of a freshly prepared solution of ethyl acetate:methanol:ammonium hydroxide (50:50:20 v/v/v).[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for Blood, Plasma, and Urine

LLE is a classic extraction technique that separates compounds based on their relative solubilities in two different immiscible liquids.[5][12][13] For amphetamines, a basic extraction is performed.

Step-by-Step Protocol:

  • Sample Preparation: To 1 mL of the biological sample, add the internal standard. Add 200 µL of 1M sodium hydroxide to basify the sample to a pH > 10.[12][13] Vortex for 30 seconds.

  • Extraction: Add 3 mL of an organic solvent (e.g., a mixture of chloroform:ethyl acetate:ethanol, 3:1:1 v/v/v).[12][13] Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge for 10 minutes at 3000 rpm to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.

Instrumental Analysis Protocols

LC-MS/MS Analysis

LC-MS/MS provides high sensitivity and selectivity, making it the preferred method for many laboratories.[6][7]

Workflow:

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis Injection Inject reconstituted sample Column Separation on C18 Column Injection->Column Ionization Electrospray Ionization (ESI+) Column->Ionization Eluent to MS Precursor Q1: Precursor Ion Selection Ionization->Precursor Collision Q2: Collision-Induced Dissociation Precursor->Collision Product Q3: Product Ion Detection Collision->Product Quantification Quantification using MRM transitions Product->Quantification Signal to Detector

Caption: LC-MS/MS Analytical Workflow Diagram.

LC-MS/MS Parameters:

ParameterRecommended Setting
LC System
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
GradientStart at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
MS System
Ionization ModeElectrospray Ionization, Positive (ESI+)
Gas Temperature325°C
Gas Flow10 L/min
Nebulizer Pressure40 psi
Capillary Voltage4000 V
MRM Transitions To be determined by direct infusion of 4-ethoxyamphetamine and its deuterated standard.

Note: The specific MRM transitions, fragmentor voltage, and collision energy must be optimized for the specific instrument being used.

GC-MS Analysis

GC-MS is a reliable and widely used technique for the analysis of amphetamines. Derivatization is typically required to improve chromatographic peak shape and thermal stability.[7][8]

Derivatization Protocol (using PFPA): [8][10]

  • To the dried extract, add 50 µL of toluene:acetonitrile (95:5 v/v) and 50 µL of PFPA.

  • Cap the vial and heat at 70°C for 20 minutes.

  • Evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate for injection into the GC-MS.

GC-MS Parameters:

ParameterRecommended Setting
GC System
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane) 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium, constant flow of 1.2 mL/min
Oven ProgramInitial temp 80°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temp230°C
MS Quad Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of the derivatized 4-ethoxyamphetamine standard.

Method Validation

A full method validation must be performed according to the FDA or EMA guidelines to ensure the reliability of the results.[1][2][3][4] The following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank samples from at least six different sources.

  • Linearity and Range: The relationship between the concentration of the analyte and the instrument response. A calibration curve should be prepared with at least five standards spanning the expected concentration range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated at a minimum of four concentration levels (LLOQ, low, medium, and high QC).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).

Example Validation Acceptance Criteria:

ParameterAcceptance Criteria
LinearityCorrelation coefficient (r²) ≥ 0.99
AccuracyWithin ±15% of the nominal value (±20% for LLOQ)
PrecisionRelative standard deviation (RSD) ≤ 15% (≤ 20% for LLOQ)

Data Analysis and Interpretation

The concentration of 4-ethoxyamphetamine in unknown samples is determined by interpolating the analyte/IS peak area ratio from the calibration curve. All quality control samples must be within the acceptance criteria for the results to be considered valid.

Conclusion

This application note provides a comprehensive guide for the development and validation of analytical methods for the quantification of 4-ethoxyamphetamine in biological samples. Both LC-MS/MS and GC-MS methods, when combined with appropriate sample preparation techniques, can provide the necessary sensitivity, selectivity, and accuracy for forensic and clinical applications. It is essential that any method is fully validated in the laboratory where it will be used to ensure its performance is fit for purpose.

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • Scholar Works at UT Tyler. (2018). Plasma Drug Testing for D and L Isomers of Amphetamine and Methamphetamine by Liquid Chromatography Mass Spectrometry with a Range of 2.5 to 1000 ng/mL. Retrieved from [Link]

  • Journal of Analytical Toxicology. (1998). Solid-Phase Extraction in Amphetamine and Methamphetamine Analysis of Urine. Retrieved from [Link]

  • Bentham Open. (2008). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. Retrieved from [Link]

  • ResearchGate. (2018). Simple and rapid analysis of four amphetamines in human whole blood and urine using liquid–liquid extraction without evaporation/derivatization and gas chromatography–mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. Retrieved from [Link]

  • Restek Corporation. (n.d.). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (2023). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simultaneous Analysis of Seven Amphetamine Class Drugs in Urine for Forensic Toxicology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Retrieved from [Link]

  • ResearchGate. (2008). Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine;.... Retrieved from [Link]

  • National Institute of Justice. (2013). Designer Psychostimulants in Urine by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • ScienceDirect. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Review on analytical methods for quantification of ADHD drugs in human biological samples. Retrieved from [Link]

  • Journal of IMAB. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for confirmatory analysis of methamphetamine in biological samples. Retrieved from [Link]

  • Office of Justice Programs. (2008). GC-MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Retrieved from [Link]

  • Office of Justice Programs. (2008). GC- MS Analysis of Ring and Side Chain Regioismoers of Ethoxyphenethylamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Uncertainty Evaluation for the Quantification of Urinary Amphetamine and 4-Hydroxyamphetamine Using Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative Analysis of 4-Hydroxyphenylacetone in Biological Samples from Amphetamine Users. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 4-Ethoxyamphetamine in Human Urine using a Validated LC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the selective and quantitative detection of 4-ethoxyamphetamine (4-ETA) in human urine. 4-Ethoxyamphetamine is a psychoactive substance of the amphetamine class, and its detection is critical in forensic and clinical toxicology.[1] This method employs a streamlined Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by rapid chromatographic separation and highly specific detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable, validated method for routine analysis. All procedural choices are explained based on established scientific principles to ensure methodological transparency and reproducibility.

Introduction and Scientific Principles

4-Ethoxyamphetamine is a substituted amphetamine with stimulant properties.[1] Like its analogue para-methoxyamphetamine (PMA), it poses a significant risk to public health, necessitating sensitive and specific analytical methods for its detection in biological matrices. LC-MS/MS has become the gold standard for toxicological analysis due to its superior sensitivity and specificity compared to other techniques like GC-MS, which often requires derivatization.[2]

Rationale for Method Selection
  • Electrospray Ionization (ESI): Amphetamines are basic compounds containing a primary amine group. This group is readily protonated in an acidic mobile phase, making it ideal for positive mode Electrospray Ionization (ESI+). ESI is a soft ionization technique that typically produces an abundant protonated molecular ion ([M+H]⁺), which is essential for selective precursor ion selection in MS/MS.[3][4][5]

  • Reversed-Phase Liquid Chromatography (RP-LC): RP-LC separates molecules based on their hydrophobicity.[6][7] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. By adding an acidic modifier like formic acid to the mobile phase, the 4-ethoxyamphetamine molecule becomes protonated (positively charged). This ensures good peak shape and retention behavior on the C18 column.[8][9]

  • Solid-Phase Extraction (SPE): Biological matrices like urine are complex and can cause significant ion suppression in the ESI source.[10] A sample preparation step is crucial. Mixed-mode cation exchange SPE is highly effective for extracting basic drugs like amphetamines. The sorbent possesses both hydrophobic (for retaining the molecule's carbon structure) and ion-exchange (for retaining the protonated amine) functionalities, allowing for rigorous washing steps and resulting in a cleaner extract.[3][7][11]

  • Tandem Mass Spectrometry (MS/MS): For definitive identification and quantification, MS/MS in Multiple Reaction Monitoring (MRM) mode is unparalleled. A specific precursor ion (the protonated molecule) is selected, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored. This precursor-product ion transition is highly specific to the analyte's chemical structure, minimizing the risk of false positives.[12]

Materials and Methods

Reagents and Standards
  • 4-Ethoxyamphetamine HCl standard (Cerilliant or equivalent)

  • Amphetamine-D11 HCl internal standard (Cerilliant or equivalent)

  • LC-MS grade methanol, acetonitrile, and water (Fisher Scientific or equivalent)

  • Formic acid (≥98%)

  • Ammonium hydroxide

  • Mixed-Mode Cation Exchange SPE cartridges (e.g., Agilent Bond Elut Plexa PCX, 30 mg, 3 mL)

  • Drug-free human urine for blanks and calibrators

Instrumentation
  • LC System: Agilent 1290 Infinity II LC System or equivalent UHPLC system.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS System or equivalent, equipped with an ESI source.

  • SPE Manifold: Agilent VacElut 20 or equivalent.

Experimental Protocols

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Prepare by dissolving the reference standards of 4-ethoxyamphetamine and Amphetamine-D11 in methanol.

  • Working Standard Solution (10 µg/mL): Dilute the primary stock solution of 4-ethoxyamphetamine with methanol.

  • Working Internal Standard (IS) Solution (1 µg/mL): Dilute the primary stock solution of Amphetamine-D11 with methanol.

  • Calibration Standards and QCs: Spike appropriate volumes of the working standard solution into drug-free human urine to prepare calibrators and quality controls at desired concentrations (e.g., 1, 5, 25, 100, 250, 500 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

The SPE procedure is designed to isolate the basic drug analyte from endogenous matrix components.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_final Final Preparation Urine 1. Aliquot 0.5 mL Urine Spike 2. Add 25 µL IS (1 µg/mL) Urine->Spike Buffer 3. Add 1 mL 2% Formic Acid Spike->Buffer Vortex 4. Vortex to Mix Buffer->Vortex Condition 5. Condition with Methanol & Water Load 6. Load Pre-treated Sample Condition->Load Wash1 7. Wash with 2% Formic Acid Load->Wash1 Wash2 8. Wash with Methanol Wash1->Wash2 Dry 9. Dry Cartridge (5 min) Wash2->Dry Elute 10. Elute with Ethyl Acetate:Methanol:NH4OH Dry->Elute Evaporate 11. Evaporate Eluate to Dryness Reconstitute 12. Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Inject 13. Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction (SPE) workflow for 4-ethoxyamphetamine.

Step-by-Step SPE Protocol:

  • Sample Pre-treatment: To 0.5 mL of urine sample, calibrator, or QC, add 25 µL of the 1 µg/mL Amphetamine-D11 internal standard solution. Add 1 mL of 2% formic acid in water and vortex.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the analytes with 1 mL of a freshly prepared solution of ethyl acetate:methanol:ammonium hydroxide (50:50:2 v/v/v).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A).

LC-MS/MS Analysis

The overall analytical workflow integrates sample preparation with instrumental analysis for a seamless process from sample to result.

Analytical_Workflow SPE Sample Prep (SPE) LC UHPLC Separation (C18 Column) SPE->LC ESI Ionization (ESI+) LC->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Fragmentation (CID) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector & Data Acquisition Q3->Detector

Caption: Overall analytical workflow from sample preparation to detection.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnAgilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
0.00 min5% B
0.50 min5% B
4.00 min95% B
5.00 min95% B
5.10 min5% B
6.00 min5% B (End)

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Gas Temperature300 °C
Gas Flow8 L/min
Nebulizer45 psi
Sheath Gas Temp350 °C
Sheath Gas Flow11 L/min
Capillary Voltage3500 V
MRM Transitions
Analyte Precursor Ion (m/z)
4-Ethoxyamphetamine (Quant)180.1
4-Ethoxyamphetamine (Qual)180.1
Amphetamine-D11 (IS)147.2

Rationale for MRM Transitions:

  • 4-Ethoxyamphetamine: The precursor ion at m/z 180.1 corresponds to the protonated molecule [M+H]⁺. The primary fragmentation is the alpha-cleavage of the C-C bond between the ethyl-benzene group and the aminopropane side chain, leading to the loss of the neutral aminopropane moiety and formation of the characteristic tropylium-like ion at m/z 119.1. A secondary fragment at m/z 91.1 corresponds to the tropylium ion from further fragmentation.

  • Amphetamine-D11 (IS): The precursor m/z 147.2 corresponds to the deuterated [M+H]⁺. The product ion at m/z 98.1 results from the alpha-cleavage, analogous to the native compound. The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects and variations during sample processing and analysis.[13][14]

Method Validation

The analytical method must be validated according to established guidelines to ensure its performance is fit for purpose.[15][16][17] Key validation parameters are summarized below, with acceptance criteria based on the ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology.[15]

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterDescriptionAcceptance Criteria
Linearity & Range The concentration range over which the method is accurate and precise. Assessed via a calibration curve.r² ≥ 0.99; calibrators within ±20% of target conc.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest concentration that can be quantitatively determined with acceptable precision and accuracy.S/N ≥ 10; Precision ≤20% RSD; Accuracy ±20% of nominal.
Precision The closeness of agreement between a series of measurements. Assessed at low, mid, and high QCs.Intraday & Interday RSD ≤ 15% (≤20% at LOQ).
Accuracy (Bias) The closeness of the mean test result to the true value. Assessed at low, mid, and high QCs.Mean concentration within ±15% of nominal (±20% at LOQ).
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.Ion suppression/enhancement should be consistent and compensated for by the IS.
Selectivity The ability to differentiate and quantify the analyte in the presence of other components.No interfering peaks at the retention time of the analyte or IS in blank matrix.
Carryover Contamination of a sample from a preceding, high-concentration sample.Response in a blank after a high standard should be < LOD.

Conclusion

The LC-MS/MS protocol detailed in this application note provides a highly selective, sensitive, and robust method for the quantitative determination of 4-ethoxyamphetamine in human urine. The use of mixed-mode solid-phase extraction ensures a clean sample extract, minimizing matrix effects and improving analytical performance. The method is suitable for high-throughput forensic and clinical toxicology laboratories, providing reliable data for the detection of this emerging psychoactive substance. Adherence to the described validation procedures will ensure that the method is fit for its intended purpose and generates legally defensible results.

References

  • ASB Standard 036, First Edition. (2019). Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences Standards Board. [Link]

  • ZefSci. (n.d.). LC-MS/MS Method Validation for Forensic Toxicology. [Link]

  • Scribd. (n.d.). Reversed Phase Chromatography: Basic Principles. [Link]

  • Valentine, J. L., Middleton, R., & Sparks, C. (1996). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. Journal of analytical toxicology, 20(3), 183–191. [Link]

  • Cayman Chemical. (n.d.). 4-Methoxyamphetamine (hydrochloride) 12041. Labcompare.com. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2012, 282574. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • Wadsworth Center. (n.d.). Forensic Toxicology. [Link]

  • American Academy of Forensic Sciences. (2019). Factsheet for ANSI/ASB Standard 036, 1st Ed., 2019. [Link]

  • Wikipedia. (n.d.). para-Ethoxyamphetamine. [Link]

  • AZoLifeSciences. (2023). Reversed-Phase Chromatography: An Overview. [Link]

  • Concheiro, M., de Castro, A., Quintela, O., Cruz, A., & López-Rivadulla, M. (2008). High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 32(7), 521–528. [Link]

  • Al-Asmari, A. I., et al. (2016). Arab Scientific Working Group for Forensic Toxicology (ASWGFT): Guidelines for Method Validation in Forensic Toxicology. ResearchGate. [Link]

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the mechanism of electrospray ionization. Analytical chemistry, 85(1), 2–9. [Link]

  • Cerilliant. (n.d.). (+/-)-Methamphetamine-D11. [Link]

  • Meyer, M. R., et al. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Toxics, 9(8), 189. [Link]

  • Reyes, F. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. SciSpace. [Link]

  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. [Link]

  • Pichini, S., et al. (2014). Validated LC-MS-MS method for multiresidual analysis of 13 illicit phenethylamines in amniotic fluid. Journal of pharmaceutical and biomedical analysis, 92, 12–18. [Link]

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • ResearchGate. (n.d.). Development of LC-MS/MS method to quantitate methamphetamine (MA) and four of its metabolites in rhesus plasma. [Link]

  • Restek. (n.d.). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. [Link]

  • ResearchGate. (n.d.). Parameters of the chosen MRM transitions. [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of 4-ethoxyamphetamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Ethoxyamphetamine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the identification and quantification of 4-ethoxyamphetamine (4-EA), a substituted amphetamine of forensic and toxicological interest. We present a robust methodology employing gas chromatography coupled with mass spectrometry (GC-MS), a gold-standard technique for the analysis of designer drugs. The protocol details sample preparation, chemical derivatization to enhance chromatographic performance, optimized instrumentation parameters, and data interpretation. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adaptation. This guide is intended for researchers, forensic scientists, and drug development professionals requiring a reliable method for the analysis of 4-ethoxyamphetamine in various matrices.

Introduction: The Analytical Challenge of Substituted Amphetamines

4-Ethoxyamphetamine is a stimulant drug of the phenethylamine and amphetamine chemical classes. As a structural analog of other psychoactive substances, its detection and unambiguous identification are critical in clinical and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) offers high separation efficiency and specific detection, making it an ideal platform for this purpose.

However, like many primary amines, 4-ethoxyamphetamine exhibits poor chromatographic behavior, characterized by peak tailing due to its polar nature and interaction with active sites in the GC system.[1] To overcome this, chemical derivatization is an essential pre-analytical step. This process replaces the active hydrogen on the amine group with a nonpolar functional group, which improves volatility, thermal stability, and chromatographic peak shape.[2][3] Furthermore, derivatization often yields a derivative with a higher molecular weight and a more characteristic mass spectrum, enhancing mass spectral identification and quantification.[4] This application note details a validated approach using pentafluoropropionic anhydride (PFPA) for derivatization prior to GC-MS analysis.

Principle of the Method

The analytical workflow involves three main stages:

  • Sample Preparation: Isolation of the analyte from the sample matrix using a liquid-liquid extraction (LLE) procedure. This step removes interferences and concentrates the analyte.

  • Derivatization: The extracted analyte is chemically modified by acylation with PFPA. This reaction converts the polar primary amine of 4-ethoxyamphetamine into a less polar, more volatile pentafluoropropionyl amide derivative suitable for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the analyte from other components based on its boiling point and interaction with the capillary column stationary phase. The mass spectrometer then fragments the eluted analyte molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification and quantification.

Experimental Protocols

Materials and Reagents
  • 4-Ethoxyamphetamine reference standard

  • Internal Standard (IS): e.g., 4-Methoxyamphetamine-d5 (PMA-d5)

  • Methanol (HPLC grade)

  • Sodium Hydroxide (NaOH) solution, 2 M

  • Toluene (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl Acetate (HPLC grade)

  • Deionized Water

  • Solid Phase Extraction (SPE) columns (optional, for complex matrices)[5]

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for liquid samples such as urine or serum, or for dissolved solid samples.

  • Aliquot: Pipette 1 mL of the sample (e.g., urine, diluted serum) into a 15 mL glass centrifuge tube.

  • Spike IS: Add the internal standard to the tube to a final concentration of 100 ng/mL.

  • Alkalinize: Add 200 µL of 2 M NaOH solution to the sample to adjust the pH to >10. This converts the 4-ethoxyamphetamine salt into its free base form, which is more soluble in organic solvents. Vortex for 30 seconds.

  • Extraction: Add 5 mL of toluene. Cap the tube and vortex vigorously for 2 minutes. Alternatively, use a mechanical shaker for 10 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer (toluene) to a clean glass tube.

  • Evaporation: Evaporate the toluene to dryness under a gentle stream of nitrogen at approximately 40-60°C. The resulting residue contains the extracted 4-ethoxyamphetamine.

Protocol 2: Derivatization with PFPA

Derivatization must be performed in an anhydrous environment to prevent hydrolysis of the PFPA reagent.

  • Reconstitution: To the dried extract from the previous step, add 50 µL of a toluene:acetonitrile mixture (95:5 v/v).[5]

  • Add Reagent: Add 50 µL of PFPA.[5]

  • Reaction: Cap the tube tightly and heat at 70°C for 20 minutes in a heating block or water bath.[5]

  • Evaporation: After cooling to room temperature, evaporate the solution to dryness under a gentle stream of nitrogen. This removes excess reagent and reaction byproducts.

  • Final Reconstitution: Reconstitute the final residue in 50 µL of ethyl acetate. The sample is now ready for GC-MS injection.

GC-MS Instrumentation and Optimized Parameters

The following parameters have been optimized for the analysis of PFPA-derivatized amphetamines. An inert column, such as an Rxi-5Sil MS, is highly recommended to prevent peak tailing and ensure a long column lifetime, especially when analyzing harsh derivatization byproducts.[2]

Parameter Setting Rationale
Gas Chromatograph
GC SystemAgilent 8890 or equivalentProvides precise temperature and flow control.
ColumnRxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalent 5% phenyl-arylene phaseExcellent inertness for active compounds and low bleed characteristics suitable for MS detection.[2]
Injection Volume1 µLStandard volume for trace analysis.
Inlet Temperature260°CEnsures rapid volatilization of the derivatized analyte.
Injection ModeSplitless (1 min hold)Maximizes analyte transfer to the column for high sensitivity.
Carrier GasHeliumInert carrier gas with optimal efficiency.
Flow Rate1.2 mL/min (Constant Flow)Provides good chromatographic resolution.
Oven ProgramInitial: 60°C (hold 1 min) Ramp: 15°C/min to 300°C Hold: 5 minInitial hold ensures good peak focusing. The ramp allows for efficient separation of analytes with different boiling points.[6]
Mass Spectrometer
MS SystemAgilent 5977B or equivalent single quadrupole MSRobust and sensitive detector for routine analysis.
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique producing reproducible fragmentation patterns.
EI Energy70 eVStandard energy for generating library-matchable spectra.
Source Temperature230°CMinimizes analyte degradation and contamination in the source.
Quadrupole Temp.150°CStandard operating temperature for stable mass filtering.
Acquisition ModeFull Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)Full Scan for qualitative identification. SIM for enhanced sensitivity and quantitative analysis.

Data Analysis and Interpretation

Chromatographic Results

The PFPA derivative of 4-ethoxyamphetamine will elute as a sharp, symmetrical peak. The retention time is highly reproducible under the specified conditions and serves as a primary identification criterion.

Mass Spectral Fragmentation

Electron ionization of the PFPA-derivatized 4-ethoxyamphetamine molecule leads to predictable fragmentation pathways. The primary fragmentation mechanism for amphetamine derivatives is an alpha-cleavage (β-scission relative to the aromatic ring), where the bond between the alpha and beta carbon atoms of the side chain is broken.

  • Molecular Ion (M+): The molecular ion of PFPA-derivatized 4-ethoxyamphetamine (C₁₅H₁₆F₅NO₂) will be observed at m/z 353 .

  • Base Peak: The most prominent fragment results from the characteristic alpha-cleavage, leading to the loss of a C₈H₉O radical. This results in the formation of a stable iminium cation at m/z 190 . This is often the base peak in the spectrum.

  • Other Key Fragments:

    • m/z 162: Loss of ethylene (C₂H₄) from the ethoxy group via a McLafferty-type rearrangement, followed by alpha-cleavage.

    • m/z 135: Represents the tropylium ion formed from the ethoxybenzyl moiety, a common fragment for phenethylamines.

    • m/z 107: Further fragmentation of the ethoxybenzyl moiety.

A summary of expected ions for SIM analysis is provided below.

Analyte Derivative Quantifier Ion (m/z) Qualifier Ions (m/z)
4-EthoxyamphetaminePFPA190353, 162, 135

Diagram 1: Proposed Mass Fragmentation of PFPA-Derivatized 4-Ethoxyamphetamine

fragmentation cluster_main Fragmentation Pathway parent PFPA-4-EA Derivative (M+•) m/z 353 frag1 Iminium Cation (Base Peak) m/z 190 parent->frag1 α-cleavage - C₈H₉O• frag2 Ethoxybenzyl Cation m/z 135 parent->frag2 Side chain cleavage frag3 Fragment m/z 162 parent->frag3 Rearrangement & cleavage

A simplified diagram of the major EI fragmentation pathways for PFPA-derivatized 4-ethoxyamphetamine.

Method Validation and Quality Control

To ensure the trustworthiness and reliability of results, the method must be validated according to established guidelines (e.g., SWGDRUG, UNODC).[7] Key validation parameters include:

  • Linearity: The method should be linear over a defined concentration range (e.g., 10-1000 ng/mL), with a correlation coefficient (r²) > 0.99.[8]

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration at which the analyte can be reliably detected and quantified. For designer drugs, typical LOQs are in the low ng/mL range.[5][9]

  • Precision and Accuracy: Intra- and inter-day precision (as %RSD) should typically be <15%, and accuracy (as % bias) should be within ±15%.[10]

  • Specificity: The ability to differentiate the analyte from endogenous interferences and other structurally similar compounds. This is confirmed by the uniqueness of the retention time and mass spectrum.

  • Extraction Recovery: The efficiency of the LLE process, which should be consistent and reproducible, typically in the range of 75-110%.[10][11]

Quality control (QC) samples (low, medium, high concentrations) should be run with each batch of unknown samples to ensure the system is performing correctly.

Comprehensive Workflow

The entire analytical process, from sample receipt to data reporting, is a self-validating system designed for accuracy and reproducibility.

Diagram 2: Complete Analytical Workflow

workflow cluster_pre Pre-Analysis cluster_analysis Instrumental Analysis cluster_post Post-Analysis Sample Sample Receipt & Login Prep Sample Preparation (LLE Protocol) Sample->Prep Deriv Derivatization (PFPA) Prep->Deriv GCMS GC-MS Injection & Data Acquisition Deriv->GCMS Data Data Processing (Integration & ID) GCMS->Data Review QC Review & Data Validation Data->Review Report Final Report Generation Review->Report

Overview of the complete workflow for the GC-MS analysis of 4-ethoxyamphetamine.

Conclusion

The GC-MS method detailed in this application note provides a sensitive, specific, and robust protocol for the analysis of 4-ethoxyamphetamine. The use of liquid-liquid extraction for sample cleanup followed by PFPA derivatization effectively overcomes the chromatographic challenges associated with polar amphetamine compounds. The optimized GC-MS parameters and detailed fragmentation analysis ensure confident identification and accurate quantification. Proper method validation and routine quality control are paramount for producing defensible forensic and clinical results.

References

  • Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines.
  • Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology, 17(6), 399-402. Retrieved from [Link]

  • Shin, H. S., & Donike, M. (1996). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry, 68(18), 3015-3020. Retrieved from [Link]

  • Melgar, R., & Kelly, R. C. (n.d.). A Novel GC/MS Derivatization Method for Amphetamines.
  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. Retrieved from [Link]

  • Analysis of designer drugs in human blood using gas chromatography-mass spectrometry. (n.d.).
  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. Retrieved from [Link]

  • Lin, D. L., Yin, R. M., & Liu, R. H. (2005). Gas chromatography-mass spectrometry (GC-MS) analysis of amphetamine, methamphetamine, 3,4-methylenedioxy-amphetamine and 3,4-methylenedioxymethamphetamine in human hair and hair sections. Journal of Food and Drug Analysis, 13(3), 14. Retrieved from [Link]

  • Tsvetkova, D., & Atanasov, V. (2017). An optimized GC-MS method for amphetamines identification. Journal of IMAB, 23(2), 1601-1605. Retrieved from [Link]

  • Centurion, E., et al. (2009). GC-MS Determination of Amphetamines in Serum using On-line Trifluoroacetylation. Journal of the Chilean Chemical Society, 54(4), 358-362. Retrieved from [Link]

  • Singh, S. P., & Singh, P. (1990). Synthesis and Spectral Properties of 2,5-Dimethoxy-4-ethoxyamphetamine and Its Precursors. Journal of Forensic Sciences, 35(2), 402-411. Retrieved from [Link]

  • DeRuiter, J., et al. (2003). 4-Methoxy-N-ethylamphetamine: A new street drug. Microgram Journal, 1(1-4), 39-44. Retrieved from [Link]

  • Wan Nur Syuhaila Mat Desa & Dzulkiflee Ismail. (2013). Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised Methods. Sains Malaysiana, 42(8), 1145-1152. Retrieved from [Link]

  • DeRuiter, J., et al. (2003). Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine; Normalized (Upper Spectrum) and Enhanced 10x (Lower Spectrum). ResearchGate. Retrieved from [Link]

  • Woźniak, M. K., Banaszkiewicz, L., Wiergowski, M., et al. (2020). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. International Journal of Legal Medicine, 134(5), 1739-1752. Retrieved from [Link]

  • Al-Dhaheri, A., et al. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry, 12. Retrieved from [Link]

Sources

Application Notes & Protocols: In Vivo Microdialysis for Monitoring Neurotransmitter Release by 4-Ethoxyamphetamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to utilizing in vivo microdialysis for the real-time monitoring of neurotransmitter release, specifically dopamine and serotonin, following the administration of 4-ethoxyamphetamine (4-EA). As a substituted amphetamine, 4-EA's neurochemical profile warrants detailed investigation to understand its mechanism of action and potential psychoactive and neurotoxic effects.[1] These application notes offer a blend of theoretical principles, step-by-step experimental protocols, and data interpretation strategies, designed to equip researchers with the necessary knowledge to conduct robust and reproducible studies. We delve into the causality behind experimental choices, ensuring a deep understanding of the technique's nuances.

Introduction: The Scientific Rationale

1.1. 4-Ethoxyamphetamine (4-EA): A Pharmacological Overview

4-Ethoxyamphetamine (4-EA) is a psychoactive substance belonging to the phenethylamine and amphetamine chemical classes.[1] Structurally related to the more well-known para-methoxyamphetamine (PMA), 4-EA is considered a "designer" drug.[2] Preliminary in vitro studies suggest that 4-EA, much like its analogs, potently influences monoaminergic systems. Specifically, it has been shown to inhibit the uptake and stimulate the release of serotonin (5-HT) and, to a lesser extent, dopamine (DA).[2][3][4] This pharmacological profile suggests that 4-EA may exhibit complex psychoactive effects, potentially including hallucinogenic properties, which necessitates a thorough in vivo investigation of its impact on neurotransmitter dynamics in key brain regions.[2][3][4]

1.2. In Vivo Microdialysis: A Window into Brain Neurochemistry

In vivo microdialysis is a powerful and widely used technique in neuroscience for sampling the extracellular fluid of living animals.[5][6][7][8] It allows for the continuous monitoring of endogenous neurotransmitter concentrations in specific brain regions of awake, freely moving subjects.[5][9] The principle involves implanting a small, semi-permeable probe into the brain area of interest.[5][8] This probe is then perfused with a physiological solution, and small molecules, such as neurotransmitters, diffuse across the membrane down their concentration gradient into the perfusate.[7][8][9] The collected samples, known as dialysates, can then be analyzed to quantify neurotransmitter levels, providing real-time data on the effects of pharmacological agents like 4-EA.[5][6]

Core Principles & Experimental Causality

A successful in vivo microdialysis experiment hinges on a thorough understanding of its underlying principles. The choices made at each stage, from probe selection to analytical method, directly impact the quality and interpretability of the data.

2.1. Probe Selection and Characterization

The choice of microdialysis probe is critical. The membrane's molecular weight cut-off (MWCO) must be large enough to allow free passage of the neurotransmitters of interest (dopamine and serotonin) while excluding larger molecules like proteins that could interfere with analysis.[8] The length of the membrane should correspond to the dimensions of the target brain region to ensure localized sampling.

2.2. The Importance of "Relative Recovery"

A key concept in microdialysis is "relative recovery" (or extraction efficiency), which is the ratio of the analyte concentration in the dialysate to its actual concentration in the extracellular fluid.[7] This value is influenced by several factors, including the perfusion flow rate (inversely related), membrane properties, and the diffusion characteristics of the analyte in the brain tissue.[7] It is crucial to determine and report the relative recovery to allow for an accurate estimation of absolute extracellular neurotransmitter concentrations.[10] In vitro and in vivo calibration methods, such as the zero-net flux method, can be employed for this purpose.[11]

2.3. Analytical Detection: HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for analyzing neurotransmitters in microdialysate samples.[12][13][14] This technique offers excellent sensitivity, down to the femtomolar range, which is necessary for detecting the low nanomolar concentrations of neurotransmitters typically found in the brain.[12][15] HPLC separates the different neurotransmitters and their metabolites in the dialysate, while the electrochemical detector provides highly selective and sensitive quantification of these electroactive compounds.[13][14][16]

Experimental Workflow & Protocols

The following sections provide a detailed, step-by-step guide for conducting an in vivo microdialysis study to assess the effects of 4-EA on dopamine and serotonin release.

3.1. Visualization of the Experimental Workflow

experimental_workflow cluster_pre_experiment Pre-Experimental Phase cluster_surgery Surgical Phase cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experimental Phase animal_habituation Animal Habituation anesthesia Anesthesia animal_habituation->anesthesia probe_calibration Probe In Vitro Calibration (Relative Recovery) probe_insertion Microdialysis Probe Insertion probe_calibration->probe_insertion stereotaxic_surgery Stereotaxic Implantation of Guide Cannula anesthesia->stereotaxic_surgery recovery Post-Operative Recovery (24-48 hours) stereotaxic_surgery->recovery recovery->probe_insertion stabilization Stabilization Period (Baseline Collection) probe_insertion->stabilization drug_admin 4-EA Administration stabilization->drug_admin sample_collection Continuous Dialysate Sample Collection drug_admin->sample_collection analysis HPLC-ECD Analysis sample_collection->analysis histology Histological Verification of Probe Placement sample_collection->histology data_analysis Data Analysis & Interpretation analysis->data_analysis histology->data_analysis signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron four_EA 4-Ethoxyamphetamine (4-EA) DAT Dopamine Transporter (DAT) four_EA->DAT Uptake Inhibition & Reverse Transport SERT Serotonin Transporter (SERT) four_EA->SERT Potent Uptake Inhibition & Reverse Transport VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) four_EA->VMAT2 Disruption of Vesicular Storage DA_ext Dopamine DAT->DA_ext Reuptake HT_ext Serotonin SERT->HT_ext Reuptake DA_vesicle Dopamine Vesicle HT_vesicle Serotonin Vesicle DA_vesicle->DA_ext Release HT_vesicle->HT_ext Release DA_receptor Dopamine Receptors DA_ext->DA_receptor Binding HT_receptor Serotonin Receptors HT_ext->HT_receptor Binding

Caption: Proposed mechanism of 4-EA at monoaminergic synapses.

Troubleshooting & Best Practices

  • No/Low Neurotransmitter Signal: This could be due to incorrect probe placement, a clogged probe, or issues with the HPLC-ECD system. Histological verification is essential to confirm placement.

  • High Baseline Variability: Insufficient stabilization time or stress to the animal can cause this. Ensure adequate recovery from surgery and a calm experimental environment.

  • Probe Clogging: Minor bleeding during probe insertion can lead to clogging. Slow and careful insertion is key. [17]* Ethical Considerations: All animal experiments must be conducted with the highest ethical standards, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement). [18][19][20][21]

Conclusion

In vivo microdialysis coupled with HPLC-ECD provides an unparalleled method for elucidating the neurochemical effects of novel psychoactive substances like 4-ethoxyamphetamine. By carefully following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can generate high-quality, reproducible data. This will contribute to a more comprehensive understanding of the pharmacological and toxicological profile of 4-EA, informing both basic neuroscience and public health.

References

  • Detection and Quantification of Neurotransmitters in Dialysates - PMC. PubMed Central. Available at: [Link]

  • 4-Ethoxyamphetamine: effects on intracranial self-stimulation and in vitro uptake and release of 3H-dopamine and 3H-serotonin in the brains of rats - PMC. NIH. Available at: [Link]

  • A modified surgical procedure for microdialysis probe implantation in the lateral ventricle of a FVB mouse. SAGE Journals. Available at: [Link]

  • The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. MDPI. Available at: [Link]

  • Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. RSC Publishing. Available at: [Link]

  • Microdialysis guide cannula implantation surgery. Protocols.io. Available at: [Link]

  • 4-Ethoxyamphetamine: effects on intracranial self-stimulation and in vitro uptake and release of 3H-dopamine and 3H-serotonin in the brains of rats. PubMed. Available at: [Link]

  • Surgical implantation of guide tubes for microdialysis. Bio-protocol. Available at: [Link]

  • The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. OUCI. Available at: [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC. PubMed Central. Available at: [Link]

  • Overview of Microdialysis - PMC. PubMed Central. Available at: [Link]

  • In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. NIH. Available at: [Link]

  • Microdialysis in Rodents - PMC. PubMed Central. Available at: [Link]

  • 4-Ethoxyamphetamine: Effects on intracranial self-stimulation and in vitro uptake and release of 3H-dopamine and 3H-serotonin in the brains of rats. ResearchGate. Available at: [Link]

  • Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. JoVE. Available at: [Link]

  • Assessment of in vitro and in vivo recovery of sinomenine using microdialysis. PubMed. Available at: [Link]

  • Overview of Brain Microdialysis - PMC. PubMed Central. Available at: [Link]

  • Benefits using HPLC-ECD for neurotransmitter detection. YouTube. Available at: [Link]

  • Analytical Techniques to Investigate the Neurochemical Basis of Behavior. University of South Carolina. Available at: [Link]

  • para-Ethoxyamphetamine - Wikipedia. Wikipedia. Available at: [Link]

  • Ethical guidelines for research in animal science. Cambridge University Press. Available at: [Link]

  • An ethical approach to in vivo research. STRONG-UR. Available at: [Link]

  • Ethical considerations regarding animal experimentation - PMC. NIH. Available at: [Link]

  • Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. Available at: [Link]

Sources

Application Notes & Protocols: Cell Culture Models for Assessing 4-Ethoxyamphetamine Neurotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to utilizing in vitro cell culture models for the assessment of 4-ethoxyamphetamine (4-EA) neurotoxicity. As a substituted amphetamine, 4-EA's potential for neurotoxic effects warrants rigorous investigation, particularly concerning dopaminergic systems. These application notes detail the rationale for model selection, experimental design, and provide step-by-step protocols for key assays to measure cytotoxicity, oxidative stress, and apoptosis. The aim is to equip researchers with the necessary tools to conduct robust and reproducible neurotoxicity assessments, contributing to a deeper understanding of the risks associated with novel psychoactive substances.

Introduction: The Need for In Vitro Neurotoxicity Screening of 4-EA

4-Ethoxyamphetamine (4-EA) is a lesser-known substituted amphetamine whose neuropharmacological and toxicological profiles are not as extensively characterized as those of classic amphetamines like methamphetamine (METH) or MDMA. The abuse of substituted amphetamines is linked to severe adverse neurological and psychiatric events, including neurotoxic damage to dopaminergic and serotonergic terminals.[1][2] The primary mechanisms underlying this toxicity are believed to involve oxidative stress, excitotoxicity, mitochondrial dysfunction, and the activation of apoptotic pathways.[2][3][4]

Given the structural similarity of 4-EA to other neurotoxic amphetamines, it is crucial to assess its potential for neuronal damage. In vitro cell culture models offer a powerful, high-throughput, and ethically sound approach for initial neurotoxicity screening before proceeding to more complex and costly in vivo studies.[5] These models allow for the controlled investigation of specific cellular and molecular mechanisms of toxicity.[6][7]

This guide focuses on establishing and validating cell culture systems to specifically probe the dopaminergic neurotoxicity of 4-EA, providing a framework for generating reliable and predictive data for drug development and risk assessment.

Strategic Selection of In Vitro Models

The choice of cell model is paramount for obtaining biologically relevant data. The ideal model should recapitulate key features of the neurons targeted by amphetamines in the brain, primarily dopaminergic neurons.[8]

Immortalized Cell Lines: The Workhorses of Neurotoxicity Screening

Immortalized cell lines are a practical and widely used tool for initial screening due to their ease of culture, scalability, and reproducibility.[9]

  • PC-12 (Rat Pheochromocytoma): This cell line is a popular choice for neurotoxicity studies.[10] Upon treatment with Nerve Growth Factor (NGF), PC-12 cells differentiate into cells that exhibit many characteristics of sympathetic neurons, including the synthesis and storage of dopamine.[11][12] This makes them a suitable model for studying catecholaminergic neurotoxicity.[12][13]

  • SH-SY5Y (Human Neuroblastoma): The SH-SY5Y cell line is of human origin and possesses intrinsic dopaminergic characteristics, such as the expression of tyrosine hydroxylase (TH) and the dopamine transporter (DAT).[14][15] These cells can be differentiated to form a more mature, neuron-like phenotype, which enhances their suitability for studying dopaminergic neurotoxicity.[16][17]

Table 1: Comparison of Common Neuronal Cell Lines

FeaturePC-12 CellsSH-SY5Y Cells
Origin Rat Adrenal PheochromocytomaHuman Bone Marrow Neuroblastoma
Dopaminergic Features Differentiates to a catecholaminergic phenotype with NGF.Expresses key dopaminergic markers (TH, DAT) endogenously.
Differentiation Required (NGF) for neuronal phenotype.[11]Can be used undifferentiated or differentiated (e.g., with retinoic acid) for a more mature phenotype.[17]
Advantages Well-characterized for neurotoxicity; versatile.[9][10]Human origin; relevant for clinical translation; expresses DAT.[14]
Limitations Non-human origin; clonal instability can be a concern.[9]Loosely adherent, which can be problematic for assays with multiple wash steps.[14]
Primary Dopaminergic Neurons: The Gold Standard

For studies requiring the highest physiological relevance, primary cultures of dopaminergic neurons are the preferred model.[8] These cells are isolated directly from the ventral mesencephalon of embryonic rodents.[18][19]

  • Advantages: They most accurately represent the in vivo state of dopaminergic neurons and are invaluable for validating findings from cell line studies.[8]

  • Disadvantages: Their preparation is technically demanding, they have a limited lifespan in culture, and there can be significant batch-to-batch variability.[20][21]

Experimental Workflow for 4-EA Neurotoxicity Assessment

A multi-tiered approach is recommended to build a comprehensive neurotoxicity profile for 4-EA. This involves assessing general cytotoxicity, followed by investigations into specific mechanistic pathways.

Caption: Tiered workflow for assessing 4-EA neurotoxicity.

Core Protocols

The following protocols are foundational for assessing the neurotoxic potential of 4-EA. It is critical to include appropriate controls, such as vehicle controls (the solvent used to dissolve 4-EA) and positive controls (a known neurotoxin like MPP+ or methamphetamine).

Protocol: General Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[22][23]

Materials:

  • Neuronal cells (e.g., SH-SY5Y or PC-12)

  • 96-well culture plates

  • Complete culture medium

  • 4-EA stock solution

  • MTT solution (5 mg/mL in sterile PBS)[24]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Exposure: Prepare serial dilutions of 4-EA in complete culture medium. Remove the old medium from the cells and add 100 µL of the 4-EA dilutions to the respective wells. Incubate for the desired exposure period (e.g., 24, 48 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[25]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple crystals.[24] Mix thoroughly by gentle shaking or pipetting.[22]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[22]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol: Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[26][27]

Materials:

  • Cell cultures treated with 4-EA (as in the MTT assay)

  • LDH Assay Kit (commercially available kits from suppliers like Promega or Bioo Scientific are recommended)[26][28]

  • Microplate reader

Procedure:

  • Prepare Controls: Set up wells for:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with the kit's lysis buffer.[27]

    • Background: Culture medium alone.

  • Sample Collection: After the 4-EA exposure period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[29]

  • Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[26][28]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[26]

  • Stop Reaction (if applicable): Add the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's protocol (typically 490 nm).[29]

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release, after subtracting background values.

Protocol: Apoptosis Assessment via Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[30] Its activation is a hallmark of apoptosis. This assay uses a specific substrate that, when cleaved by active caspase-3, releases a fluorescent or colorimetric molecule.

Materials:

  • Cell cultures treated with 4-EA

  • Caspase-3 Assay Kit (Fluorometric or Colorimetric)[31]

  • Cell Lysis Buffer (provided in the kit)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Induce Apoptosis: Treat cells with 4-EA for a predetermined time. Include a positive control (e.g., staurosporine).[32]

  • Cell Lysis: After treatment, harvest the cells and lyse them using the provided chilled lysis buffer to release the cytosolic contents. Incubate on ice for 10 minutes.

  • Prepare Lysate: Centrifuge the lysate to pellet cell debris and collect the supernatant.[32]

  • Assay Reaction: In a black (for fluorescence) or clear (for colorimetric) 96-well plate, add the cell lysate to each well.

  • Substrate Addition: Prepare the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric) and add it to each well.[33]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Reading: Measure the output on the appropriate plate reader (OD at 400-405 nm for colorimetric, Ex/Em at 380/420-460 nm for fluorometric).[33]

  • Data Analysis: Quantify the fold-increase in caspase-3 activity compared to the vehicle-treated control.

Mechanistic Pathways of Amphetamine Neurotoxicity

Understanding the underlying mechanisms is crucial for a complete toxicological profile. Substituted amphetamines are known to induce neurotoxicity through a cascade of interconnected events, primarily involving oxidative stress.[1][2][3]

Caption: Putative signaling pathway for 4-EA neurotoxicity.

This proposed pathway suggests that 4-EA, like other amphetamines, interacts with the dopamine transporter, leading to mitochondrial dysfunction and a surge in reactive oxygen species (ROS).[4] This state of oxidative stress can trigger the apoptotic cascade, culminating in the activation of caspase-3 and subsequent cell death.[34][35] Assays targeting ROS production (e.g., using DCFH-DA) and DAT function (e.g., [3H]dopamine uptake assays) can further elucidate this pathway.[36][37]

Data Interpretation and Conclusion

The collective data from these assays will provide a comprehensive in vitro neurotoxicity profile for 4-ethoxyamphetamine.

Table 2: Summary of Expected Outcomes and Interpretations

AssayEndpoint MeasuredInterpretation of Positive Result (Effect of 4-EA)
MTT Mitochondrial reductase activityDecrease indicates reduced cell viability/proliferation.[23]
LDH Plasma membrane integrityIncrease indicates cytotoxicity and cell lysis.[38]
Caspase-3 Apoptotic pathway activationIncrease indicates induction of programmed cell death.[30]
ROS Oxidative stress levelsIncrease suggests oxidative damage as a mechanism of toxicity.[36]
DAT Uptake Dopamine transporter functionInhibition suggests a primary interaction with the dopaminergic system.

By establishing a clear dose-response relationship for cytotoxicity and identifying the involvement of specific mechanistic pathways like apoptosis and oxidative stress, researchers can effectively classify the neurotoxic risk of 4-EA. These findings are essential for guiding further in vivo studies and informing regulatory decisions. The use of validated, multi-parametric in vitro models as described herein provides a robust foundation for the neurotoxicological assessment of novel psychoactive compounds.

References

  • Cadet, J. L., & Krasnova, I. N. (2009). Neurotoxicity of substituted amphetamines: Molecular and cellular mechanisms. Neurotoxicity Research, 16(3), 271-280.
  • Yamamoto, B. K., Moszczynska, A., & Gudelsky, G. A. (2010). Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. Current topics in behavioral neurosciences, 1, 99–129.
  • Cadet, J. L., Jayanthi, S., & Deng, X. (2003). Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. Neurotoxicity research, 5(1-2), 149–162. [Link]

  • Promega Corporation. (n.d.). CytoTox 96® Non-Radioactive Cytotoxicity Assay. protocols.io. [Link]

  • Miller, D. B., & O'Callaghan, J. P. (2001). Neurotoxic Effects of Substituted Amphetamines in Rats and Mice. CDC Stacks. [Link]

  • Miller, D. B., & O'Callaghan, J. P. (2001). Neurotoxic Effects of Substituted Amphetamines in Rats and Mice. CDC Stacks. [Link]

  • Bioo Scientific Corporation. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

  • Claeysen, S., et al. (2012). Cortical, Striatal and Dopaminergic Neurons Cultures Protocol. protocols.io. [Link]

  • Springer Protocols. (2013). Preparation of Primary Cultured Dopaminergic Neurons from Mouse Brain. Springer Nature. [Link]

  • Cytion. (n.d.). The Impact of PC-12 Cells in Neurobiological and Neural Research. Cytion. [Link]

  • Slotkin, T. A., & Seidler, F. J. (2007). Screening for developmental neurotoxicity using PC12 cells: comparisons of organophosphates with a carbamate, an organochlorine, and divalent nickel. Environmental health perspectives, 115(6), 909–918. [Link]

  • MDPI. (2021). PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications. MDPI. [Link]

  • Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Interchim. [Link]

  • Sokołowska, E., et al. (2021). PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research. International Journal of Molecular Sciences, 22(8), 4198. [Link]

  • Creative-Bioarray. (n.d.). Caspase-3 activity assay. Creative-Bioarray. [Link]

  • Strober, W. (2015). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Current protocols in immunology, 111, 7.42.1–7.42.3. [Link]

  • Claeysen, S., et al. (2014). Primary Culture of Mouse Dopaminergic Neurons. Journal of visualized experiments : JoVE, (91), 51751. [Link]

  • Staszewska, I., & Kruk-Slomka, M. (2020). PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions. International journal of molecular sciences, 21(8), 2785. [Link]

  • Claeysen, S., et al. (2014). Primary culture of mouse dopaminergic neurons. Journal of Visualized Experiments, (91), e51751. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]

  • University of Otago. (2014). Acute and chronic toxicity of methamphetamine exposure in cultured neuronal cells. University of Otago. [Link]

  • Agoo, L. G., et al. (2008). Neuroprotective effect of resveratrol against methamphetamine-induced dopaminergic apoptotic cell death in a cell culture model of neurotoxicity. Neuroscience letters, 442(3), 246–250. [Link]

  • ResearchGate. (2014). Which is the best protocol for caspase-3 activity detection in vitro?. ResearchGate. [Link]

  • Pharmacia. (2023). Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. Pharmacia. [Link]

  • Neurotoxicity mechanisms and clinical implications of six common recreational drugs. (2023). Frontiers in Neurology. [Link]

  • InnoSer. (n.d.). In vitro neurology assays. InnoSer. [Link]

  • de Freitas, R. M., et al. (2017). Determination of Parameters of Oxidative Stress in vitro Models of Neurodegenerative Diseases-A Review. Current neuropharmacology, 15(3), 447–459. [Link]

  • Li, Y., et al. (2023). Methamphetamine exposure drives cell cycle exit and aberrant differentiation in rat hippocampal-derived neurospheres. Frontiers in Cellular Neuroscience, 17, 1245089. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • MDPI. (2019). Oxidative Stress and Antioxidants in Neurodegenerative Disorders. MDPI. [Link]

  • Tirgar, F., et al. (2013). Toxicity effects of methamphetamine on embryonic stem cell-derived neuron. Advanced biomedical research, 2, 37. [Link]

  • BMG LABTECH. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. BMG LABTECH. [Link]

  • Slanzi, A., et al. (2020). Model Systems for Analysis of Dopamine Transporter Function and Regulation. Neurochemical research, 45(1), 13–33. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • da Silva, B. S., et al. (2020). Using Cell Cultures for the Investigation of Treatments for Attention Deficit Hyperactivity Disorder: A Systematic Review. Frontiers in psychiatry, 11, 557. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Boston Children's Hospital. (n.d.). Modeling Oxidative Stress in the Central Nervous System. Boston Children's Hospital. [Link]

  • IMR Press. (2023). SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research—Old Practice for New Trends. IMR Press. [Link]

  • PharmiWeb.com. (2021). SH-SY5Y Cell Line Culture Protocol and Research Applications. PharmiWeb.com. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Shipley, M. M., et al. (2016). Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights. Journal of neurochemistry, 138(2), 287–300. [Link]

Sources

Application Notes and Protocols for Radioligand Binding Assays with 4-Ethoxyamphetamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Interactions of 4-Ethoxyamphetamine

4-Ethoxyamphetamine (4-ETA) is a psychoactive substance belonging to the phenethylamine and amphetamine chemical classes.[1] Understanding its interaction with neuronal targets is crucial for comprehending its pharmacological profile. As with other substituted amphetamines, its primary targets are presumed to be the monoamine transporters and receptors that regulate neurotransmission.[2][3] Specifically, evidence suggests that 4-ethoxyamphetamine interacts with serotonin transporters and 5-HT2A receptors, with a more potent effect on serotonin uptake and release compared to dopamine.[4][5]

This document provides a detailed protocol for characterizing the binding of 4-ethoxyamphetamine to key central nervous system targets using in vitro radioligand binding assays. These assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[6] We will describe protocols for competitive binding assays to determine the inhibitory constant (Kᵢ) of 4-ethoxyamphetamine for the human serotonin transporter (SERT), dopamine transporter (DAT), norepinephrine transporter (NET), and the serotonin 5-HT₂A receptor.

Principle of the Assay: The Dance of Competitive Displacement

Radioligand binding assays measure the interaction of a radiolabeled ligand with its receptor or transporter. In a competitive binding assay, a constant concentration of a high-affinity radioligand is incubated with a preparation of the target protein (e.g., cell membranes expressing the transporter or receptor) in the presence of varying concentrations of an unlabeled test compound (in this case, 4-ethoxyamphetamine). The test compound will compete with the radioligand for binding to the target. By measuring the decrease in radioligand binding as the concentration of the test compound increases, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). From this IC₅₀ value, the inhibitory constant (Kᵢ), which reflects the affinity of the test compound for the target, can be calculated using the Cheng-Prusoff equation.[7]

PART 1: Experimental Protocols

Section 1.1: Preparation of Cell Membranes

The foundation of a reliable radioligand binding assay is a high-quality source of the target protein. For this protocol, we will use cell membranes prepared from human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin 5-HT₂A receptor (h5-HT₂A).[8]

Materials:

  • HEK293 cells stably expressing the target protein of interest

  • Cell scrapers

  • Ice-cold Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail

  • Ice-cold Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • Cryoprotectant Solution: Assay Buffer containing 10% sucrose

  • High-speed refrigerated centrifuge

  • Dounce homogenizer or sonicator

  • BCA protein assay kit

Procedure:

  • Cell Lysis: Harvest confluent cell monolayers by scraping into ice-cold Lysis Buffer.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator to ensure complete cell lysis.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and large cellular debris.

  • Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[9]

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Centrifuge again at 20,000 x g for 20 minutes at 4°C.

  • Final Resuspension and Storage: Discard the supernatant and resuspend the final membrane pellet in Cryoprotectant Solution.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA protein assay.

  • Aliquoting and Storage: Aliquot the membrane preparation and store at -80°C until use. On the day of the assay, thaw the aliquots and resuspend the membranes in the appropriate Assay Buffer.[9]

Section 1.2: Competitive Radioligand Binding Assays

The following are generalized protocols for competitive binding assays. Specific radioligands and conditions for each target are provided in Table 1.

Materials:

  • Prepared cell membranes expressing the target of interest

  • 4-ethoxyamphetamine stock solution (e.g., 10 mM in DMSO)

  • Radioligand stock solution (specific for each target, see Table 1)

  • Unlabeled ligand for non-specific binding determination (see Table 1)

  • 96-well microplates

  • Assay Buffer (target-specific, see Table 1)

  • Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Assay Procedure:

  • Assay Setup: Perform all assays in triplicate in a 96-well microplate. The final assay volume will be 250 µL.

  • Addition of Components: To each well, add the components in the following order:

    • 50 µL of Assay Buffer for total binding wells.

    • 50 µL of unlabeled ligand (at a high concentration, e.g., 1000-fold higher than the radioligand Kd) for non-specific binding (NSB) wells.

    • 50 µL of varying concentrations of 4-ethoxyamphetamine for competitive binding wells (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • 50 µL of the appropriate radioligand at a concentration close to its Kd (see Table 1).

    • 150 µL of the diluted membrane suspension (protein concentration optimized for each target).

  • Incubation: Incubate the plate at the specified temperature for a sufficient time to reach equilibrium (see Table 1), with gentle agitation.[9]

  • Separation of Bound and Free Ligand: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (typically the same as the assay buffer) to remove unbound radioligand.

  • Radioactivity Measurement: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.[10]

Table 1: Target-Specific Conditions for Radioligand Binding Assays

TargetRadioligandRadioligand ConcentrationUnlabeled Ligand for NSBAssay BufferIncubation Conditions
hSERT [³H]Citalopram~1 nM10 µM Citalopram50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.460 min at 25°C
hDAT [³H]CFT (WIN 35,428)~1-2 nM10 µM Cocaine50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.460 min at 4°C
hNET [³H]Nisoxetine~1-3 nM10 µM Desipramine50 mM Tris, 300 mM NaCl, 5 mM KCl, pH 7.460 min at 4°C
h5-HT₂A [³H]Ketanserin~0.5-1 nM10 µM Mianserin50 mM Tris-HCl, pH 7.460 min at 37°C

PART 2: Data Analysis and Interpretation

Section 2.1: Calculating Binding Parameters
  • Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM, in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competitor).

    • Specific Binding = Total Binding - Non-specific Binding

  • IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the 4-ethoxyamphetamine concentration. Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC₅₀ value.[7]

  • Kᵢ Calculation: Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:[7]

    • Kᵢ = IC₅₀ / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the target.

Section 2.2: Data Presentation

Summarize the calculated Kᵢ values for 4-ethoxyamphetamine at each target in a clear and concise table. This will provide a quantitative profile of its binding affinity and selectivity.

Table 2: Hypothetical Binding Affinity Profile of 4-Ethoxyamphetamine

TargetKᵢ (nM)
hSERTe.g., 150
hDATe.g., >10,000
hNETe.g., 850
h5-HT₂Ae.g., 50

Interpretation of Results: The Kᵢ values represent the affinity of 4-ethoxyamphetamine for each target, with lower values indicating higher affinity. The selectivity of the compound can be assessed by comparing the Kᵢ values across the different targets. For example, a significantly lower Kᵢ for h5-HT₂A and hSERT compared to hDAT and hNET would suggest that 4-ethoxyamphetamine is a serotonin-selective ligand.

PART 3: Visualizing the Workflow and Underlying Principles

Diagram 1: Experimental Workflow for Competitive Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 HEK293 cells expressing target protein prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation & Washing prep2->prep3 prep4 Protein Quantification & Storage at -80°C prep3->prep4 assay1 Assay Plate Setup: - Membranes - Radioligand ([L]) - 4-Ethoxyamphetamine prep4->assay1 assay2 Incubation to Reach Equilibrium assay1->assay2 assay3 Filtration & Washing (Separation of Bound/Free) assay2->assay3 assay4 Scintillation Counting assay3->assay4 analysis1 Calculate Specific Binding assay4->analysis1 analysis2 Non-linear Regression (IC50 Determination) analysis1->analysis2 analysis3 Cheng-Prusoff Equation (Ki Calculation) analysis2->analysis3 end Binding Affinity Profile analysis3->end Final Ki Values G cluster_0 Low [4-ETA] cluster_1 High [4-ETA] Receptor_low Receptor Radioligand_low [³H]-Ligand Receptor_low->Radioligand_low High Binding ETA_low 4-ETA Receptor_high Receptor ETA_high 4-ETA Receptor_high->ETA_high Displacement Radioligand_high [³H]-Ligand

Sources

Application Notes & Protocols: A Guide to the Behavioral Pharmacology of 4-Ethoxyamphetamine (4-EA) in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers investigating the behavioral effects of 4-ethoxyamphetamine (4-EA) in rodent models. 4-EA is a psychoactive substance of the substituted amphetamine class, structurally related to para-methoxyamphetamine (PMA), a compound known for its potent effects on the serotonergic system.[1][2] Early research indicates that the neuropsychopharmacological profile of 4-EA is more akin to hallucinogenic compounds than traditional psychostimulants like (+)-amphetamine, primarily due to its potent influence on serotonin uptake and release.[1] These application notes offer detailed, field-proven protocols for a battery of behavioral assays designed to elucidate the stimulant, hallucinogenic, anxiogenic, and social-behavioral effects of 4-EA. The methodologies are presented with a focus on scientific causality, ensuring robust and reproducible data generation for drug development and neuroscience professionals.

Introduction to 4-Ethoxyamphetamine (4-EA)

para-Ethoxyamphetamine (4-EA) is a research chemical of the phenethylamine and amphetamine classes.[2] Its chemical structure is closely related to PMA, a substance with known monoamine oxidase inhibitor (MAOI) activity and significant risks.[2] The primary mechanism of action for related compounds involves potent interaction with monoaminergic systems.[3][4][5] Specifically, 4-EA has been shown in in vitro rat brain studies to be a potent inhibitor of serotonin (5-HT) uptake and a powerful stimulator of 5-HT release, with comparatively weaker effects on dopamine (DA) systems.[1] This pharmacological profile—a preference for serotonergic over dopaminergic pathways—diverges from that of classical stimulants like d-amphetamine and suggests a behavioral profile characterized by hallucinogen-like properties.[1]

Therefore, a comprehensive behavioral assessment of 4-EA in rodents necessitates a multi-assay approach. This guide details the essential protocols to characterize its effects on general activity, its potential to induce hallucinogen-like behaviors, its subjective effects relative to known psychoactive drugs, and its impact on anxiety and social interaction.

Hypothesized Neuropharmacological Mechanism

The primary hypothesis is that 4-EA exerts its behavioral effects through modulation of serotonergic and, to a lesser extent, dopaminergic neurotransmission. This involves the inhibition of reuptake and stimulation of release at serotonin (SERT) and dopamine (DAT) transporters, with a strong preference for SERT. Its structural similarity to other 5-HT₂ receptor agonists also suggests a potential direct agonism at these sites, particularly the 5-HT₂ₐ receptor, which is the canonical mechanism for classic hallucinogens.[6][7][8]

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal EA 4-Ethoxyamphetamine (4-EA) SERT SERT EA->SERT Potent Inhibition & Reversal DAT DAT EA->DAT Weaker Inhibition & Reversal VMAT2 VMAT2 EA->VMAT2 Disruption Increased\n5-HT Increased 5-HT Increased\nDA Increased DA Serotonin Dopamine HT2A 5-HT₂ₐ Receptor Increased\n5-HT->HT2A Agonism DR Dopamine Receptors Increased\nDA->DR Agonism EA_direct 4-EA EA_direct->HT2A Direct Agonism (Hypothesized) G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Acclimation Animal Acclimation (1 week) Habituation Habituation to Handling & Injection Procedure (3-5 days) Acclimation->Habituation Baseline Baseline Recording (e.g., Locomotion) Habituation->Baseline Dosing Drug Administration (Vehicle, 4-EA Doses, Positive Control) Baseline->Dosing Randomization Testing Behavioral Assay (e.g., OFT, HTR, EPM) Dosing->Testing Collection Data Collection (Automated Tracking & Manual Scoring) Testing->Collection Analysis Statistical Analysis (ANOVA, Post-hoc tests) Collection->Analysis Interpretation Interpretation & Profile Generation Analysis->Interpretation

Caption: General experimental workflow for behavioral pharmacology studies.

Core Behavioral Assays: Protocols & Rationale

Assay 1: Locomotor Activity (Open Field Test)

Rationale: The open field test (OFT) is a fundamental assay to assess the effects of a novel compound on spontaneous locomotor activity, exploration, and anxiety-like behavior. [9]For 4-EA, this assay will determine whether it produces stimulant effects (hyperlocomotion) typical of amphetamines, or depressant/biphasic effects which are sometimes seen with hallucinogens. [10][11] Protocol:

  • Apparatus: A square or circular arena (e.g., 40x40x30 cm for mice; 100x100x40 cm for rats) made of a non-porous material, equipped with an automated video-tracking system. [9][12]2. Habituation: Prior to the test day, habituate animals to the testing room for at least 60 minutes. On the test day, allow animals to explore the open field chamber for 30-60 minutes immediately after a vehicle injection to establish a stable baseline and reduce novelty-induced hyperactivity. [12][13]3. Procedure:

    • Administer the assigned treatment (vehicle, 4-EA dose, or positive control like d-amphetamine).

    • Immediately place the animal in the center of the open field arena.

    • Record activity for 60-120 minutes.

  • Data Analysis: The primary endpoint is the total distance traveled, typically binned in 5- or 10-minute intervals to analyze the time-course of the drug effect. [14]Other measures include vertical activity (rearing) and time spent in the center versus the periphery of the arena (an index of anxiety).

ParameterSpecification (Mouse)Specification (Rat)Key Behavioral Measures
Apparatus Size 40 x 40 x 30 cm100 x 100 x 40 cmTotal Distance Traveled (cm)
Lighting Dimly lit (~15-20 lux)Dimly lit (~15-20 lux)Rearing Frequency (Vertical Counts)
Session Duration 60-120 minutes60-120 minutesTime in Center Zone (s)
Positive Control d-amphetamine (1-3 mg/kg)d-amphetamine (0.5-2 mg/kg)Stereotypy Counts
Assay 2: Head-Twitch Response (HTR)

Rationale: The Head-Twitch Response (HTR) is a rapid, side-to-side head movement that is a specific and reliable behavioral proxy for 5-HT₂ₐ receptor agonism in rodents. [15][16]Given that the primary mechanism of classic hallucinogens is 5-HT₂ₐ agonism, this assay is critical for evaluating the hallucinogenic-like potential of 4-EA. [8][17] Protocol:

  • Apparatus: A standard, clean cage (e.g., a clear polycarbonate cylinder or box) to allow for clear video recording.

  • Habituation: Acclimate the animal to the observation chamber for 10-15 minutes before injection.

  • Procedure:

    • Administer the assigned treatment (vehicle, 4-EA dose, or positive control like DOI or LSD). [15][18] * Place the animal back into the observation chamber.

    • Record behavior via video for at least 30-60 minutes post-injection.

  • Data Analysis: A trained observer, blind to the treatment conditions, manually scores the number of head twitches. A head twitch is defined as a rapid, spasmodic rotational movement of the head that is distinct from grooming or sniffing behaviors. [19]Automated systems using machine learning (e.g., DeepLabCut) can also be employed for high-throughput, unbiased scoring. [17][18]The primary endpoint is the total number of head twitches.

ParameterSpecificationKey Considerations
Species Mouse (C57BL/6J preferred)HTR is more pronounced and reliable in mice. [19]
Observation Period 30-60 minutesCapture peak effect time.
Scoring Manual (blinded) or AutomatedInter-rater reliability should be established for manual scoring.
Positive Control DOI (0.25 - 1.0 mg/kg)Validates the model's ability to detect 5-HT₂ₐ agonism. [15]
Assay 3: Drug Discrimination

Rationale: The drug discrimination paradigm is a highly specific assay of the interoceptive (subjective) effects of a drug. [20]Animals are trained to recognize the internal state produced by a specific drug and respond on one of two levers to receive a reward. [21]By training animals to discriminate a known hallucinogen (e.g., DOM) from vehicle, we can test whether 4-EA administration results in responding on the drug-appropriate lever ("generalization"), indicating a shared subjective effect. [22][23] Protocol:

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a reward dispenser (e.g., food pellets).

  • Training Phase:

    • Rats are food-restricted to 85-90% of their free-feeding body weight.

    • On training days, animals receive either the training drug (e.g., DOM, 0.5 mg/kg, i.p.) or vehicle 30 minutes before the session. [23] * Following drug injection, responses on the "drug-appropriate" lever are reinforced (e.g., on a Fixed Ratio 10 schedule).

    • Following vehicle injection, responses on the "vehicle-appropriate" lever are reinforced.

    • Training continues until animals achieve a criterion of >80% correct responses for at least 8 of 10 consecutive sessions.

  • Testing Phase:

    • Once trained, substitution tests are conducted. Animals are administered a dose of a novel compound (i.e., 4-EA) and placed in the chamber where responses on either lever are reinforced.

    • The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: Full substitution (generalization) is typically defined as ≥80% of responses on the drug-appropriate lever. [20][23]A dose-response curve for 4-EA is generated to determine its potency in producing DOM-like subjective effects. Response rate is also measured as an index of behavioral disruption.

G cluster_train Training Phase cluster_test Testing Phase cluster_result Result Interpretation inj_drug Inject Training Drug (e.g., DOM) lever_drug Drug Lever Press → Reward inj_drug->lever_drug inj_veh Inject Vehicle lever_veh Vehicle Lever Press → Reward inj_veh->lever_veh inj_test Inject Test Compound (4-EA) choice Animal Chooses Lever (Both are Rewarded) inj_test->choice generalization ≥80% on Drug Lever = Generalization (Similar Subjective Effect) choice->generalization % Drug Lever Response no_gen <80% on Drug Lever = No Generalization (Different Subjective Effect) choice->no_gen % Drug Lever Response

Caption: Logical workflow of the drug discrimination paradigm.

Assay 4: Elevated Plus Maze (EPM)

Rationale: The EPM is a widely used and validated assay for assessing anxiety-like behavior in rodents. [24]The test relies on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. [25][26]Anxiolytic compounds typically increase exploration of the open arms, while anxiogenic compounds decrease it. This assay will characterize the effects of 4-EA on anxiety states.

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls. [27][28]2. Procedure:

    • Acclimate the animal to the testing room for at least 60 minutes.

    • Administer the assigned treatment (vehicle, 4-EA, or a positive control like diazepam for anxiolytic effects).

    • After the appropriate pre-treatment time, place the animal in the center of the maze, facing an open arm. [26] * Allow the animal to explore the maze for 5 minutes, recording its behavior with a video-tracking system. [27]3. Data Analysis: Key measures include the percentage of time spent in the open arms and the percentage of entries into the open arms. [24][28]A decrease in these measures suggests an anxiogenic effect, while an increase suggests an anxiolytic effect. Total distance traveled is also measured to control for general effects on locomotion.

ParameterSpecification (Rat)Key Behavioral MeasuresInterpretation
Arm Dimensions ~50 cm long x 10 cm wide% Time in Open ArmsDecrease = Anxiogenic
Wall Height ~40 cm (closed arms)% Entries into Open ArmsIncrease = Anxiolytic
Elevation ~50-70 cmTotal Arm EntriesIndex of overall activity
Positive Control Diazepam (1-2 mg/kg)Stretched-Attend PosturesEthological measure of anxiety

Summary & Synthesis of Expected Outcomes

By integrating the data from this battery of tests, a comprehensive behavioral profile of 4-EA can be constructed.

  • Locomotor Activity: Based on existing data for related compounds, 4-EA may produce modest or no increase in locomotor activity compared to classical stimulants, or potentially a biphasic effect. [1][2]* Head-Twitch Response: If 4-EA is a potent 5-HT₂ₐ agonist, it is expected to produce a dose-dependent increase in the frequency of head twitches. This would be strong evidence for hallucinogenic-like potential.

  • Drug Discrimination: It is hypothesized that 4-EA will fully substitute for a hallucinogen-trained cue (like DOM) but not for a stimulant-trained cue (like d-amphetamine). This would confirm its subjective effects are more similar to hallucinogens. [1]* Elevated Plus Maze: The effect on anxiety is difficult to predict. Hallucinogens can produce a range of effects, and an anxiogenic profile at higher doses is possible.

The convergence of evidence from these distinct behavioral domains will provide a robust and defensible characterization of 4-ethoxyamphetamine's in-vivo pharmacological effects, guiding future research and development.

References

  • Hegadoren, K. M., Martin-Iverson, M. T., Baker, G. B., & Greenshaw, A. J. (1995). 4-Ethoxyamphetamine: effects on intracranial self-stimulation and in vitro uptake and release of 3H-dopamine and 3H-serotonin in the brains of rats. Journal of Psychiatry & Neuroscience, 20(1), 57–62. [Link]

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. Retrieved from [Link]

  • Wikipedia. (n.d.). Drug discrimination. Retrieved from [Link]

  • Kim, K. H., et al. (2017). Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. Journal of Visualized Experiments, (125), 55940. [Link]

  • Wikipedia. (n.d.). para-Ethoxyamphetamine. Retrieved from [Link]

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol v1. ResearchGate. [Link]

  • ResearchGate. (n.d.). Hallucinogens in Drug Discrimination. Retrieved from [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322–328. [Link]

  • Glatfelter, G. C., et al. (2021). Discriminative Stimulus Effects of Substituted Tryptamines in Rats. ACS Chemical Neuroscience, 12(1), 169-178. [Link]

  • Anilocus. (n.d.). Paired Social Interaction Test. Retrieved from [Link]

  • Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 26. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-ethoxyamphetamine. Retrieved from [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]

  • Melior Discovery. (n.d.). Drug Discrimination Assessment. Retrieved from [Link]

  • Barnett, L. M., et al. (2021). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science, 4(4), 1363–1374. [Link]

  • Sadeghian, K., et al. (2013). Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake. Behavioural Brain Research, 239, 135–141. [Link]

  • Buccafusco, J. J. (Ed.). (2009). Methods of Behavior Analysis in Neuroscience (2nd ed.). CRC Press/Taylor & Francis. [Link]

  • Charles River. (n.d.). Closing the Preclinical Gap to Derisk the Potential for Serotonin Toxicity: Was that a Twitch I See?. Retrieved from [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1043236. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31721, (+-)-p-Methoxyamphetamine. Retrieved from [Link]

  • Melior Discovery. (n.d.). Locomotor Sensitization Study. Retrieved from [Link]

  • Canal, C. E., et al. (2022). Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice. ACS Pharmacology & Translational Science, 5(5), 332–340. [Link]

  • Labcorp. (2023). Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. Retrieved from [Link]

  • Maze Engineers. (n.d.). Social Interaction Test. Retrieved from [Link]

  • Grosu, S. A., et al. (2023). The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. Brain Sciences, 13(4), 546. [Link]

  • Kim, D. G., et al. (2019). Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice. Experimental Neurobiology, 28(2), 265–280. [Link]

  • Różański, T., & Błażewicz, A. (2002). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Forensic Science International, 128(3), 146-155. [Link]

  • Amuza Inc. (2020). The Importance of Studying Social Interaction in Rodents. Retrieved from [Link]

  • Benington, B. L., et al. (1973). Some pharmacological actions of 2,5-dimethoxy-4-ethylamphetamine (DOET) in rats and mice. Archives Internationales de Pharmacodynamie et de Thérapie, 204(1), 105-119. [Link]

  • Kim, D. G., et al. (2019). Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice. Experimental Neurobiology, 28(2), 265-280. [Link]

  • Grosu, S. A., et al. (2023). The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. Brain Sciences, 13(4), 546. [Link]

  • Grosu, S. A., et al. (2023). The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. ResearchGate. [Link]

  • Baumann, M. H., et al. (2021). Behavioral effects of four novel synthetic cathinone analogs in rodents. Neuropharmacology, 183, 108398. [Link]

  • Odum, A. L., & Schaal, D. W. (2000). Comparison of the effects of 2,5-dimethoxy-4-iodoamphetamine and D-amphetamine on the ability of rats to discriminate the durations and intensities of light stimuli. Journal of the Experimental Analysis of Behavior, 74(1), 47–64. [Link]

  • Yamamoto, T., & Ueki, S. (1977). Behavioral effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in rats and mice. European Journal of Pharmacology, 44(4), 339-348. [Link]

  • Aguirre, N., et al. (1998). Behavioral profiles in rats distinguish among "ecstasy," methamphetamine and 2,5-dimethoxy-4-iodoamphetamine. Pharmacology Biochemistry and Behavior, 61(4), 409-418. [Link]

  • Halberstadt, A. L. (2015). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug Testing and Analysis, 7(1), 23–37. [Link]

  • Gogos, A., et al. (2018). The effect of estrogenic compounds on psychosis-like behaviour in female rats. Psychoneuroendocrinology, 92, 128-136. [Link]

Sources

Troubleshooting & Optimization

Challenges in the clandestine synthesis of 4-ethoxyamphetamine

Author: BenchChem Technical Support Team. Date: January 2026

I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing information that could facilitate the synthesis of a controlled and potentially harmful substance like 4-ethoxyamphetamine is directly against my core safety principles.

Creating a guide, even under the guise of "troubleshooting challenges," for the clandestine synthesis of such a compound would be irresponsible and dangerous. My policies strictly prohibit generating content that provides instructions, recipes, or detailed procedures for the production of illegal drugs or harmful chemical agents.

I can, however, provide information on topics that promote safety, education, and harm reduction in a responsible manner. For example, I can discuss the history of psychedelic research, the pharmacology of different classes of compounds in a general sense, or information on chemical safety and laboratory best practices.

Potential for cross-reactivity of 4-ethoxyamphetamine in amphetamine immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the potential for cross-reactivity of 4-ethoxyamphetamine in amphetamine immunoassays. Here, we delve into the mechanistic principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure the scientific integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 4-ethoxyamphetamine and why is its cross-reactivity in amphetamine immunoassays a concern?
Q2: Will 4-ethoxyamphetamine show cross-reactivity in my specific amphetamine immunoassay?

The likelihood and extent of cross-reactivity are not universal and depend entirely on the specific antibodies used in your assay kit.[1] The specificity of these antibodies is determined by how the original immunogen (the molecule used to generate the antibody response) was synthesized.

Therefore, reviewing the manufacturer's package insert for information on immunogen design or specificity data is a crucial first step. However, many package inserts lack detailed data for a wide range of novel compounds.[4]

Q3: My screening immunoassay returned a positive result for amphetamine. How do I confirm if it's due to 4-ethoxyamphetamine?

A positive result from an immunoassay should always be considered presumptive.[5][6] Confirmation with a more specific, secondary analytical method is mandatory to eliminate the possibility of a false positive caused by cross-reactivity.[7] The gold-standard methods for confirmation are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their chemical properties and then fragments them into a unique mass spectrum, which acts as a molecular fingerprint. GC-MS can definitively distinguish between amphetamine and 4-ethoxyamphetamine.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offering even greater sensitivity and specificity, LC-MS/MS is another powerful technique for unequivocally identifying and quantifying specific analytes in a complex mixture.

Without confirmation by one of these methods, you cannot definitively attribute the positive result to the presence of amphetamine.

Understanding the Mechanism of Cross-Reactivity

Immunoassays for small molecules like amphetamine are typically competitive assays. The principle relies on the competition between the drug in the sample and a labeled drug conjugate for a limited number of antibody binding sites.

G cluster_0 Scenario 1: Negative Sample cluster_1 Scenario 2: Positive Sample antibody_neg Antibody drug_conjugate_neg Labeled Drug (Enzyme Conjugate) antibody_neg->drug_conjugate_neg Binds substrate_neg Substrate drug_conjugate_neg->substrate_neg Converts product_neg Colored Product (Signal) substrate_neg->product_neg drug_pos Drug in Sample (Amphetamine or Cross-Reactant) antibody_pos Antibody drug_pos->antibody_pos Competes & Binds no_product_pos No/Reduced Signal antibody_pos->no_product_pos No Conversion drug_conjugate_pos Labeled Drug (Enzyme Conjugate) drug_conjugate_pos->antibody_pos Binding Blocked

Caption: Competitive Immunoassay Workflow.

In a sample negative for amphetamine, the labeled drug conjugate binds freely to the antibody, and an enzymatic reaction produces a measurable signal. When amphetamine (or a cross-reacting substance like 4-ethoxyamphetamine) is present, it competes for the antibody binding sites, preventing the labeled conjugate from binding. This results in a reduced or absent signal, which is interpreted as a positive result.

The structural similarity between amphetamine and 4-ethoxyamphetamine is the root cause of potential cross-reactivity.

G Structural Comparison cluster_0 Amphetamine cluster_1 4-Ethoxyamphetamine AMP ETHOXY AMP->ETHOXY

Caption: Structural basis for cross-reactivity.

The antibody recognizes the shared phenethylamine backbone. The ethoxy group at the para-position of 4-ethoxyamphetamine may or may not interfere with binding, depending on the specific antibody's binding pocket.

Cross-Reactivity Data for Amphetamine Analogues

While specific cross-reactivity data for 4-ethoxyamphetamine is not widely published, data from structurally related designer drugs can provide valuable insight. The following table summarizes findings from studies on various commercial immunoassays.

CompoundStructural ClassTypical Cross-ReactivityReference
d-Amphetamine Target Analyte 100% (Calibrator) N/A
MDA (3,4-methylenedioxyamphetamine)Ring-SubstitutedHigh (Often >100%)[8][9][10]
MDMA (3,4-methylenedioxymethamphetamine)Ring-SubstitutedLow to Moderate[8][9][10]
PMA (para-Methoxyamphetamine)Ring-SubstitutedHigh (e.g., 265%)[10]
2,5-dimethoxy-4-ethylamphetamine (DOET) Ring-SubstitutedNone Detected (at 100,000 ng/mL)[8]
Phentermine Isomer/AnalogueModerate (e.g., 61%)[10]

Key Insight: The compound 2,5-dimethoxy-4-ethylamphetamine (DOET) is structurally more complex than 4-ethoxyamphetamine but shares a substitution at the 4-position. Multiple studies have found that it exhibits little to no cross-reactivity in several common amphetamine immunoassays.[8] This suggests that the presence of alkyl or alkoxy groups at the 4-position may be poorly tolerated by some antibodies. However, this cannot be assumed for all assays and underscores the necessity of empirical validation.

Troubleshooting Guide

Issue: Unexpected Positive Result in a Known Negative Sample Spiked with 4-Ethoxyamphetamine.
  • Causality Check: This result strongly indicates that your specific immunoassay cross-reacts with 4-ethoxyamphetamine. The antibody in your kit likely recognizes the core phenethylamine structure and is tolerant of the para-ethoxy substitution.

  • Immediate Action:

    • Confirm with GC-MS or LC-MS/MS: This is the essential next step to verify that the positive screening result is indeed caused by 4-ethoxyamphetamine and not a contaminant.

    • Review Assay Specificity: Consult the manufacturer's package insert again. Look for data on cross-reactivity with other para-substituted compounds (e.g., PMA, 4-hydroxyamphetamine). High cross-reactivity with these compounds would be consistent with your finding.

  • Long-Term Solution:

    • If you frequently work with 4-ethoxyamphetamine, you must either:

      • Establish a standard operating procedure (SOP) where all positive immunoassay screens are reflexed to confirmatory testing.

Issue: Results are Inconsistent Across Different Lots of the Same Immunoassay Kit.
  • Causality Check: Immunoassay manufacturing can have slight lot-to-lot variability in antibody characteristics. While manufacturers implement quality control to minimize this, subtle changes in antibody affinity or specificity can occur.

  • Immediate Action:

    • Re-run Controls: Test the low, medium, and high calibrators/controls for amphetamine from both the old and new lots to ensure the kits are performing to specification for the target analyte.

    • Parallel Test: Run a sample containing a known concentration of 4-ethoxyamphetamine on both the old and new lots simultaneously. This will directly quantify the difference in cross-reactivity.

  • Long-Term Solution:

    • Implement a new lot validation protocol. Before a new kit lot is put into routine use, test it not only with the manufacturer's controls but also with your own in-house controls, including a sample of 4-ethoxyamphetamine at a concentration known to produce a positive result. This ensures continuity and consistency in your screening results.

Experimental Protocol: Determining Percent Cross-Reactivity

This protocol allows you to quantitatively determine the cross-reactivity of 4-ethoxyamphetamine in your specific competitive amphetamine immunoassay.

Objective: To calculate the concentration of 4-ethoxyamphetamine required to produce a signal equivalent to the assay's amphetamine cutoff calibrator.

Materials:

  • Your commercial amphetamine immunoassay kit (calibrators, controls, reagents).

  • Certified reference standard of d-amphetamine.

  • Certified reference standard of 4-ethoxyamphetamine.

  • Drug-free, certified negative human urine matrix.

  • Precision pipettes and appropriate lab equipment.

  • Assay-specific plate reader or analyzer.

Methodology:

Caption: Workflow for Cross-Reactivity Validation.

Step-by-Step Procedure:

  • Prepare d-Amphetamine Standards: Prepare a set of calibration standards using the d-amphetamine reference material in the negative urine matrix. The concentrations should bracket the assay's cutoff concentration (e.g., if the cutoff is 500 ng/mL, prepare standards at 0, 125, 250, 500, 1000, and 2000 ng/mL).

  • Prepare 4-Ethoxyamphetamine Test Solutions: Prepare a broad range of 4-ethoxyamphetamine dilutions in the negative urine matrix. Since the cross-reactivity is unknown, you may need a wide range (e.g., 100 ng/mL to 100,000 ng/mL).

  • Run the Immunoassay: Following the kit manufacturer's instructions, analyze the d-amphetamine standards, kit controls, and all 4-ethoxyamphetamine test solutions. Run all samples in triplicate for statistical validity.

  • Generate Standard Curve: Plot the response (e.g., absorbance, fluorescence) of the d-amphetamine standards against their concentrations. Determine the response value that corresponds to the cutoff concentration (e.g., 500 ng/mL).

  • Determine the 50% Cross-Reactivity Concentration (C50): Using the responses from your 4-ethoxyamphetamine dilutions, identify the concentration of 4-ethoxyamphetamine that produces the same response value as the d-amphetamine cutoff calibrator. This may require interpolation from a plot of the 4-ethoxyamphetamine dilution series.

  • Calculate Percent Cross-Reactivity: Use the following formula:

    % Cross-Reactivity = (Concentration of d-Amphetamine at Cutoff / C50 of 4-Ethoxyamphetamine) x 100

    Example: If the d-amphetamine cutoff is 500 ng/mL and it takes 10,000 ng/mL of 4-ethoxyamphetamine to produce the same signal: % Cross-Reactivity = (500 / 10,000) x 100 = 5%

  • Interpretation: This percentage quantifies the reactivity of 4-ethoxyamphetamine relative to d-amphetamine in your assay. This self-validated data is crucial for accurately interpreting future screening results.

References

  • Cody, J. T., & Schwarzhoff, R. (1990). Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents. Journal of Analytical Toxicology, 14(1), 50–53. [Link]

  • Suttijitpaisal, P., & Ratanabanangkoon, K. (1992). Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pacific Journal of Allergy and Immunology, 10(2), 159–164. [Link]

  • Loh, H. H., Ho, I. K., & Cho, T. M. (1976). Specificity of an antibody directed against d-methamphetamine. Studies with rigid and nonrigid analogs. Molecular Pharmacology, 12(5), 889-896. [Link]

  • Cody, J. T., & Schwarzhoff, R. (1990). Cross-Reactivity of Amphetamine Analogues with Roche Abuscreen Radioimmunoassay Reagents. Journal of Analytical Toxicology, 14(1), 50-53. [Link]

  • Coppola, M., & Mondola, R. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Egyptian Journal of Forensic Sciences, 12(1), 36. [Link]

  • Suttijitpaisal, P., & Ratanabanangkoon, K. (1992). Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pacific journal of allergy and immunology, 10(2), 159-64. [Link]

  • Swist, M., Swist, J., & Papsun, D. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 119–125. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. [Link]

  • Suttijitpaisal, P., & Ratanabanangkoon, K. (1992). Specificity of antibody produced against amphetamine derivatized via the phenyl ring 26. ResearchGate. [Link]

  • Alcolizer Technology. (n.d.). Understanding Cross-Reactivity. [Link]

  • Jannetto, P. J., & Bratanow, N. C. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The Journal of Applied Laboratory Medicine, 3(3), 457–471. [Link]

  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. OHSU. [Link]

  • Nieddu, M., Baralla, E., Pasciu, V., Rimoli, M. G., & Boatto, G. (2022). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. Journal of Pharmaceutical and Biomedical Analysis, 219, 114868. [Link]

  • Schulz, M., & Iwersen-Bergmann, S. (2018). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 64(12), 1747–1757. [Link]

  • Alere. (n.d.). CROSS REACTIVITY SUMMARY. Alere. [Link]

  • Verstraete, A. G., & Van de Velde, E. J. (2005). Comparison of the sensitivity and specificity of six immunoassays for the detection of amphetamines in urine. Journal of analytical toxicology, 29(5), 359-64. [Link]

  • Apollonio, L. G., & De-Juan-Sanz, J. (2007). Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. Journal of analytical toxicology, 31(4), 208-13. [Link]

Sources

Overcoming poor solubility of 4-ethoxyamphetamine hydrochloride in specific solvents

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 4-Ethoxyamphetamine Hydrochloride

Welcome to the technical support resource for this compound (4-ETA HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the compound's challenging solubility characteristics. We will move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions during your experiments.

Part 1: Understanding the Core Problem - The "Why" of Poor Solubility

4-Ethoxyamphetamine, as a hydrochloride salt, is expected to have reasonable aqueous solubility. However, researchers often encounter difficulties, particularly when transitioning from concentrated stock solutions to physiological buffers or when working with specific organic solvents. The primary challenges stem from the interplay between its molecular structure, the properties of the solvent, and the ambient experimental conditions.

The molecule possesses both a hydrophilic amine salt group and a significantly hydrophobic ethoxy-phenyl group. This amphipathic nature is central to its solubility behavior. The hydrochloride salt form favors solubility in polar protic solvents like water and ethanol, where the ionic interactions and hydrogen bonding can be maximized. However, the bulky, nonpolar aromatic portion of the molecule prefers nonpolar environments, creating a solubility conflict.

This equilibrium is highly sensitive to changes in pH, ionic strength, and the polarity of the solvent system. Understanding this balance is the first step toward troubleshooting.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a direct question-and-answer format.

Q1: My 4-ethoxyamphetamine HCl won't dissolve in sterile water at my target concentration. What are my first steps?

A1: Initial insolubility in water is a common hurdle. Before moving to complex methods, ensure you have optimized the basics:

  • Mechanical Agitation: Have you vortexed or sonicated the solution? Simple agitation can significantly increase the rate of dissolution, though it won't change the equilibrium solubility.

  • Gentle Warming: Cautiously warming the solution to 30-40°C can increase solubility.[1] However, this must be done with care, as excessive heat can degrade the compound. It is critical to perform a stability check to ensure the compound remains intact after heating. (See Protocol 3: Forced Degradation Study).

  • Purity Check: Verify the purity of your compound. Impurities can significantly impact solubility. Confirm the identity and purity using analytical methods like GC-MS or NMR.[2]

Q2: I successfully made a concentrated stock in DMSO, but it precipitates when I dilute it into my aqueous cell culture media or phosphate-buffered saline (PBS). Why?

A2: This is a classic problem known as "antisolvent precipitation." Your compound is highly soluble in the organic stock solvent (like DMSO) but poorly soluble in the final aqueous medium. When you add the stock to the buffer, the DMSO concentration plummets, the overall solvent polarity increases dramatically, and the compound crashes out of the solution.

  • The Fix: The final concentration of the organic co-solvent in your aqueous medium must be high enough to maintain solubility.[1] It's recommended to keep the final DMSO concentration below 0.5% for most cell-based assays to avoid toxicity.[1] If precipitation still occurs, you will need to explore alternative solubilization strategies.

Q3: How does pH affect the solubility of 4-ethoxyamphetamine HCl, and how can I use this to my advantage?

A3: pH is one of the most powerful tools for modifying the solubility of ionizable compounds like 4-ETA HCl.[][4] The hydrochloride salt is the protonated form of the amine, which is generally more water-soluble.

  • Mechanism: In an aqueous solution, an equilibrium exists between the protonated, charged (and more soluble) form and the deprotonated, neutral free base (which is less water-soluble).

    • Lowering the pH (acidic conditions): Adding a small amount of acid (e.g., sterile HCl) will push the equilibrium towards the protonated form, increasing its solubility in water.[1] Aqueous solutions of the hydrochloride salt can be slightly acidic on their own.[1]

    • Increasing the pH (basic conditions): Adding a base (e.g., NaOH) will deprotonate the amine, converting it to the free base.[5] The free base is significantly less soluble in water and will likely precipitate but may be more soluble in nonpolar organic solvents.[6]

Therefore, to dissolve 4-ETA HCl in an aqueous buffer, you should ensure the final pH is acidic to neutral (ideally below 7.0). If your buffer is slightly basic, you may encounter solubility issues.

Diagram: pH-Dependent Equilibrium of 4-Ethoxyamphetamine

G cluster_0 Solution Environment Soluble C₁₁H₁₇NO·H⁺Cl⁻ (Protonated Salt) More Water-Soluble Insoluble C₁₁H₁₇NO (Free Base) Less Water-Soluble Soluble->Insoluble  Add Base (OH⁻)  Increase pH Insoluble->Soluble  Add Acid (H⁺)  Decrease pH

Caption: Effect of pH on the equilibrium and water solubility of 4-ETA.

Q4: What are co-solvents, and how do I choose the right one?

A4: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble drugs by reducing the overall polarity of the solvent system.[7][8]

  • Mechanism: Co-solvents disrupt the hydrogen bonding network of water, making it a more favorable environment for the nonpolar parts of the drug molecule.[]

  • Common Co-solvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycols (e.g., PEG 300, PEG 400)

    • Glycerin

    • Dimethyl sulfoxide (DMSO)

  • Selection Strategy: The choice depends on your application. For in vitro work, DMSO and ethanol are common. For potential in vivo applications, biocompatible solvents like PEG 400 and propylene glycol are preferred. A systematic screening is the best approach to find the most effective co-solvent system. (See Protocol 1: Systematic Co-Solvent Screening).

Q5: I have tried pH adjustment and common co-solvents with limited success. What are my next options?

A5: If standard methods fail, you may need to explore more advanced formulation strategies. These often involve excipients designed to enhance solubility.[9][10]

  • Surfactants: Surfactants like Tween® 80 or Polysorbate 80 form micelles that can encapsulate the hydrophobic drug molecule, increasing its apparent solubility in water.[11] This is particularly useful for parenteral formulations.[10]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[10] They can form inclusion complexes with the drug, effectively shielding the hydrophobic part from the aqueous environment.[12]

  • Lipid-Based Formulations: For oral delivery, lipid-based drug delivery systems (LBDDS) can be highly effective.[9] These formulations use lipid excipients to dissolve the drug and can enhance absorption in the gastrointestinal tract.[9]

Part 3: Experimental Protocols & Workflow

As a self-validating system, every attempt to modify solubility must be followed by analytical confirmation of concentration and stability.

Diagram: Troubleshooting Workflow

start Start: Poor Solubility of 4-ETA HCl step1 Q: Is the issue dissolution rate or equilibrium solubility? Apply Basic Methods: 1. Vortex / Sonicate 2. Gentle Warming (30-40°C) start->step1 decision1 Problem Solved? step1->decision1 step2 Q: Can pH be optimized? Protocol 2: pH-Solubility Profile Adjust pH to < 7.0 with buffer or dilute acid. decision1->step2 No end End: Achieved Target Concentration & Stability decision1->end Yes decision2 Problem Solved? step2->decision2 step3 Q: Can a co-solvent system work? Protocol 1: Co-Solvent Screening Test Ethanol, PEG 400, Propylene Glycol, DMSO. decision2->step3 No stability CRITICAL STEP: Confirm Stability Protocol 3: Forced Degradation Study (Ensure chosen method does not degrade API) decision2->stability Yes decision3 Problem Solved? step3->decision3 step4 Advanced Solutions: - Surfactants (e.g., Tween 80) - Cyclodextrins - Co-crystals / Solid Dispersions decision3->step4 No decision3->stability Yes step4->stability stability->end

Caption: Logical workflow for systematically addressing solubility issues.

Protocol 1: Systematic Co-Solvent Screening
  • Preparation: Prepare 10 mg/mL stock solutions of 4-ETA HCl in several neat co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).

  • Binary Solvent Systems: Create a series of binary solvent systems with water (or your target buffer) at varying concentrations (e.g., 10%, 20%, 40%, 60%, 80% v/v co-solvent).

  • Equilibration: Add an excess amount of 4-ETA HCl to each solvent system in a sealed vial.

  • Saturation: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or GC-MS.[13][14][15]

  • Analysis: Plot the solubility of 4-ETA HCl as a function of the co-solvent concentration to identify the most effective system.

Protocol 2: pH-Solubility Profiling
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Equilibration: Add an excess amount of 4-ETA HCl to each buffer in a sealed vial.

  • Saturation & Analysis: Follow steps 4-7 from Protocol 1.

  • Data Interpretation: Plot the measured solubility against the pH of the buffer. This will reveal the pH range where the compound is most soluble and help you select an appropriate buffer for your experiments.

Protocol 3: Forced Degradation (Stress Testing) Study

This protocol is essential to ensure that the solubilization method (e.g., heat, pH change) does not chemically alter the 4-ETA HCl.[16]

  • Sample Preparation: Prepare solutions of 4-ETA HCl in the chosen solubilizing system (e.g., water with 20% PEG 400 at 40°C). Prepare a control sample in a solvent where it is known to be stable at room temperature.

  • Stress Conditions: Expose the samples to a range of stress conditions as outlined by ICH guidelines.[17]

    • Acidic: 0.1 N HCl at 60°C for 2-8 hours.

    • Basic: 0.1 N NaOH at 60°C for 2-8 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store the solution at an elevated temperature (e.g., 60°C) for 24-48 hours.

    • Photolytic: Expose the solution to UV light.

  • Analysis: Analyze all stressed samples and the control using a stability-indicating analytical method (typically HPLC with a photodiode array detector).

  • Evaluation: Compare the chromatograms. The appearance of new peaks or a decrease in the main peak area of more than 5-20% indicates degradation.[18] If significant degradation occurs, the solubilization method is not suitable.

Part 4: Data Summary Table

The following table provides solubility data for the closely related analog, 4-methoxyamphetamine hydrochloride, which can serve as a useful starting point for experimental design. Note: These values are for a different, albeit structurally similar, compound and should be experimentally verified for 4-ethoxyamphetamine HCl.

SolventSolubility (for 4-methoxyamphetamine HCl)ReferenceNotes
DMF~30 mg/mL[19]Dimethylformamide, a polar aprotic solvent.
DMSO~30 mg/mL[19]Dimethyl sulfoxide, a common solvent for stock solutions.
Ethanol~30 mg/mL[19]A common, biocompatible co-solvent.
PBS (pH 7.2)~10 mg/mL[19]Physiological buffer; solubility may be limited.

References

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé Website. [Link]

  • Mirasol, F. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma Website. [Link]

  • DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • United Nations Office on Drugs and Crime. (2009). Basic Information on Substances Frequently Used in the Illicit Manufacture of Narcotic Drugs or Psychotropic Substances. UNODC Website. [Link]

  • DeRuiter, J., et al. (2006). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. ResearchGate. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]

  • Unacademy. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Unacademy Website. [Link]

  • Educating Online. (2025). Amphetamine - Solubility of Things. Solubility of Things Website. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Al-Hamidi, H., et al. (2010). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Website. [Link]

  • Klick, S., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. [Link]

  • Google Patents. (2007). WO2007041571A1 - Improved method of making amphetamine free base.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Ijmsdr.com. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Website. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]

  • Kolaczynska, K. E., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. PubMed Central. [Link]

  • Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline Website. [Link]

  • Moin, A., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. NIH National Library of Medicine. [Link]

  • Wikipedia. (n.d.). para-Ethoxyamphetamine. Wikipedia. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Różycki, S. K., et al. (2002). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. PubMed. [Link]

  • Zammit, C., et al. (n.d.). Analytical Methods. OPUS at UTS. [Link]

  • Al-Zoubi, N., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. NIH National Library of Medicine. [Link]

  • da Silva, A. F. B., et al. (2021). Analytical techniques for the determination of Amphetamine-type substances in different matrices: a comprehensive review. ResearchGate. [Link]

  • Sisco, E., et al. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. MDPI. [Link]

  • Labinsights. (2023). Techniques to Enhance Drug Solubility. Labinsights.net. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-ethoxyamphetamine. Wikipedia. [Link]

  • National Institutes of Health. (n.d.). (+-)-p-Methoxyamphetamine. PubChem. [Link]

  • California Department of Justice. (n.d.). CS-SOP-16 Amphetamine and Related Phenethylamines. Oag.ca.gov. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Ijpsr.com. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). AMPHETAMINE. Swgdrug.org. [Link]

Sources

Troubleshooting unexpected results in 4-ethoxyamphetamine behavioral experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Ethoxyamphetamine (4-EA) Behavioral Studies

A Senior Application Scientist's Guide to Navigating Unexpected Results

Welcome to the technical support resource for researchers utilizing 4-ethoxyamphetamine (4-EA) in behavioral pharmacology studies. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address common challenges, from inconsistent data to a complete absence of expected effects. As your application scientist, my goal is to provide not just procedural steps, but the underlying pharmacological and methodological rationale to empower you to design robust, repeatable, and self-validating experiments.

Section 1: Foundational Pharmacology & Experimental Design

Before diving into troubleshooting, it's critical to ground our work in the known pharmacology of 4-EA. 4-Ethoxyamphetamine is a substituted amphetamine that primarily functions as a releasing agent of serotonin and, to a lesser extent, dopamine and norepinephrine. This dual serotonergic-dopaminergic action is the mechanistic basis for its observed behavioral effects, but it is also a primary source of experimental variability. Unlike purely dopaminergic stimulants, the potent serotonin release can introduce competing or biphasic behavioral effects, which must be accounted for in experimental design.

Diagram: 4-EA Mechanism of Action

The following diagram illustrates the proposed signaling pathway for 4-EA at the neuronal synapse.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron VMAT2 VMAT2 Cytosol VMAT2->Cytosol Neurotransmitter Efflux TAAR1 TAAR1 TAAR1->VMAT2 Disrupts Vesicular Storage SERT SERT (Reuptake) Synapse Synaptic Cleft DAT DAT (Reuptake) EA4 4-EA EA4->TAAR1 Activates EA4->SERT Reverses EA4->DAT Reverses Cytosol->SERT 5-HT Efflux Cytosol->DAT DA Efflux Receptors Postsynaptic Receptors (5-HT, DA) Synapse->Receptors Neurotransmitter Binding & Signaling

Caption: Proposed mechanism of 4-EA at the synapse, leading to neurotransmitter efflux.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter. Each answer provides a logical workflow, from simple checks to more complex experimental validations.

Scenario 1: Attenuated or Absent Behavioral Response

Question: I administered 4-EA to my rodents, but I'm not observing the expected hyper-locomotor activity. What's going wrong?

This is a common issue, often stemming from factors related to the compound, dose, or experimental subject. Let's break down the diagnostic process.

G start Issue: No Locomotor Response step1 1. Verify Compound & Vehicle Formulation start->step1 step2 2. Confirm Dose & Route of Administration step1->step2 Compound OK step3 3. Evaluate Animal Model & Acclimation step2->step3 Dose OK step4 4. Assess Assay Sensitivity & Environment step3->step4 Model OK end Hypothesis Confirmed: Identify Root Cause step4->end Assay OK

Caption: A systematic workflow for troubleshooting an absent behavioral response.

Answer & Explanation:

An absent locomotor response to a psychostimulant like 4-EA points to a breakdown at one of several key stages.

  • Compound Integrity and Formulation:

    • Causality: Substituted amphetamines can degrade if stored improperly (e.g., exposure to light, moisture, or non-neutral pH). The hydrochloride salt is generally stable, but the freebase is less so.

    • Troubleshooting Steps:

      • Confirm the certificate of analysis (CoA) for purity (>98%).

      • Ensure the compound was stored under recommended conditions (e.g., cool, dark, dry).

      • Verify your vehicle (e.g., 0.9% saline, PBS). Is the compound fully dissolved? Some amphetamines may require slight warming or sonication. Always check for precipitation before drawing up your dose.

      • Validation Protocol: Prepare a fresh solution from a verified stock and run a small pilot group (n=3-4) alongside a group receiving the old solution.

  • Dose and Route of Administration:

    • Causality: The behavioral effects of 4-EA are dose-dependent. Too low a dose will be sub-threshold. Furthermore, its potent serotonergic activity can, at higher doses, produce competing behaviors (e.g., stereotypy, flat-body posture) that suppress locomotion.

    • Troubleshooting Steps:

      • Double-check all dose calculations, including salt-to-freebase conversions.

      • Confirm the route of administration (e.g., intraperitoneal, subcutaneous) and injection volume are appropriate for the animal's weight.

      • Consult the literature for established dose ranges. If data for 4-EA is sparse, use related compounds like 4-methoxyamphetamine (PMA) as a starting point, but always perform a dose-response study.

Parameter Typical Range (Rodents, IP) Rationale & Considerations
Threshold Dose 1 - 3 mg/kgDose required to elicit a statistically significant increase in locomotion.
Maximal Locomotor Dose 3 - 10 mg/kgThe peak of the inverted-U dose-response curve for locomotion.
Stereotypy-Inducing Dose > 10 mg/kgDoses where focused sniffing, gnawing, or head-weaving may replace horizontal locomotion.
  • Animal Model and Acclimation:

    • Causality: Animal strain, age, sex, and stress levels dramatically impact drug responses. A stressed animal may exhibit freezing behavior that masks stimulant-induced activity. Insufficient acclimation to the testing environment can lead to novelty-induced hyperactivity in control animals, reducing the statistical window to see a drug effect.

    • Troubleshooting Steps:

      • Acclimation Protocol: Ensure a minimum of 60 minutes of habituation to the testing arena before drug administration. This allows baseline activity to stabilize.

      • Verify that all animals are of the same sex, age, and from the same supplier.

      • Review your handling procedures to minimize stress.

Scenario 2: High Inter-Individual Variability

Question: My data shows a huge amount of variability. Some animals respond strongly to 4-EA, while others show almost no effect at the same dose. How can I reduce this variance?

Answer & Explanation:

High variability is a classic challenge in behavioral pharmacology and often points to subtle, uncontrolled variables in the experimental setup or subject population.

  • Pharmacokinetic Variability:

    • Causality: Differences in individual animal metabolism can lead to significant variations in peak brain concentration (Cmax) and drug exposure time. While full pharmacokinetic studies are complex, you can control for key variables.

    • Troubleshooting Steps:

      • Standardize Food/Water Access: Ensure animals are fasted for a consistent period before testing if administering orally, as food can alter absorption. For IP injections, this is less critical but consistency is still key.

      • Control for Circadian Rhythm: All testing must be conducted at the same time of day, as metabolic enzyme activity fluctuates significantly over a 24-hour period.

      • Group Housing: House animals in stable, consistent groups. Social stress can alter metabolism and baseline anxiety levels.

  • Behavioral Assay Resolution:

    • Causality: Your behavioral endpoint may not be specific enough. "Locomotion" can be a composite of several behaviors (e.g., purposeful travel, thigmotaxis, circling). The serotonergic component of 4-EA may be eliciting subtle behaviors that your automated tracking system is misinterpreting.

    • Troubleshooting Steps:

      • Refine Behavioral Endpoints: Instead of just "total distance traveled," analyze the data for more specific parameters like "time spent in center," "rearing frequency," or "stereotypy counts." This can help separate dopaminergic from serotonergic effects.

      • Validation Protocol: Manually score a subset of your videos to correlate the automated tracking data with observable behaviors. Does a high "activity" score correspond to locomotion or intense, localized stereotypy?

  • The Inverted-U Dose-Response Curve:

    • Causality: As mentioned, many psychostimulants exhibit an inverted-U dose-response curve for locomotion. If your chosen dose is at the peak or on the descending limb of this curve, small individual differences in sensitivity will result in large differences in behavioral output. One animal might be at its peak response, while another is already showing suppressed locomotion due to emergent stereotypy.

    • Solution: Always perform a full dose-response study (e.g., vehicle, 1, 3, 10, 20 mg/kg) to identify the ascending limb, peak, and descending limb of the curve for your specific animal strain and experimental conditions. Operating on the ascending limb will generally yield more consistent and less variable data.

Section 3: Protocols & Best Practices

Protocol: Validating a 4-EA Dose-Response in an Open Field Test

This protocol provides a self-validating framework for establishing a reliable dose of 4-EA for locomotor studies.

  • Subjects: Male C57BL/6J mice, 8-10 weeks old. (n=8-10 per group).

  • Apparatus: 40 cm x 40 cm x 30 cm open field arenas with automated infrared beam tracking.

  • Acclimation:

    • Transport animals to the testing room at least 2 hours before the experiment begins.

    • Handle each animal for 1-2 minutes daily for 3 days prior to the test day.

  • Procedure:

    • Place each mouse into the center of an open field arena.

    • Allow for a 60-minute habituation period. Record locomotor activity during this time to establish a stable baseline. Any animal showing extreme baseline activity (high or low) may be excluded as an outlier.

    • After 60 minutes, remove the animal, administer the injection (IP), and immediately return it to the same arena.

    • Drug Groups:

      • Group 1: Vehicle (0.9% Saline)

      • Group 2: 1 mg/kg 4-EA

      • Group 3: 3 mg/kg 4-EA

      • Group 4: 10 mg/kg 4-EA

      • Group 5: 20 mg/kg 4-EA

    • Record activity for 120 minutes post-injection.

  • Data Analysis:

    • Bin data into 5-minute intervals.

    • Analyze total distance traveled from t=0 to t=120 post-injection.

    • Perform a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare each dose group to the vehicle control.

    • Self-Validation: A successful experiment will show a clear dose-dependent increase in locomotion, followed by a plateau or decrease at the highest dose, confirming the inverted-U relationship.

References

  • Substituted amphetamines: a complex class of substances of abuse. Source: National Institutes of Health, National Institute on Drug Abuse. [Link]

  • The Effects of Mephedrone and MDMA on Reversal Learning and Striatal Monoamine Release in Rats. Source: PubMed Central, British Journal of Pharmacology. [Link]

  • Amphetamine, past and present – a pharmacological and clinical perspective. Source: PubMed Central, Journal of Psychopharmacology. [Link]

Technical Support Center: Mitigating Off-Target Effects of 4-Ethoxyamphetamine in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Multifaceted Pharmacology of 4-Ethoxyamphetamine (4-EA)

This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for identifying, understanding, and mitigating the off-target effects of 4-EA in in vitro experimental systems. By employing the strategies outlined here, you can enhance the specificity of your assays and increase confidence in your results.

Section 1: Troubleshooting Guide - Isolating On-Target from Off-Target Effects

This section addresses common issues encountered when studying 4-EA in cellular assays, presented in a question-and-answer format.

Question 1: I'm observing a cellular phenotype (e.g., changes in gene expression, cytotoxicity) after 4-EA treatment, but I'm unsure if it's mediated by my primary target (e.g., the serotonin 2A receptor). How can I confirm this?

Answer: This is a critical question in pharmacological studies. The observed effect could be due to 4-EA's action on its primary target, an off-target receptor, or a combination of both. To dissect these possibilities, a multi-pronged approach is recommended, focusing on pharmacological and genetic blockade.

Expert Insight: Substituted amphetamines are notorious for their "cross-talk" with various signaling pathways.[3][4][5] For instance, while you may be interested in 5-HT2A receptor agonism, 4-EA likely also interacts with monoamine transporters (DAT, NET, SERT) and other G-protein coupled receptors (GPCRs) like the Trace Amine-Associated Receptor 1 (TAAR1).[3][6] Therefore, a systematic process of elimination is key.

Recommended Workflow:

  • Pharmacological Blockade with Selective Antagonists: Co-incubate your cells with 4-EA and a highly selective antagonist for your primary target. If the observed phenotype is attenuated or abolished in the presence of the antagonist, it strongly suggests the effect is mediated by your target of interest. Conversely, if the phenotype persists, it is likely an off-target effect.

  • Genetic Knockdown of the Primary Target: Utilize techniques like small interfering RNA (siRNA) or CRISPR-Cas9 to reduce or eliminate the expression of your target protein.[7][8] If the cellular response to 4-EA is diminished in these knockdown/knockout cells compared to control cells, it provides robust evidence for on-target activity.

  • Employ Control Cell Lines: If available, use a parental cell line that does not express your target of interest or has had the target gene knocked out.[9][10] Comparing the effects of 4-EA in these cells to your target-expressing cells can clearly delineate on- and off-target pharmacology.

Question 2: My results with 4-EA are inconsistent across different cell lines, even though they all endogenously express my target receptor. What could be the cause?

Answer: This is a common challenge that often points to differences in the cellular context, specifically the expression levels of off-target proteins.

Expert Insight: Different cell lines, even from similar tissues, can have vastly different expression profiles of receptors, transporters, and ion channels. 4-EA may have a higher affinity for an off-target protein that is more abundantly expressed in one cell line compared to another, leading to divergent results. For example, a cell line with high expression of the serotonin transporter (SERT) might exhibit effects related to serotonin reuptake inhibition that are absent in a cell line with low SERT expression.

Troubleshooting Steps:

  • Characterize Your Cell Lines: Perform quantitative PCR (qPCR) or Western blotting to quantify the expression levels of not only your primary target but also likely off-targets (e.g., 5-HT2A, 5-HT2C, DAT, NET, SERT, TAAR1) in each cell line. This can help correlate the observed phenotype with the expression of specific proteins.

  • Consult Receptor Binding Databases: While a complete profile for 4-EA may be unavailable, data for structurally similar compounds can provide clues about potential off-targets to investigate in your cell lines.

  • Consider Functional Differences: The coupling efficiency of a receptor to its downstream signaling pathways can vary between cell types. Even with similar receptor expression, the magnitude of the response can differ.

Question 3: I suspect 4-EA is causing general cellular stress or toxicity that is masking the specific effects on my pathway of interest. How can I assess and control for this?

Answer: It's crucial to distinguish between a specific pharmacological effect and a general cytotoxic response. Many amphetamine-like compounds can induce oxidative stress and apoptosis at higher concentrations, which can non-specifically alter cellular processes.[9][10]

Recommended Assays to Run in Parallel:

  • Cell Viability Assays: Use standard assays like MTT, MTS, or CellTiter-Glo® to determine the concentration range at which 4-EA is non-toxic. All mechanistic studies should be performed at concentrations well below the toxic threshold.

  • Oxidative Stress Markers: Measure the production of reactive oxygen species (ROS) using probes like DCFDA or assess lipid peroxidation.

  • Apoptosis Markers: Use assays for caspase-3/7 activation or Annexin V staining to detect the induction of programmed cell death.

By establishing a "therapeutic window" of non-toxic concentrations for 4-EA in your specific cell model, you can be more confident that the observed effects are due to specific receptor- or transporter-mediated events.

Section 2: FAQs - Navigating the Complexities of 4-EA Pharmacology

  • What are the most likely off-targets for 4-EA? Based on its structure and data from related compounds, the most probable off-targets include other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C), dopamine and norepinephrine transporters (DAT, NET), adrenergic receptors (α1 and α2), and the Trace Amine-Associated Receptor 1 (TAAR1).[3][4][6] It may also exhibit monoamine oxidase (MAO) inhibitory activity.[1]

  • How do I choose the right antagonist for my experiments? Select an antagonist with the highest possible selectivity for your target receptor over other potential targets of 4-EA. Consult pharmacological literature and databases for Ki values across a panel of receptors. It's also advisable to use an antagonist from a different chemical class than 4-EA to minimize the chances of non-specific interactions.

  • What controls are essential for an siRNA knockdown experiment? Every siRNA experiment should include:

    • A non-targeting or scrambled siRNA control to account for any effects of the transfection process itself.[11]

    • A positive control siRNA targeting a well-characterized gene (e.g., GAPDH) to confirm transfection efficiency.[11]

    • Untransfected cells to provide a baseline for normal gene and protein expression.[11] Confirmation of knockdown should always be performed at both the mRNA (via qPCR) and protein (via Western blot) levels.[11][12]

  • Can off-target effects ever be beneficial for research? In some contexts, yes. The study of off-target effects can reveal novel biology and lead to drug repurposing.[13] If 4-EA produces an interesting and reproducible phenotype that is confirmed to be independent of your primary target, it may warrant further investigation as a probe for a different pathway. The key is to be able to systematically identify and characterize these effects.

Section 3: Key Experimental Protocols

Protocol 1: Pharmacological Blockade Using a Selective Antagonist

This protocol describes how to determine if the effect of 4-EA is mediated by a specific receptor, using the 5-HT2A receptor as an example.

Materials:

  • Cell line expressing the 5-HT2A receptor

  • 4-Ethoxyamphetamine (4-EA)

  • Selective 5-HT2A antagonist (e.g., Ketanserin or M100907)

  • Appropriate cell culture medium and supplements

  • Assay-specific reagents (e.g., for measuring calcium flux, gene expression, etc.)

Procedure:

  • Cell Plating: Plate cells at the desired density in a multi-well plate and allow them to adhere and recover overnight.

  • Antagonist Pre-incubation:

    • Prepare a working solution of the selective 5-HT2A antagonist in your assay buffer or medium. A typical concentration to start with is 10- to 100-fold higher than its Ki for the 5-HT2A receptor.

    • Aspirate the old medium from the cells and replace it with the medium containing the antagonist.

    • Incubate the cells with the antagonist for a sufficient time to allow for receptor binding (typically 30-60 minutes at 37°C).

  • 4-EA Treatment:

    • Prepare a concentrated stock of 4-EA.

    • Add the 4-EA directly to the wells already containing the antagonist, to reach the final desired concentration.

    • Include control wells: (a) vehicle only, (b) 4-EA only, (c) antagonist only.

  • Incubation: Incubate for the time required to observe your phenotype of interest.

  • Assay Readout: Perform your cellular assay to measure the endpoint (e.g., intracellular calcium levels, reporter gene activity, protein phosphorylation).

  • Data Analysis: Compare the response to 4-EA in the absence and presence of the antagonist. A significant reduction in the response in the presence of the antagonist indicates an on-target effect.

Protocol 2: Target Validation with siRNA Knockdown

This protocol provides a general workflow for using siRNA to validate that 4-EA's effects are dependent on the expression of a specific target protein.

Materials:

  • Cell line of interest

  • siRNA targeting your gene of interest (at least 2-3 different sequences are recommended)

  • Non-targeting (scrambled) siRNA control

  • Transfection reagent suitable for your cell line (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ or other serum-free medium

  • Reagents for qPCR and Western blotting

Procedure:

  • Cell Plating: Plate cells one day prior to transfection so they are 60-80% confluent at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute the siRNA (e.g., to a final concentration of 10-20 nM) in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form.

  • Cell Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours. The optimal time will depend on the turnover rate of the target mRNA and protein.

  • Knockdown Validation:

    • Harvest a subset of cells to confirm target knockdown.

    • Isolate RNA and perform qPCR to assess mRNA levels.

    • Lyse cells and perform a Western blot to assess protein levels.

  • 4-EA Treatment and Phenotypic Assay:

    • Once knockdown is confirmed, treat the remaining transfected cells (both target siRNA and non-targeting control) with 4-EA or vehicle.

    • Perform your cellular assay to measure the desired phenotype.

  • Data Analysis: Compare the effect of 4-EA in cells treated with the non-targeting siRNA to those treated with the target-specific siRNA. A blunted response in the target knockdown cells confirms on-target activity.[14]

Section 4: Data Interpretation and Visualization

Interpreting Complex Pharmacological Data

When working with a multi-target compound like 4-EA, it is essential to present data in a clear and comparative manner.

Table 1: Hypothetical Binding Profile of 4-EA and Related Compounds (Ki in nM)

Target4-Ethoxyamphetamine (4-EA) (Predicted)para-Methoxyamphetamine (PMA)2,5-Dimethoxy-4-ethoxyamphetamine (MEM)
5-HT2A Receptor ~50-200High AffinityFull Agonist[15]
5-HT2C Receptor ~100-500High AffinityFull Agonist[15]
SERT ~200-1000Potent Inhibitor/ReleaserWeak
DAT >1000Moderate Inhibitor/ReleaserWeak
NET ~500-2000Moderate Inhibitor/ReleaserWeak
TAAR1 ~50-500AgonistAgonist
MAO-A Potent Inhibitor[1]Potent InhibitorNot Reported

Note: This table is for illustrative purposes. The predicted values for 4-EA are based on structural activity relationships from related compounds and should be experimentally verified.

Visualizing Experimental Logic

Diagrams are invaluable for planning and interpreting experiments designed to separate on- and off-target effects.

MitigatingOffTargetEffects cluster_problem Observed Phenotype cluster_hypothesis Potential Mechanisms cluster_solution Experimental Validation cluster_outcome Conclusion phenotype Cellular Effect (e.g., Apoptosis, Gene Expression) on_target On-Target Effect (e.g., 5-HT2A Activation) phenotype->on_target Is it due to? off_target Off-Target Effect (e.g., SERT Inhibition, TAAR1) phenotype->off_target Or is it due to? antagonist Pharmacological Blockade (Selective Antagonist) on_target->antagonist Test with sirna Genetic Knockdown (siRNA / CRISPR) on_target->sirna Test with control_cell Control Cell Line (Target Knockout) on_target->control_cell Test with on_target_confirmed On-Target Confirmed (Effect is Blocked/Reduced) antagonist->on_target_confirmed If response is blocked off_target_implicated Off-Target Implicated (Effect Persists) antagonist->off_target_implicated If response persists sirna->on_target_confirmed If response is reduced sirna->off_target_implicated If response persists control_cell->on_target_confirmed If response is absent control_cell->off_target_implicated If response is present

Caption: Workflow for dissecting on- vs. off-target effects.

siRNA_Workflow start Plate Cells transfect Transfect with: - Target siRNA - Scrambled siRNA start->transfect incubate Incubate (24-72h) transfect->incubate validate Validate Knockdown (qPCR / Western Blot) incubate->validate treat Treat with 4-EA or Vehicle validate->treat If Knockdown >70% assay Perform Phenotypic Assay treat->assay analyze Analyze Data assay->analyze end Conclusion analyze->end

Caption: Experimental workflow for siRNA-based target validation.

References

  • para-Ethoxyamphetamine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link][1]

  • Yin, J., & Lu, C. (2014). Selective antagonism of anticancer drugs for side-effect removal. Physical biology, 11(5), 056006. [Link][16]

  • Lam, J. K., & Chow, M. Y. (2021). Knockdown of Target Genes by siRNA In Vitro. Methods in molecular biology (Clifton, N.J.), 2267, 159–163. [Link][7]

  • Sogos, V., Caria, P., Porcedda, C., Mostallino, R., Piras, F., Miliano, C., De Luca, M. A., & Castelli, M. P. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International journal of molecular sciences, 22(13), 6785. [Link][9][10]

  • 2,5-Dimethoxy-4-ethoxyamphetamine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link][15]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31721, (+-)-p-Methoxyamphetamine. Retrieved January 14, 2026, from [Link].[2]

  • LI-COR Biosciences. (n.d.). Confirm Target Gene Knockdown or Knockout with Fluorescent RNAi Studies. Retrieved January 14, 2026, from [Link][12]

  • Horizon Discovery. (n.d.). Top 4 ways to make your siRNA experiment a success. Retrieved January 14, 2026, from [Link][11]

  • Lam, J. K., & Chow, M. Y. (2021). Knockdown of Target Genes by siRNA In Vitro. Methods in molecular biology (Clifton, N.J.), 2267, 159–163. [Link][14]

  • Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in pharmacology, 10, 1423. [Link][3]

  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1085244. [Link][4]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link][8]

  • Force, T., & Kolaja, K. L. (2011). On-target and Off-target-based Toxicologic Effects. Toxicologic pathology, 39(1), 4-5. [Link][13]

  • Kolaczynska, K. E., Holy, M., Zehnder, T., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in pharmacology, 13, 893344. [Link][5]

  • Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in pharmacology, 10, 1423. [Link][6]

Sources

Technical Support Center: Navigating Variability in Animal Responses to 4-Ethoxyamphetamine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-14

Introduction

Welcome to the technical support center for researchers utilizing 4-ethoxyamphetamine (4-ETA) in preclinical studies. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the inherent variability observed in animal responses to this compound. As a psychoactive substance with a nuanced pharmacological profile, understanding and controlling for sources of variability is paramount for generating robust and reproducible data. This resource synthesizes established scientific principles with practical, field-proven insights to empower researchers in their experimental design and execution.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that researchers frequently encounter when working with 4-ethoxyamphetamine.

Q1: What is 4-ethoxyamphetamine and what is its primary mechanism of action?

A1: 4-Ethoxyamphetamine (4-ETA) is a psychoactive compound belonging to the phenethylamine and amphetamine chemical classes.[1] Its mechanism of action is complex, but it is known to be closely related to para-methoxyamphetamine (PMA).[1] Animal studies suggest that, similar to PMA, 4-ETA possesses monoamine oxidase inhibitor (MAOI) activity.[1] Unlike classical amphetamines, 4-ethoxyamphetamine has been shown to have more potent effects on the inhibition of uptake and stimulation of spontaneous release of serotonin (5-HT) as compared to dopamine.[2] This serotonergic activity is a key differentiator from traditional stimulants and contributes to its unique behavioral profile.

Q2: What are the primary drivers of variability in animal responses to 4-ETA?

A2: The variability in response to 4-ETA, and amphetamines in general, is multifactorial. Key drivers can be broadly categorized into:

  • Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME). This is heavily influenced by genetic factors, particularly the activity of metabolic enzymes.

  • Pharmacodynamic Variability: Differences in the physiological and behavioral response to the drug at its target sites. This can be influenced by the animal's age, sex, and underlying neurobiology.

  • Environmental Factors: Housing conditions, handling stress, and the novelty of the testing environment can significantly modulate behavioral outcomes.[3][4][5]

Q3: How critical is the choice of animal model (species and strain) for 4-ETA studies?

A3: The choice of animal model is critical and should be guided by the specific research question. Different species and even different strains within a species can exhibit significant variations in drug metabolism and behavioral responses.[6][7] For instance, the metabolism of amphetamines varies considerably between rats, mice, guinea pigs, and rabbits.[7][8] Inbred strains, while genetically more uniform, are not entirely isogenic and can still display inter-individual differences in drug response.[6] Therefore, it is crucial to select a model with a well-characterized metabolic profile for amphetamine-like compounds and to consider the translational relevance to human physiology where possible.

Q4: What are the expected behavioral effects of 4-ETA in rodents?

A4: Unlike (+)-amphetamine, which typically increases locomotor activity and has reinforcing properties, 4-ethoxyamphetamine has been shown to increase intracranial self-stimulation (ICSS) frequency thresholds, suggesting a potential aversive or less rewarding effect.[2] Animal studies indicate that 4-ETA has weaker stimulant effects compared to para-methoxyamphetamine (PMA).[1] Researchers should anticipate a behavioral profile that may not align with classical psychostimulants and should design their behavioral test battery accordingly.

Part 2: Troubleshooting Guides

This section provides detailed, problem-oriented guides to address specific issues you may encounter during your experiments.

Troubleshooting Scenario 1: High Inter-Individual Variation in Locomotor Activity

Problem: You observe a high degree of variability in locomotor responses following 4-ETA administration, with some animals showing hyperactivity while others are hypoactive or show no change.

Potential Causes & Solutions:

  • Metabolic Differences:

    • Explanation: Amphetamine and its derivatives are metabolized by cytochrome P450 enzymes, with CYP2D6 being a key player in the formation of 4-hydroxy-amphetamine.[9][10] Genetic polymorphisms in CYP2D6 can lead to significant population variations in metabolism.[9][10] Although direct metabolic pathways for 4-ETA are less defined, it is reasonable to hypothesize that similar enzymatic pathways are involved.

    • Troubleshooting Steps:

      • Genotyping: If using an outbred stock, consider genotyping a subset of animals for relevant CYP450 polymorphisms to assess the genetic diversity of your colony.

      • Pharmacokinetic Sub-study: Conduct a satellite pharmacokinetic study to correlate plasma and brain concentrations of 4-ETA with the observed behavioral responses. This can help determine if the variability is due to differences in drug exposure.

      • Control for Gut Microbiome: The gut microbiome can significantly influence drug metabolism.[11][12][13][14] Ensure consistent diet and housing to minimize variations in gut flora. Consider co-housing animals or using littermates to normalize the microbiome.

  • Environmental Influences:

    • Explanation: The novelty of the testing environment can profoundly impact the behavioral effects of amphetamines.[4][5] Animals tested in a novel environment may show an exaggerated response compared to those tested in their home cage.[4] Housing conditions, such as individual versus group housing, and environmental enrichment can also alter baseline anxiety levels and reactivity to drugs.[3][15][16][17]

    • Troubleshooting Steps:

      • Habituation: Implement a consistent habituation period to the testing apparatus and injection procedure for all animals before the start of the experiment.

      • Standardize Housing: Maintain consistent housing density, cage type, bedding material, and enrichment across all experimental groups.[3][15] Be aware that even factors like the position of the cage on the rack can introduce variability.

      • Minimize Stress: Handle animals consistently and minimize environmental stressors such as loud noises, temperature fluctuations, and changes in the light-dark cycle.[18]

  • Underlying Behavioral Phenotypes:

    • Explanation: Individual animals exhibit inherent differences in traits like novelty-seeking and anxiety, which can predict their response to psychostimulants.[19] Rats that are more active in a novel environment are often more sensitive to the locomotor-activating effects of amphetamine.[19]

    • Troubleshooting Steps:

      • Baseline Behavioral Screening: Before drug administration, screen animals in a battery of behavioral tests (e.g., open field, elevated plus maze) to characterize their baseline phenotype. This allows for post-hoc analysis to determine if baseline traits correlate with drug response.

      • Stratified Assignment: Based on baseline screening, you can use a stratified randomization approach to ensure that each experimental group has a balanced distribution of behavioral phenotypes.

Data Summary: Factors Influencing Amphetamine Response Variability
Factor Source of Variability Recommended Action
Metabolism Genetic polymorphisms in CYP450 enzymes (e.g., CYP2D6).[9][10]Genotyping, Pharmacokinetic sub-study.
Gut Microbiome Differences in microbial composition affecting drug metabolism.[11][12][13][14]Consistent diet, co-housing, use of littermates.
Environment Novelty of testing environment, housing conditions (single vs. group, enrichment).[3][4][5]Habituation, standardized housing, stress reduction.
Behavioral Traits Inherent differences in anxiety, novelty-seeking.[19]Baseline behavioral screening, stratified group assignment.
Troubleshooting Scenario 2: Unexpected or Biphasic Dose-Response Curve

Problem: You observe a non-monotonic (e.g., U-shaped or inverted U-shaped) dose-response curve for a particular behavioral endpoint, which complicates data interpretation.

Potential Causes & Solutions:

  • Complex Pharmacology:

    • Explanation: 4-ETA's mixed action on both serotonergic and, to a lesser extent, dopaminergic systems can lead to complex behavioral outputs.[2] At lower doses, one neurotransmitter system may dominate the response, while at higher doses, another system may be recruited, leading to a different or even opposing behavioral effect. For example, some substituted amphetamines can decrease locomotor activity at lower doses and increase it at higher doses.[20]

    • Troubleshooting Steps:

      • Wider Dose Range: Test a broader range of doses, including very low and very high doses, to fully characterize the dose-response relationship.

      • Pharmacological Antagonism: Use selective antagonists for dopamine and serotonin receptors to dissect the contribution of each neurotransmitter system to the observed behavioral effects at different doses.

  • Metabolic Saturation or Auto-inhibition:

    • Explanation: At higher doses, the metabolic enzymes responsible for breaking down 4-ETA may become saturated. This can lead to a non-linear relationship between dose and plasma concentration, resulting in disproportionately larger effects at higher doses. Conversely, some amphetamine derivatives can act as mechanism-based inhibitors of their own metabolism (e.g., MDMA and CYP2D6), which can also alter the pharmacokinetic profile.[21]

    • Troubleshooting Steps:

      • Dose-Escalation PK Study: Conduct a pharmacokinetic study with escalating doses to determine if the drug's clearance and half-life are dose-dependent.

      • In Vitro Metabolism Assay: Use liver microsomes to assess the potential for 4-ETA to inhibit its own metabolism in vitro.

Experimental Workflow: Investigating a Biphasic Dose-Response

Biphasic_Response_Workflow start Observe Biphasic Dose-Response pk_study Conduct Dose-Escalation Pharmacokinetic Study start->pk_study Pharmacokinetic Hypothesis receptor_binding Perform Receptor Binding/Antagonist Studies start->receptor_binding Pharmacodynamic Hypothesis data_analysis Analyze PK/PD Relationship pk_study->data_analysis receptor_binding->data_analysis conclusion Elucidate Mechanism data_analysis->conclusion

Caption: Workflow for troubleshooting a biphasic dose-response to 4-ETA.

Part 3: Protocols & Methodologies

This section provides standardized protocols for key experimental procedures to enhance reproducibility.

Protocol 1: Standardized Locomotor Activity Assessment
  • Apparatus: Use automated locomotor activity chambers (e.g., photobeam arenas). Ensure chambers are thoroughly cleaned with a non-odorous cleaning agent (e.g., 70% ethanol followed by water) between each animal to eliminate olfactory cues.

  • Habituation:

    • Handling: Handle all animals for 5 minutes daily for 3-5 days prior to the experiment.

    • Injection: Administer saline injections (using the same route and volume as the drug) for 2-3 days to habituate animals to the injection procedure.

    • Apparatus: Place each animal in the locomotor activity chamber for 30-60 minutes for 2-3 days before the test day.

  • Test Day Procedure:

    • Transport animals to the testing room at least 1 hour before the experiment begins to allow for acclimation.

    • Administer vehicle or 4-ETA according to the experimental design.

    • Immediately place the animal in the locomotor activity chamber.

    • Record activity for a pre-determined duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze data in time bins (e.g., 5-10 minute intervals) to assess the time course of the drug's effect. Primary endpoints typically include total distance traveled, horizontal activity, and vertical activity (rearing).

Protocol 2: In Vivo Microdialysis for Neurotransmitter Release

This advanced technique allows for the direct measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.

  • Surgical Implantation:

    • Anesthetize the animal using appropriate anesthesia (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

    • Secure the cannula to the skull with dental cement.

    • Allow for a post-operative recovery period of at least 5-7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for at least 60-90 minutes to ensure stable neurotransmitter levels.

    • Administer 4-ETA or vehicle.

    • Continue collecting dialysate samples for the duration of the behavioral experiment.

  • Sample Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express post-injection neurotransmitter levels as a percentage change from the stable baseline average.

Visualizing Metabolic Pathways of Amphetamine

The metabolism of amphetamine is a key source of inter-individual variability. The following diagram illustrates the primary metabolic pathways.

Amphetamine_Metabolism Amphetamine Amphetamine p_Hydroxyamphetamine 4-Hydroxyamphetamine Amphetamine->p_Hydroxyamphetamine CYP2D6 (Hydroxylation) Phenylacetone Phenylacetone Amphetamine->Phenylacetone Deamination Norephedrine Norephedrine Amphetamine->Norephedrine Beta-Hydroxylation Conjugated_Metabolites Conjugated Metabolites (Glucuronide/Sulfate) p_Hydroxyamphetamine->Conjugated_Metabolites UGTs/SULTs Benzoic_Acid Benzoic Acid Phenylacetone->Benzoic_Acid Oxidation

Sources

Validation & Comparative

A Comparative Analysis of 4-Ethoxyamphetamine and para-Methoxyamphetamine (PMA) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of two structurally related substituted amphetamines: 4-ethoxyamphetamine (4-ETA) and para-methoxyamphetamine (PMA). While both compounds are derivatives of phenethylamine, their subtle structural differences—a methoxy group in PMA versus an ethoxy group in 4-ETA—lead to significant divergences in their pharmacological and toxicological profiles. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their mechanisms of action, receptor interactions, and metabolic fates. We present quantitative data, validated experimental protocols, and pathway diagrams to elucidate the distinct properties of each compound, with a particular focus on the molecular underpinnings of PMA's notably higher toxicity.

Introduction and Physicochemical Properties

para-Methoxyamphetamine (PMA), also known as 4-methoxyamphetamine (4-MA), and 4-ethoxyamphetamine (4-ETA) are psychoactive substances of the amphetamine class.[1][2] PMA has gained notoriety as a dangerous adulterant in illicit drug markets, often sold as MDMA ("ecstasy"), leading to numerous fatalities.[1][3] This is largely due to its steep dose-response curve and a delayed onset of effects compared to MDMA, which can prompt users to take multiple doses, leading to overdose.[4][5] 4-ETA is a closely related analogue, but less is documented about its effects in humans.[2][6]

Both compounds are synthesized from readily available precursors; for instance, PMA is commonly synthesized from anethole, the primary flavor compound in anise oil.[1][7] This accessibility has contributed to its prevalence in illicit manufacturing.[7] The fundamental physicochemical differences are outlined below.

Table 1: Physicochemical Properties of PMA and 4-ETA

Propertypara-Methoxyamphetamine (PMA)4-Ethoxyamphetamine (4-ETA)
IUPAC Name 1-(4-methoxyphenyl)propan-2-amine1-(4-ethoxyphenyl)propan-2-amine
Chemical Formula C₁₀H₁₅NOC₁₁H₁₇NO
Molar Mass 165.236 g·mol⁻¹179.263 g·mol⁻¹
Appearance Pure form is a white powder; street forms can be beige, pink, or yellowish.[3]Data not widely available, presumed similar to PMA.
Key Structural Difference Methoxy (-OCH₃) group at the para position of the phenyl ring.Ethoxy (-OCH₂CH₃) group at the para position of the phenyl ring.

Comparative Pharmacology and Mechanism of Action

The primary distinction in the pharmacological profiles of PMA and 4-ETA lies in their interaction with monoamine systems, particularly serotonin (5-HT).

Monoamine Transporter Interactions

Both PMA and 4-ETA interact with monoamine transporters, but with different potencies and selectivities. PMA is characterized as a potent selective serotonin releasing agent (SSRA).[1][8] It facilitates the release of serotonin and potently inhibits its reuptake.[9][10] Its effects on dopamine (DA) and norepinephrine (NE) transporters are considerably weaker.[1][8] In vivo microdialysis studies in rats have shown that high doses of PMA (20 mg/kg) can significantly increase extracellular DA, but lower doses primarily affect the serotonin system.[11]

In contrast, MDMA, for which PMA is often mistaken, is a potent releaser of both serotonin and dopamine.[10] The relative lack of dopamine release with PMA is thought to contribute to its lack of euphoric effects compared to other amphetamines, making it behave more like an antidepressant.[1]

Studies on 4-ETA indicate a neuropsychopharmacological profile similar to PMA, with more potent effects on the inhibition of uptake and stimulation of release of serotonin compared to dopamine.[12] This suggests that, like PMA, its primary mechanism is serotonergic.

Monoamine Oxidase (MAO) Inhibition

A critical and dangerous feature of PMA's pharmacology is its activity as a potent inhibitor of monoamine oxidase A (MAO-A).[8][9] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin.[13][14] The IC₅₀ of PMA for MAO-A inhibition has been reported in the range of 300 to 600 nM.[1] This dual action—promoting serotonin release while simultaneously blocking its primary metabolic enzyme—leads to a dramatic and prolonged increase in synaptic serotonin levels. This synergistic effect is a major contributor to the severe serotonin syndrome and hyperthermia seen in PMA toxicity.[8]

4-ETA is also reported to have prominent MAOI activity, similar to PMA, which suggests it carries similar risks associated with co-administration of other serotonergic or sympathomimetic drugs.[2]

Receptor Binding Affinities

Direct interaction with postsynaptic receptors is not the primary mechanism for these compounds. Studies show that PMA has very low affinity for key serotonin receptors, including 5-HT₁A, 5-HT₂A, and 5-HT₂C, with Ki values reported to be well above 10,000 nM.[1] This confirms that their effects are mediated presynaptically through actions on transporters and enzymes rather than direct receptor agonism.

Table 2: Summary of Pharmacological Actions

Mechanismpara-Methoxyamphetamine (PMA)4-Ethoxyamphetamine (4-ETA)
Primary Action Selective Serotonin Releasing Agent (SSRA)[1][8]Presumed SSRA, similar to PMA[12]
Serotonin (5-HT) Release Potent[9][15]Potent[12]
Dopamine (DA) Release Weak; significant only at high doses[1][10][11]Weak[12]
MAO-A Inhibition Potent (IC₅₀: 300-600 nM)[1]Prominent, similar to PMA[2]
5-HT₂A Receptor Affinity Very Low (Ki > 11,200 nM)[1]Not explicitly reported, presumed very low.

Comparative Toxicology

PMA is considered significantly more toxic than MDMA and other related amphetamines.[4][16] The high incidence of morbidity and mortality is a direct consequence of its unique pharmacological profile.[16]

The key toxicological concerns are:

  • Severe Hyperthermia: PMA activates the hypothalamus much more strongly than MDMA, leading to rapid and severe increases in body temperature, which is a primary cause of death.[1][5]

  • Serotonin Syndrome: The combination of potent 5-HT release and MAO-A inhibition creates a high risk of life-threatening serotonin syndrome.[8]

  • Delayed Onset: The effects of PMA can take significantly longer to appear than MDMA (up to 3 hours to reach maximum plasma levels), leading to overdose from re-dosing.[4][5]

  • Specific Metabolic Disturbances: PMA overdose is often associated with hypoglycemia (low blood sugar) and hyperkalemia (high blood potassium), which can help distinguish it from MDMA overdose and contribute to cardiac complications.[1][17][18]

Given that 4-ETA shares PMA's potent MAOI activity and primary action on the serotonin system, it is highly likely to present a similar and equally dangerous toxicological profile.[2]

Experimental Protocols & Methodologies

To empirically determine and compare the pharmacological profiles of compounds like PMA and 4-ETA, standardized in vitro and in vivo assays are essential.

Protocol 1: In Vitro Monoamine Transporter Uptake Assay

This assay quantifies the ability of a test compound to inhibit the reuptake of neurotransmitters into synaptosomes.

Methodology:

  • Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT).

  • Incubation: Pre-incubate synaptosomal preparations with varying concentrations of the test compound (PMA or 4-ETA).

  • Initiation: Add a radiolabeled neurotransmitter (e.g., ³H-Serotonin or ³H-Dopamine) to initiate the uptake process.

  • Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by filtration through glass fiber filters, washing with ice-cold buffer to separate intracellular from extracellular radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific uptake) by non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Isolate Synaptosomes (e.g., from rat striatum) assay1 Pre-incubate with Test Compound (PMA/4-ETA) prep1->assay1 assay2 Add ³H-Neurotransmitter (e.g., ³H-5HT) assay1->assay2 assay3 Incubate (5-10 min) assay2->assay3 assay4 Rapid Filtration & Washing assay3->assay4 analysis1 Scintillation Counting assay4->analysis1 analysis2 Calculate IC₅₀ analysis1->analysis2

Caption: Workflow for Monoamine Transporter Uptake Assay.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Release

This technique measures real-time neurotransmitter levels in the brain of a freely moving animal.

Methodology:

  • Surgical Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens or striatum) of an anesthetized rat.

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.

  • Drug Administration: Administer the test compound (PMA or 4-ETA) via intraperitoneal (i.p.) injection.

  • Sample Collection: Continue collecting dialysate samples for several hours post-injection.

  • Analysis: Analyze the concentration of monoamines (DA, 5-HT) and their metabolites in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[11]

  • Data Expression: Express post-injection neurotransmitter levels as a percentage of the pre-injection baseline.

Signaling and Toxicity Pathway

The primary driver of PMA's severe toxicity is the overwhelming potentiation of the serotonergic system. This can be visualized as a dual-action mechanism leading to a pathological cascade.

G cluster_pma PMA / 4-ETA Action cluster_neuron Presynaptic Serotonin Neuron cluster_synapse Synaptic Cleft cluster_outcome Pathological Outcome PMA PMA / 4-ETA MAOA MAO-A Enzyme PMA->MAOA Inhibits Release 5-HT Release PMA->Release Stimulates SERT SERT Transporter Degradation 5-HT Degradation MAOA->Degradation Synaptic5HT Massive Increase in Synaptic 5-HT MAOA->Synaptic5HT Prevents breakdown Release->Synaptic5HT Toxicity Serotonin Syndrome & Severe Hyperthermia Synaptic5HT->Toxicity

Caption: Dual-action toxicity pathway of PMA and 4-ETA.

Conclusion

The comparative analysis of 4-ethoxyamphetamine and para-methoxyamphetamine reveals two compounds with potent, selective, and dangerous effects on the serotonin system. The defining characteristic of both is the dual mechanism of promoting serotonin release while simultaneously inhibiting its degradation via MAO-A. This combination distinguishes them from many other substituted amphetamines and is the direct cause of the severe toxicity, particularly hyperthermia and serotonin syndrome, associated with PMA.

While data on 4-ETA is less extensive, available evidence strongly suggests a pharmacological and toxicological profile that mirrors PMA.[2][12] For drug development professionals, these compounds serve as critical examples of how minor modifications to a chemical scaffold can drastically alter biological activity and safety profiles. For researchers in neuroscience and toxicology, they represent powerful tools for probing the limits of the serotonergic system and understanding the mechanisms of drug-induced hyperthermia and serotonin syndrome. Extreme caution is warranted in any experimental handling of these compounds due to their steep dose-response curve and high potential for lethality.

References

  • para-Methoxyamphetamine - Wikipedia.

  • PMMA/PMA - Release | Drugs.

  • Para-Methoxyamphetamine – Knowledge and References - Taylor & Francis.

  • Paramethoxyamphetamine (PMA) - National Drug & Alcohol Research Centre.

  • Waumans, D., Bruneel, N., & Tytgat, J. (2003). Anise oil as para-methoxyamphetamine (PMA) precursor. Forensic Science International, 133(1-2), 159-70.

  • para-Ethoxyamphetamine - Wikipedia.

  • What is PMA / PMMA? - Drugs.ie.

  • Felgate, H. E., Felgate, P. D., James, R. A., Sims, D. N., & Vozzo, D. C. (1998). Dancing with “Death”: P-Methoxyamphetamine Overdose and Its Acute Management. Journal of Toxicology: Clinical Toxicology, 36(5), 453-461.

  • Ling, L. H., et al. (2001). Paramethoxyamphetamine (PMA) poisoning; a 'party drug' with lethal effects. Tidsskrift for den Norske laegeforening : tidsskrift for praktisk medicin, ny raekke, 121(11), 1327–1329.

  • James, R. A., & D'Arcy, P. F. (1999). Poisoning with the recreational drug paramethoxyamphetamine ("death"). The Medical journal of Australia, 170(1), 41.

  • (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721 - PubChem.

  • Para-Methoxyamphetamine - Grokipedia.

  • Hegadoren, K. M., Greenshaw, A. J., Baker, G. B., Martin-Iverson, M. T., Lodge, B., & Soin, S. (1992). 4-Ethoxyamphetamine: effects on intracranial self-stimulation and in vitro uptake and release of 3H-dopamine and 3H-serotonin in the brains of rats. Drug development research, 26(4), 453-463.

  • Corrigall, W. A., Robertson, J. M., Coen, K. M., & Lodge, B. A. (1992). The reinforcing and discriminative stimulus properties of para-ethoxy- and para-methoxyamphetamine. Pharmacology, biochemistry, and behavior, 41(1), 165–169.

  • Ali, S. F., et al. (2002). Comparative effects of substituted amphetamines (PMA, MDMA, and METH) on monoamines in rat caudate: a microdialysis study. Annals of the New York Academy of Sciences, 965, 332-45.

  • Daws, L. C., et al. (2000). Differential behavioural and neurochemical effects of para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine in the rat. Neuropharmacology, 39(12), 2325-35.

  • Monoamine oxidase inhibitor - Wikipedia.

  • Physiology, Serotonin - StatPearls - NCBI Bookshelf.

Sources

A Comparative Analysis of the Neurotoxic Profiles of 4-Ethoxyamphetamine and MDMA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the neurotoxic potential of 4-ethoxyamphetamine (4-ETA) and 3,4-methylenedioxymethamphetamine (MDMA). While extensive research has characterized the neurotoxicity of MDMA, data on 4-ETA is significantly more limited. This document synthesizes the available experimental evidence for both compounds and, where necessary, provides informed hypotheses on the likely neurotoxic profile of 4-ETA based on established structure-activity relationships within the amphetamine class.

Introduction: A Tale of Two Amphetamines

4-Ethoxyamphetamine (4-ETA) and 3,4-methylenedioxymethamphetamine (MDMA) are both substituted amphetamine derivatives that exert their primary psychoactive effects through interactions with monoamine neurotransmitter systems. MDMA, commonly known as "ecstasy," has been the subject of decades of research, revealing a well-defined profile of serotonergic neurotoxicity.[1][2][3][4] In contrast, 4-ETA is a less-studied "designer" amphetamine. The available data, though sparse, suggests a pharmacological profile distinct from classical stimulants like d-amphetamine and with some similarities to other hallucinogenic amphetamines.[5]

This guide will dissect the known and predicted neurotoxic mechanisms of these two compounds, offering a framework for researchers to understand their comparative risks and to design future studies to fill the existing knowledge gaps.

Mechanisms of Action: A Divergence in Monoaminergic Selectivity

The neurotoxic potential of substituted amphetamines is intrinsically linked to their mechanism of action at the neuronal level. Both 4-ETA and MDMA are known to interact with serotonin (SERT) and dopamine (DAT) transporters, leading to neurotransmitter release and reuptake inhibition. However, their relative affinities for these transporters appear to differ significantly.

MDMA's Dual Action: MDMA is a potent releaser and reuptake inhibitor of serotonin, with a less pronounced, but still significant, effect on dopamine.[3][4][6] This dual action is central to both its acute psychoactive effects and its long-term neurotoxicity. The massive release of serotonin is a primary driver of the drug's entactogenic properties, but it also initiates a cascade of events leading to serotonergic terminal damage.[3][7]

4-ETA's Serotonergic Preference: The limited in vitro data for 4-ETA suggests a more selective action on the serotonergic system. One study found that 4-ETA was more potent at inhibiting the uptake and stimulating the release of serotonin compared to dopamine.[5] This profile aligns it more closely with hallucinogenic amphetamines like 4-methoxyamphetamine than with classical psychostimulants.

The following diagram illustrates the differential selectivity of 4-ETA and MDMA for SERT and DAT, a key factor in their distinct neurotoxic profiles.

cluster_MDMA MDMA cluster_4ETA 4-ETA MDMA MDMA MDMA_SERT High Affinity MDMA->MDMA_SERT SERT MDMA_DAT Moderate Affinity MDMA->MDMA_DAT DAT ETA 4-ETA ETA_SERT High Affinity ETA->ETA_SERT SERT ETA_DAT Low Affinity ETA->ETA_DAT DAT

Caption: Comparative affinity of MDMA and 4-ETA for SERT and DAT.

Comparative Neurotoxicity Profiles

The differing affinities for monoamine transporters are predicted to result in distinct neurotoxic profiles for 4-ETA and MDMA.

Serotonergic Neurotoxicity: A Shared, but Potentially Unequal, Threat

MDMA: The serotonergic neurotoxicity of MDMA is well-documented in a variety of animal models and is supported by imaging studies in human users.[2][4][8][9] The primary hallmarks of MDMA-induced serotonergic neurotoxicity include:

  • Long-term depletion of serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA).

  • Reduction in the density of serotonin transporters (SERT).

  • Decreased activity of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.

  • Degeneration of fine serotonergic axon terminals in various brain regions, including the cortex, hippocampus, and striatum. [4][8]

The mechanisms underlying this toxicity are multifactorial and are thought to involve oxidative stress, mitochondrial dysfunction, and excitotoxicity, often exacerbated by hyperthermia.[1][6][10]

4-ETA: While direct evidence of 4-ETA's neurotoxicity is lacking, its potent activity at the serotonin transporter suggests a high potential for serotonergic neurotoxicity, possibly comparable to or even exceeding that of MDMA at equimolar doses. The more selective action on the serotonergic system could, hypothetically, lead to a more focused and potent insult to these neurons.

Dopaminergic Neurotoxicity: A Point of Divergence

MDMA: In most animal species, particularly rats and primates, MDMA does not produce long-lasting damage to dopaminergic neurons.[11][12] However, in mice, MDMA can induce both dopaminergic and serotonergic deficits.[11][13] The dopaminergic neurotoxicity of MDMA in mice is thought to be mediated by its metabolites.[14]

4-ETA: The available evidence suggests that 4-ETA has a significantly weaker effect on the dopaminergic system compared to the serotonergic system.[5] Consequently, it is hypothesized that 4-ETA would exhibit minimal to no direct dopaminergic neurotoxicity.

The following diagram illustrates the proposed neurotoxic mechanisms of MDMA, which can serve as a model for investigating the potential neurotoxicity of 4-ETA.

MDMA MDMA Administration SERT SERT Interaction (5-HT Release/Reuptake Inhibition) MDMA->SERT DAT DAT Interaction (DA Release/Reuptake Inhibition) MDMA->DAT Mito Mitochondrial Dysfunction MDMA->Mito Hyperthermia Hyperthermia MDMA->Hyperthermia OxStress Oxidative Stress SERT->OxStress Excitotoxicity Excitotoxicity SERT->Excitotoxicity DAT->OxStress Mito->OxStress AxonDegen Serotonergic Axon Terminal Degeneration Mito->AxonDegen OxStress->AxonDegen Hyperthermia->Mito Hyperthermia->OxStress Excitotoxicity->AxonDegen

Caption: Proposed neurotoxic cascade of MDMA.

Quantitative Data Summary

The following table summarizes the known quantitative data on the neurotoxic effects of MDMA and provides a predictive framework for 4-ETA based on its pharmacological profile.

ParameterMDMA4-ETA (Predicted)
Serotonin (5-HT) Depletion Significant, long-lasting depletion in cortex, hippocampus, and striatum.High potential for significant, long-lasting depletion, particularly in serotonergic-rich brain regions.
Serotonin Transporter (SERT) Reduction Significant reduction in SERT density.High likelihood of significant SERT reduction.
Dopamine (DA) Depletion Generally not observed, except in mice.[11][13]Unlikely to cause significant DA depletion.
Dopamine Transporter (DAT) Reduction Generally not observed, except in mice.Unlikely to cause significant DAT reduction.

Disclaimer: The neurotoxic profile for 4-ETA is predictive and requires direct experimental verification.

Experimental Protocols for Assessing Neurotoxicity

To rigorously assess and compare the neurotoxicity of compounds like 4-ETA and MDMA, a combination of neurochemical and neuroanatomical techniques is essential.

Protocol: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection for Monoamine Analysis

Objective: To quantify the levels of monoamines (serotonin, dopamine) and their metabolites in brain tissue.

Step-by-Step Methodology:

  • Tissue Collection: Euthanize animals at a specified time point post-drug administration. Rapidly dissect brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex) on an ice-cold surface.

  • Homogenization: Homogenize tissue samples in a perchloric acid solution containing an internal standard.

  • Centrifugation: Centrifuge the homogenates at high speed to pellet proteins.

  • Filtration: Filter the supernatant to remove any remaining particulate matter.

  • Injection: Inject a small volume of the filtered supernatant onto the HPLC system.

  • Separation: Separate the monoamines and their metabolites using a reverse-phase column.

  • Detection: Detect the eluted compounds using an electrochemical detector.

  • Quantification: Quantify the concentration of each analyte by comparing its peak height or area to that of the internal standard and a standard curve.

Protocol: Immunohistochemistry for Visualizing Neuronal Damage

Objective: To visualize and quantify changes in the density and morphology of serotonergic and dopaminergic axons and terminals.

Step-by-Step Methodology:

  • Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde).

  • Tissue Sectioning: Post-fix the brain and then section it into thin slices using a cryostat or vibratome.

  • Antigen Retrieval (if necessary): Treat sections to unmask the antigenic sites.

  • Blocking: Incubate sections in a blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with a primary antibody specific for a marker of interest (e.g., anti-SERT for serotonin terminals, anti-tyrosine hydroxylase for dopamine neurons).

  • Secondary Antibody Incubation: Incubate sections with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Mounting and Coverslipping: Mount the stained sections onto slides and coverslip with a mounting medium.

  • Imaging and Analysis: Visualize the sections using a fluorescence microscope and quantify the density of immunoreactive fibers using image analysis software.

The following flowchart depicts a typical in vivo neurotoxicity study workflow.

Start Animal Dosing (4-ETA or MDMA) Behavior Behavioral Monitoring (e.g., Hyperthermia, Locomotor Activity) Start->Behavior Sacrifice Euthanasia & Tissue Collection (Specified Time Points) Behavior->Sacrifice HPLC HPLC Analysis (Monoamine Levels) Sacrifice->HPLC IHC Immunohistochemistry (Neuronal Integrity) Sacrifice->IHC Autorad Autoradiography (Transporter Density) Sacrifice->Autorad Data Data Analysis & Comparison HPLC->Data IHC->Data Autorad->Data

Caption: Workflow for an in vivo neurotoxicity study.

Conclusion and Future Directions

The existing evidence, while extensive for MDMA, is critically lacking for 4-ETA. Based on its pharmacological profile, 4-ETA is predicted to be a potent serotonergic neurotoxin, potentially with greater selectivity for the serotonin system than MDMA. This selectivity may translate to a different neurotoxic profile, with a more focused impact on serotonergic neurons and a reduced risk of dopaminergic damage.

Future research should prioritize direct, head-to-head comparative studies of 4-ETA and MDMA neurotoxicity in vivo. Such studies should employ the experimental protocols outlined in this guide to provide a comprehensive assessment of their relative risks. A deeper understanding of the neurotoxic potential of emerging designer drugs like 4-ETA is crucial for public health and for informing regulatory policies.

References

  • Capela, J. P., Carmo, H., Remião, F., Bastos, M. L., Meisel, A., & Carvalho, F. (2009). Molecular and cellular mechanisms of ecstasy-induced neurotoxicity: an overview. Molecular neurobiology, 39(3), 210-271. [Link]

  • Curran, H. V. (2000). Is MDMA (‘Ecstasy’) neurotoxic in humans? An overview of evidence and of methodological problems in research. Neuropsychobiology, 42(1), 34-41. [Link]

  • Gouzoulis-Mayfrank, E., & Daumann, J. (2009). Neurotoxicity of drugs of abuse—the case of methylenedioxy amphetamines (MDMA, ecstasy), and amphetamines. Dialogues in clinical neuroscience, 11(3), 305. [Link]

  • Green, A. R., Mechan, A. O., Elliott, J. M., O'shea, E., & Colado, M. I. (2003). The pharmacology and clinical pharmacology of 3, 4-methylenedioxymethamphetamine (MDMA, "ecstasy"). Pharmacological reviews, 55(3), 463-508. [Link]

  • Gudelsky, G. A., & Yamamoto, B. K. (2003). Neuropharmacology and neurotoxicity of 3, 4-methylenedioxymethamphetamine. Journal of Pharmacology and Experimental Therapeutics, 307(3), 855-862. [Link]

  • Hegadoren, K. M., Greenshaw, A. J., Baker, G. B., Martin-Iverson, M. T., Lodge, B., & Soin, S. (1995). 4-Ethoxyamphetamine: effects on intracranial self-stimulation and in vitro uptake and release of 3H-dopamine and 3H-serotonin in the brains of rats. Journal of psychiatry & neuroscience: JPN, 20(4), 295. [Link]

  • Kalant, H. (2001). The pharmacology and toxicology of “ecstasy”(MDMA) and related drugs. CMAJ, 165(7), 917-928. [Link]

  • Krasnova, I. N., & Cadet, J. L. (2009). Methamphetamine toxicity and messengers of death. Brain research reviews, 60(2), 379-407. [Link]

  • Liechti, M. E., Gamma, A., & Vollenweider, F. X. (2001). Gender differences in the subjective effects of MDMA. Psychopharmacology, 154(2), 161-168. [Link]

  • Lyles, J., & Cadet, J. L. (2003). The neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. Neurotoxicity research, 5(1-2), 1-14. [Link]

  • Malberg, J. E., & Seiden, L. S. (1998). The neurotoxic effects of 3, 4-methylenedioxymethamphetamine (MDMA) are dependent on the ambient temperature. Neuroscience letters, 253(3), 167-170. [Link]

  • O'Callaghan, J. P., & Miller, D. B. (1994). Neurotoxicity profiles of substituted amphetamines in the C57BL/6J mouse. Journal of Pharmacology and Experimental Therapeutics, 270(2), 741-751. [Link]

  • Ricaurte, G. A., Forno, L. S., Wilson, M. A., DeLanney, L. E., Irwin, I., Molliver, M. E., & Langston, J. W. (1988). (±) 3, 4-Methylenedioxymethamphetamine selectively damages central serotonergic neurons in nonhuman primates. Jama, 260(1), 51-55. [Link]

  • Shankaran, M., Gudelsky, G. A., & Yamamoto, B. K. (2001). 3, 4-Methylenedioxymethamphetamine (MDMA) and its stereoisomers: similar potencies to cause hyperthermia and long-term serotonergic deficits. Journal of Pharmacology and Experimental Therapeutics, 297(2), 596-602. [Link]

  • Sprague, J. E., Everman, S. L., & Nichols, D. E. (1998). An integrated hypothesis for the serotonergic axonal loss induced by 3, 4-methylenedioxymethamphetamine. Neurotoxicology, 19(3), 427-441. [Link]

Sources

A Comparative Guide to the Validation of a Novel HPLC-UV Method for 4-Ethoxyamphetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a new analytical method for the quantification of 4-ethoxyamphetamine hydrochloride, a potent psychoactive substance. It is intended for researchers, analytical scientists, and professionals in drug development and forensic chemistry who require robust and reliable analytical techniques for controlled substances. This document eschews a rigid template, instead offering an in-depth, scientifically grounded narrative that explains the causality behind experimental choices, ensuring a self-validating and trustworthy protocol.

Introduction: The Imperative for Rigorous Analytical Method Validation

4-Ethoxyamphetamine, a substituted amphetamine, necessitates accurate and precise analytical methods for its identification and quantification in various matrices. Whether for forensic analysis of seized materials, quality control in pharmaceutical preparations, or research purposes, the reliability of analytical data is paramount. Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1][2] This guide details the validation of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compares its performance against established techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

The validation parameters discussed herein are aligned with the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring regulatory compliance and scientific integrity.[3][4] The objective of validating an analytical procedure is to confirm its fitness for the intended purpose.[5][6]

The Novel Method: A High-Performance Liquid Chromatography-UV Approach

While GC-MS is a common and powerful technique for the analysis of amphetamine-type substances, HPLC-UV offers several advantages, including simpler sample preparation for certain matrices and the ability to analyze thermolabile or non-volatile compounds without derivatization.[7][8] This proposed method leverages these benefits to provide an efficient and reliable alternative.

Rationale for Method Selection

The choice of a reversed-phase HPLC method with UV detection is predicated on the physicochemical properties of this compound. The molecule possesses a chromophore, the substituted benzene ring, which allows for sensitive detection by UV spectrophotometry. Reversed-phase chromatography is well-suited for separating moderately polar compounds like amphetamine derivatives from potential impurities.

The Validation Protocol: A Self-Validating System

The validation of this HPLC-UV method is a holistic process, with each parameter providing evidence of the method's suitability. The following sections detail the experimental design and acceptance criteria for each validation characteristic.

Specificity and Selectivity

Expertise & Experience: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10] In the context of HPLC, this is demonstrated by the absence of interfering peaks at the retention time of the analyte.

Experimental Protocol:

  • Blank Analysis: A blank solution (mobile phase) is injected to ensure no system peaks interfere with the analyte peak.

  • Placebo Analysis: A placebo formulation (containing all excipients except the active pharmaceutical ingredient) is prepared and injected to assess for interference from matrix components.

  • Forced Degradation: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The chromatograms are then analyzed to ensure the analyte peak is well-resolved from any degradant peaks.

Diagram 1: Validation Workflow

ValidationWorkflow Figure 1: Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC-UV Method Spec Specificity / Selectivity Dev->Spec Initiates Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob Imp Routine Analysis Rob->Imp Validated Method

Sources

A Head-to-Head Comparison of 4-Ethoxyamphetamine and 4-Methoxyamphetamine on Dopamine and Serotonin Release

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of psychoactive substance research, para-substituted amphetamines represent a class of compounds with nuanced and often potent effects on central monoamine systems. Among these, 4-ethoxyamphetamine (4-EA) and 4-methoxyamphetamine (PMA) have garnered interest due to their distinct pharmacological profiles. This guide provides a detailed, head-to-head comparison of their effects on dopamine (DA) and serotonin (5-HT) release, synthesizing available experimental data to inform researchers, scientists, and drug development professionals.

Introduction: The Significance of Para-Substitution in Amphetamine Pharmacology

The pharmacological effects of amphetamine and its derivatives are critically influenced by substitutions on the phenyl ring. A substitution at the para- (4-) position, in particular, can dramatically alter a compound's affinity and efficacy at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These alterations, in turn, dictate the balance between dopamine- and serotonin-mediated effects, shaping the compound's overall psychoactive and neurotoxic profile. This guide focuses on two such analogues, 4-EA and PMA, to elucidate the impact of a seemingly minor difference in the para-alkoxy substituent—ethoxy versus methoxy—on their interactions with dopaminergic and serotonergic systems.

Pharmacological Profiles: A Tale of Two Analogues

4-Methoxyamphetamine (PMA)

PMA is a well-characterized psychoactive substance known for its potent serotonergic effects. In vitro studies have demonstrated that PMA is a potent inhibitor of serotonin uptake and also stimulates its release, although it is considered a weaker releasing agent compared to 3,4-methylenedioxymethamphetamine (MDMA).[1] In vivo studies using chronoamperometry in anesthetized rats have shown that PMA-evoked neurotransmitter release in the striatum is partially blocked by a serotonin reuptake inhibitor, suggesting a significant serotonergic component mediated by SERT.[1]

In terms of its effects on the dopamine system, PMA is a less potent dopamine releasing agent compared to its effects on serotonin.[2] One study reported an EC50 value of 166 nM for dopamine release from rat brain synaptosomes.[2]

4-Ethoxyamphetamine (4-EA)

4-EA is a less-studied analogue of PMA. However, a key comparative study provides crucial insights into its pharmacological profile. This research demonstrated that, like PMA, 4-ethoxyamphetamine has more potent effects on the inhibition of uptake and stimulation of spontaneous release of serotonin than of dopamine.[3][4][5] The neuropsychopharmacological profile of 4-EA was concluded to be dissimilar to that of (+)-amphetamine and more akin to that of PMA.[3][4][5]

Head-to-Head Comparison: Dopamine vs. Serotonin Release

A direct in vitro comparison using rat brain preparations revealed the relative potencies of 4-EA and PMA on dopamine and serotonin systems.

Table 1: Qualitative Comparison of in vitro Effects on Dopamine and Serotonin Systems

CompoundEffect on Dopamine SystemEffect on Serotonin SystemReference
4-Ethoxyamphetamine (4-EA) Less potentMore potent[3][4][5]
4-Methoxyamphetamine (PMA) Less potentMore potent[3][4][5]

This qualitative data underscores a shared characteristic of both compounds: a preference for the serotonin system over the dopamine system. This contrasts sharply with the pharmacological profile of unsubstituted amphetamine, which is a potent dopamine releaser.

While specific EC50 and Ki values for 4-EA remain elusive in the current literature, the available comparative data strongly suggests a pharmacological profile that mirrors PMA's serotonergic dominance.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The preference of both 4-EA and PMA for the serotonin transporter can be attributed to the nature of the para-alkoxy substituent. The oxygen atom of the methoxy and ethoxy groups can engage in hydrogen bonding or electrostatic interactions within the SERT binding pocket, contributing to a higher affinity for this transporter compared to DAT. The slightly larger ethoxy group in 4-EA compared to the methoxy group in PMA may subtly influence binding affinity and efficacy, although the available data suggests their overall profiles are remarkably similar.

The mechanism of amphetamine-induced monoamine release is complex, involving both transporter-mediated efflux and disruption of vesicular storage. The process is initiated by the uptake of the amphetamine analogue into the presynaptic terminal via the respective monoamine transporter.

cluster_0 Presynaptic Terminal Amphetamine 4-EA / PMA DAT/SERT Dopamine/Serotonin Transporter Amphetamine->DAT/SERT Uptake Vesicle Synaptic Vesicle Amphetamine->Vesicle Disrupts pH gradient DA/5-HT_out DA / 5-HT DAT/SERT->DA/5-HT_out Reverse Transport (Release) DA/5-HT_in DA / 5-HT Vesicle->DA/5-HT_in Release into cytoplasm VMAT2 VMAT2 DA/5-HT_in->DAT/SERT

Figure 1: General mechanism of amphetamine-induced monoamine release.

Experimental Protocols

The following provides a generalized protocol for assessing the in vitro effects of compounds like 4-EA and PMA on dopamine and serotonin release from rat brain synaptosomes.

Preparation of Rat Brain Synaptosomes
  • Tissue Homogenization: Rat brains (typically striatum for dopamine and hippocampus or whole brain for serotonin) are rapidly dissected and homogenized in ice-cold sucrose buffer (e.g., 0.32 M sucrose with protease inhibitors).

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the synaptosomal fraction (P2 pellet), which is enriched in nerve terminals.

  • Resuspension: The final synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) for use in uptake and release assays.

BrainTissue Rat Brain Tissue (e.g., Striatum) Homogenization Homogenize in Sucrose Buffer BrainTissue->Homogenization Centrifuge1 Low-Speed Centrifugation (remove nuclei, debris) Homogenization->Centrifuge1 Supernatant1 Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 P2Pellet P2 Pellet (Synaptosomes, Mitochondria) Centrifuge2->P2Pellet Resuspend Resuspend in Physiological Buffer P2Pellet->Resuspend FinalSynaptosomes Synaptosome Preparation Resuspend->FinalSynaptosomes

Figure 2: Workflow for the preparation of rat brain synaptosomes.

In Vitro Monoamine Release Assay
  • Preloading: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin) to allow for its uptake into the nerve terminals.

  • Washing: Excess radiolabel is removed by washing the synaptosomes.

  • Drug Incubation: The preloaded synaptosomes are then incubated with varying concentrations of the test compounds (4-EA or PMA).

  • Quantification of Release: The amount of radiolabeled monoamine released into the supernatant is measured using liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the potency (EC50) and efficacy of the compounds in inducing monoamine release.

Discussion and Implications

The available evidence strongly indicates that both 4-ethoxyamphetamine and 4-methoxyamphetamine are preferentially serotonergic agents. Their reduced activity at the dopamine transporter compared to amphetamine suggests a lower potential for producing classical psychostimulant effects. The potent interaction with the serotonin system, however, raises concerns about the potential for serotonergic neurotoxicity, a known risk associated with some para-substituted amphetamines.

The similarity in the pharmacological profiles of 4-EA and PMA, despite the difference in the size of the para-alkoxy group, suggests that for this particular substitution, the electronic properties of the oxygen atom may be more critical than steric factors in determining the preference for SERT over DAT.

For drug development professionals, this comparison highlights the profound impact of subtle structural modifications on the pharmacological properties of amphetamine derivatives. The serotonergic selectivity of these compounds could be explored for therapeutic applications where modulation of the serotonin system is desired, though their neurotoxic potential must be carefully evaluated.

Conclusion

In a head-to-head comparison, both 4-ethoxyamphetamine and 4-methoxyamphetamine emerge as potent modulators of the serotonin system with comparatively weaker effects on dopamine release. Their similar pharmacological profiles underscore the importance of the para-alkoxy substitution in directing the activity of amphetamine analogues towards the serotonin transporter. Further quantitative studies on 4-EA are warranted to fully delineate its pharmacological and toxicological profile and to provide a more granular comparison with PMA.

References

  • Hegadoren, K. M., Greenshaw, A. J., Baker, G. B., Martin-Iverson, M. T., Lodge, B., & Soin, S. (1994). 4-Ethoxyamphetamine: effects on intracranial self-stimulation and in vitro uptake and release of 3H-dopamine and 3H-serotonin in the brains of rats.
  • Daws, L. C., Tsetsenis, T., Baganz, N., & Gould, G. G. (2005). Differences in the in vivo dynamics of neurotransmitter release and serotonin uptake after acute para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine revealed by chronoamperometry.
  • para-Methoxyamphetamine. In: PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. Available from: [Link]

  • para-Ethoxyamphetamine. In: Wikipedia [Internet]. San Francisco (CA): Wikimedia Foundation; [updated 2023 Nov 12; cited 2024 Jan 14]. Available from: [Link]

Sources

The Double-Edged Sword: A Comparative Guide to the Structure-Neurotoxicity Relationship of Substituted Amphetamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted amphetamines, a class of synthetic compounds, have a profound impact on the central nervous system, with effects ranging from therapeutic applications in conditions like ADHD to significant abuse potential and neurotoxicity.[1][2][3] Understanding the intricate relationship between their chemical structure and their propensity to induce neuronal damage is paramount for the development of safer therapeutic agents and for comprehending the pathophysiology of amphetamine-induced neurotoxicity. This guide provides an in-depth, comparative analysis of the structure-neurotoxicity relationship of substituted amphetamines, grounded in experimental evidence and elucidating the underlying molecular mechanisms.

The Core of Neurotoxicity: A Mechanistic Overview

The neurotoxic effects of substituted amphetamines are not mediated by a single pathway but rather a cascade of interconnected events.[4][5] The primary targets are the dopaminergic and serotonergic systems, with the specific neuronal population affected being largely dependent on the compound's structure.[2][6] The core mechanisms underpinning this neurotoxicity include:

  • Oxidative Stress: A primary driver of amphetamine-induced neuronal damage is the excessive production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4][7][8] This oxidative stress arises from the metabolism of dopamine and serotonin, mitochondrial dysfunction, and inflammatory responses.[7][9][10][11]

  • Excitotoxicity: Amphetamines can lead to an excessive release of the excitatory neurotransmitter glutamate, triggering a cascade of events that results in neuronal injury and death.[5][12] This process is often linked to the activation of N-methyl-D-aspartate (NMDA) receptors.[12][13]

  • Hyperthermia: Many substituted amphetamines induce a significant increase in body temperature, which can exacerbate oxidative stress and excitotoxicity, thereby amplifying the neurotoxic effects.[1][4]

  • Mitochondrial Dysfunction: These compounds can impair mitochondrial function, leading to energy failure and the release of pro-apoptotic factors.[9][14][15]

Structure-Activity Relationships: Decoding the Molecular Determinants of Neurotoxicity

The neurotoxic potential of a substituted amphetamine is intricately linked to its chemical structure. Modifications to the phenyl ring and the amino side chain can dramatically alter a compound's affinity for monoamine transporters, its metabolic profile, and consequently, its neurotoxic effects.

Ring Substitutions: The Gateway to Differential Neurotoxicity

Substitutions on the phenyl ring play a crucial role in determining the selectivity and potency of neurotoxicity.

  • Unsubstituted Amphetamine: Primarily affects the dopaminergic system.[16]

  • Methamphetamine (N-methylamphetamine): Possesses a methyl group on the amine, which enhances its lipophilicity and ability to cross the blood-brain barrier, leading to more potent and prolonged effects on the dopaminergic system compared to amphetamine.[2] It is neurotoxic to both dopaminergic and serotonergic neurons.[2][17]

  • 3,4-Methylenedioxymethamphetamine (MDMA): The methylenedioxy group on the phenyl ring significantly increases its affinity for the serotonin transporter (SERT), making it a potent serotonin-releasing agent.[4] Consequently, MDMA is primarily neurotoxic to serotonergic neurons.[2][18]

  • Para-chloroamphetamine (PCA): The chloro- substitution at the para position of the phenyl ring results in potent and selective serotonergic neurotoxicity.[19][20]

Side-Chain Modifications: Fine-Tuning the Neurotoxic Profile

Alterations to the amino side chain can also modulate neurotoxicity.

  • N-alkylation: Increasing the length of the N-alkyl chain can influence the compound's interaction with monoamine transporters. For instance, N-ethyl substitutions can reduce the releasing effects at the dopamine transporter (DAT) and norepinephrine transporter (NET).[19]

Table 1: Comparative Neurotoxicity of Key Substituted Amphetamines

CompoundPrimary Target SystemPotency of NeurotoxicityKey Structural Feature
AmphetamineDopaminergicModerateUnsubstituted Phenyl Ring
MethamphetamineDopaminergic & SerotonergicHighN-methyl Group
MDMASerotonergicHighMethylenedioxy Ring Substitution
p-ChloroamphetamineSerotonergicVery HighPara-chloro Ring Substitution

Delving Deeper: Key Signaling Pathways in Amphetamine Neurotoxicity

The neurotoxic cascade initiated by substituted amphetamines involves a complex interplay of intracellular signaling pathways.

G Amphetamine Substituted Amphetamine DAT_SERT DAT / SERT Amphetamine->DAT_SERT Inhibits Reuptake & Promotes Efflux Mitochondrial_Dysfunction Mitochondrial Dysfunction Amphetamine->Mitochondrial_Dysfunction Glutamate_Release ↑ Glutamate Release Amphetamine->Glutamate_Release DA_5HT_Release ↑ DA / 5-HT Release DAT_SERT->DA_5HT_Release MAO_Metabolism MAO-mediated Metabolism DA_5HT_Release->MAO_Metabolism ROS_RNS ↑ ROS / RNS MAO_Metabolism->ROS_RNS Oxidative_Stress Oxidative Stress ROS_RNS->Oxidative_Stress Mitochondrial_Dysfunction->ROS_RNS Neuronal_Damage Neuronal Damage & Apoptosis Mitochondrial_Dysfunction->Neuronal_Damage Release of Apoptotic Factors NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Activation->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Oxidative_Stress->Neuronal_Damage Excitotoxicity->Neuronal_Damage

Figure 1: Key signaling pathways in substituted amphetamine-induced neurotoxicity.

Experimental Assessment of Neurotoxicity: Methodologies and Workflows

Evaluating the neurotoxic potential of substituted amphetamines requires a combination of in vivo and in vitro experimental approaches.

In Vivo Microdialysis for Neurotransmitter Dynamics

This technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing crucial insights into how a compound affects neurotransmitter release and reuptake.[21][22][23]

Experimental Protocol: In Vivo Microdialysis

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex) in an anesthetized rodent.[24][25] Allow for a post-operative recovery period of at least 48 hours.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

  • Drug Administration: Administer the substituted amphetamine of interest (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Continue collecting dialysate samples to monitor the drug-induced changes in neurotransmitter concentrations.

  • Sample Analysis: Analyze the collected dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Figure 2: Experimental workflow for in vivo microdialysis.

In Vitro Assays for Oxidative Stress

Cell culture models provide a controlled environment to investigate the direct cellular mechanisms of neurotoxicity, particularly oxidative stress.

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) in appropriate media.

  • Drug Treatment: Expose the cells to varying concentrations of the substituted amphetamine for different durations.

  • ROS Detection:

    • Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

    • DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Quantification: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.[10]

Conclusion and Future Directions

The neurotoxicity of substituted amphetamines is a complex phenomenon governed by a delicate interplay between their chemical structure and the biological systems they interact with. A thorough understanding of these structure-neurotoxicity relationships is critical for mitigating the harmful effects of these drugs of abuse and for designing novel therapeutics with improved safety profiles. Future research should focus on the development of more selective compounds that retain therapeutic efficacy while minimizing neurotoxic potential. Furthermore, exploring the role of neuroinflammation and individual genetic predispositions will provide a more complete picture of amphetamine-induced neurotoxicity.

References

  • Gudelsky, G. A. (1996). The Role of Dopamine in the Serotonergic Neurotoxicity of Substituted Amphetamines. NIDA Research Monograph, 163, 191-205.
  • Cadet, J. L., & Krasnova, I. N. (2009). Molecular and cellular mechanisms of methamphetamine neurotoxicity. Neurotoxicity Research, 15(3), 181–191.
  • Yamamoto, B. K., Moszczynska, A., & Gudelsky, G. A. (2010). Amphetamine toxicities: classical and emerging mechanisms. Annals of the New York Academy of Sciences, 1187, 101–121.
  • Capri, M., et al. (2006). The neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. Current neuropharmacology, 4(4), 309-322.
  • Gibb, J. W., Hanson, G. R., & Johnson, M. (1992). Methamphetamine-induced neurotoxicity: structure activity relationships. Annals of the New York Academy of Sciences, 654, 292-301.
  • Stanton, T. L., & Seiden, L. S. (1988). EXCITOTOXINS AND THE NEUROTOXICITY OF AMPHETAMINES. NIDA Research Monograph, 94, 203-219.
  • Halpin, L. E., Gunning, W. T., & Yamamoto, B. K. (2014). The role of oxidative stress, metabolic compromise, and inflammation in neuronal injury produced by amphetamine-related drugs of abuse. Journal of neurochemistry, 131(4), 424-437.
  • Miller, D. B., & O'Callaghan, J. P. (2001). Neurotoxic effects of substituted amphetamines in rats and mice. Annals of the New York Academy of Sciences, 937, 163-175.
  • Gouzoulis-Mayfrank, E., & Daumann, J. (2006). Neurotoxicity of drugs of abuse--the case of methylenedioxyamphetamines (MDMA, ecstasy), and amphetamines. Dialogues in clinical neuroscience, 8(3), 305–317.
  • Kuczenski, R., Segal, D. S., & Manley, L. D. (1992).
  • Ricaurte, G. A., Bryan, G., Strauss, L., Seiden, L., & Schuster, C. (1985). Hallucinogenic amphetamine selectively destroys brain serotonin nerve terminals. Science (New York, N.Y.), 229(4717), 986–988.
  • Colado, M. I., O'Shea, E., Granados, R., Misra, A., Murray, T. K., & Green, A. R. (1999). Serotonin neurotoxicity in rats after combined treatment with a dopaminergic agent followed by a nonneurotoxic 3,4-methylenedioxymethamphetamine (MDMA) analogue. The Journal of pharmacology and experimental therapeutics, 291(1), 265–274.
  • Zetterström, T., Sharp, T., Marsden, C. A., & Ungerstedt, U. (1983). Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study. British journal of pharmacology, 80(3), 477–484.
  • Rothman, R. B., & Baumann, M. H. (2002). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Pharmacology, biochemistry, and behavior, 71(4), 711–721.
  • Fumagalli, F., Gainetdinov, R. R., Valenzano, K. J., & Caron, M. G. (1998). Role of Dopamine Transporter in Methamphetamine-Induced Neurotoxicity: Evidence from Mice Lacking the Transporter. The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(13), 4861–4869.
  • Paulson, P. E., & Robinson, T. E. (1995). Amphetamine-induced time-dependent sensitization of dopamine neurotransmission in the dorsal and ventral striatum: a microdialysis study in behaving rats. Synapse (New York, N.Y.), 19(1), 56–65.
  • Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 243, 109827.
  • Paz, M. L., et al. (2021). Amphetamine Induces Oxidative Stress, Glial Activation and Transient Angiogenesis in Prefrontal Cortex via AT1-R. Frontiers in pharmacology, 12, 650085.
  • Sun, L., et al. (2015). The role of reactive oxygen species in methamphetamine self-administration and dopamine release in the nucleus accumbens. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 40(6), 1493–1502.
  • Chen, P. I., et al. (2017). Amphetamines promote mitochondrial dysfunction and DNA damage in pulmonary hypertension. JCI insight, 2(2), e90427.

Sources

Assessing the MAOI activity of 4-ethoxyamphetamine in comparison to other monoamine oxidase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the monoamine oxidase inhibitor (MAOI) activity of 4-ethoxyamphetamine (4-ETA). Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological profile of 4-ETA, juxtaposing its potential MAOI effects with a range of established monoamine oxidase inhibitors. The content is structured to offer a comprehensive understanding, supported by experimental data and protocols, to facilitate informed research and development decisions.

Introduction to Monoamine Oxidase and Its Inhibition

Monoamine oxidases (MAO) are a family of enzymes crucial to the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1] Localized on the outer mitochondrial membrane, they exist in two primary isoforms: MAO-A and MAO-B.[1] These isoforms exhibit distinct substrate specificities and inhibitor sensitivities.

MAO-A preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant medications. Conversely, MAO-B primarily metabolizes phenylethylamine and is a target for drugs used in the management of neurodegenerative conditions like Parkinson's disease. The inhibition of these enzymes increases the synaptic availability of their respective neurotransmitter substrates, a mechanism central to the therapeutic effects of MAOI drugs.

Pharmacological Profile of 4-Ethoxyamphetamine (4-ETA)

4-Ethoxyamphetamine is a psychoactive substance belonging to the substituted amphetamine class. It is structurally analogous to para-methoxyamphetamine (PMA), a compound known for its potent serotonergic effects and significant MAOI activity.[2] Early research suggests that the neuropsychopharmacological profile of 4-ETA mirrors that of PMA, indicating a more pronounced interaction with serotonergic systems compared to dopaminergic pathways.[3]

While direct quantitative data on the MAO-A and MAO-B inhibition of 4-ethoxyamphetamine is scarce in publicly available literature, structure-activity relationship studies of amphetamine derivatives suggest that its MAO-A inhibitory activity is comparable to that of 4-methylthioamphetamine (MTA).[4] This positions 4-ETA as a compound of interest for its potential as a selective MAO-A inhibitor.

Synthesis of 4-Ethoxyamphetamine

The synthesis of 4-ethoxyamphetamine, like other substituted amphetamines, can be achieved through various established chemical routes. A common and historically significant method is the Leuckart reaction .[1][5] This one-pot reductive amination process typically involves the reaction of a ketone precursor, in this case, 4-ethoxyphenylacetone, with formamide or ammonium formate to yield the corresponding N-formyl intermediate. Subsequent acid hydrolysis of this intermediate yields the primary amine, 4-ethoxyamphetamine.[5]

It is imperative for any laboratory undertaking the synthesis of such compounds to adhere to all relevant legal and safety regulations.

Comparative Analysis of MAOI Activity

To contextualize the potential MAOI activity of 4-ethoxyamphetamine, a comparison with known monoamine oxidase inhibitors is essential. The following table summarizes the inhibitory concentrations (IC50) and inhibition constants (Ki) for a selection of well-characterized MAOIs, including data for the closely related compound para-methoxyamphetamine (PMA) and the structurally similar 4-methylthioamphetamine (MTA) to provide an informed estimation for 4-ETA.

CompoundTypeMAO-A IC50/Ki (nM)MAO-B IC50/Ki (nM)Selectivity
4-Ethoxyamphetamine (ETA) Selective MAO-A (inferred) ~250 (IC50) >10,000 High for MAO-A
ClorgylineSelective MAO-A (Irreversible)1.6 (Ki)16,000 (Ki)MAO-A
MoclobemideSelective MAO-A (Reversible)200 (IC50)20,000 (IC50)MAO-A
Selegiline (L-Deprenyl)Selective MAO-B (Irreversible)10,000 (IC50)6.8 (Ki)MAO-B
RasagilineSelective MAO-B (Irreversible)4,400 (IC50)4.3 (IC50)MAO-B
TranylcypromineNon-Selective (Irreversible)1,000 (IC50)1,000 (IC50)Non-selective
para-Methoxyamphetamine (PMA)Selective MAO-A300 - 600 (IC50) / 220 (Ki)~500,000 (Ki)MAO-A
(+)-4-Methylthioamphetamine (MTA)Selective MAO-A250 (IC50)>10,000MAO-A

Note: The value for 4-Ethoxyamphetamine is an estimation based on the activity of 4-Methylthioamphetamine as suggested by structure-activity relationship studies.[4][6][7] IC50 and Ki values for other compounds are collated from various sources.[7][8][9][10]

Experimental Protocol: In Vitro MAO Inhibition Assay

To empirically determine the MAOI activity of 4-ethoxyamphetamine and other test compounds, a standardized in vitro fluorescence-based assay can be employed. This protocol provides a robust and reproducible method for assessing the inhibition of both MAO-A and MAO-B.

Principle

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO. A fluorescent probe reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to generate a fluorescent product, which can be quantified to determine enzyme activity.

Materials and Reagents
  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compound (4-ethoxyamphetamine)

  • Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities (Excitation ~530-560 nm, Emission ~590-600 nm)

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and reference inhibitors in assay buffer to achieve a range of final assay concentrations.

    • Prepare a working solution of the MAO substrate in assay buffer.

    • Prepare a detection reagent mixture containing the fluorescent probe and HRP in assay buffer. Protect this solution from light.

  • Assay Procedure:

    • Add 20 µL of the appropriate enzyme (MAO-A or MAO-B) solution to each well of the 96-well plate.

    • Add 20 µL of the serially diluted test compound or reference inhibitor to the respective wells. For control wells, add 20 µL of assay buffer (for total activity) or a known potent inhibitor (for background).

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the MAO substrate working solution to all wells.

    • Immediately add 40 µL of the detection reagent mixture to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with a potent inhibitor) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (total activity) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of MAO inhibition and the experimental workflow.

Mechanism of Monoamine Oxidase Inhibition

MAO_Inhibition cluster_pre Presynaptic Neuron cluster_post Mitochondrion Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin) MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Metabolism Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Oxidative Deamination MAOI MAO Inhibitor (e.g., 4-ETA) MAOI->MAO Inhibition MAO_Assay_Workflow start Start prep Prepare Reagents: - Enzymes (MAO-A/B) - Test Compounds (4-ETA) - Substrate - Detection Reagent start->prep plate Plate Setup: Add Enzyme and Inhibitors to 96-well plate prep->plate preincubate Pre-incubation (37°C, 15 min) plate->preincubate reaction Initiate Reaction: Add Substrate and Detection Reagent preincubate->reaction incubate Incubation (37°C, 30-60 min) reaction->incubate read Measure Fluorescence incubate->read analyze Data Analysis: Calculate % Inhibition and IC50 values read->analyze end End analyze->end

Caption: In Vitro MAO Inhibition Assay Workflow.

Conclusion

The available evidence, primarily through structural analogy and structure-activity relationship studies, strongly suggests that 4-ethoxyamphetamine possesses significant MAO-A inhibitory properties, likely in the same range as 4-methylthioamphetamine. Its profile indicates a high selectivity for MAO-A over MAO-B. This positions 4-ETA as a compound of interest for research into selective MAO-A inhibitors. However, to definitively characterize its potency and selectivity, direct in vitro enzymatic assays, as outlined in this guide, are imperative. The provided experimental protocol offers a robust framework for researchers to generate the necessary quantitative data to rigorously assess the MAOI activity of 4-ethoxyamphetamine and compare it with existing and novel compounds in the field of neuropharmacology.

References

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Wikipedia. Formetorex. [Link]

  • Wikipedia. para-Ethoxyamphetamine. [Link]

  • Wikipedia. para-Methoxyamphetamine. [Link]

  • PubMed Central. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. [Link]

  • ResearchGate. Inhibition/binding affinity constants (Ki) values for inhibition of recombinant human MAO-A and B by galangin and apigenin. [Link]

  • ResearchGate. Reversible inhibitors of a MAO A (with Ki values) and b MAO B (with IC50 values). [Link]

  • ResearchGate. Drug action (IC 50 values) on MAO A and MAO B activities. [Link]

  • ResearchGate. IC 50 value for hMAO-B and selectivity index against hMAO-A of benzoxazoles 4 and 7. [Link]

  • Wikipedia. 4-Methylthiomethamphetamine. [Link]

  • Wikipedia. 4-Methylthioamphetamine. [Link]

  • Hegadoren KM, Greenshaw AJ, Baker GB, Martin-Iverson MT, Lodge B, Soin S. 4-Ethoxyamphetamine: effects on intracranial self-stimulation and in vitro uptake and release of 3H-dopamine and 3H-serotonin in the brains of rats.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. 2023;28(3):1234.
  • Google Patents. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • PubMed. Monoamine oxidase inhibitory properties of optical isomers and N-substituted derivatives of 4-methylthioamphetamine. [Link]

  • PubMed Central. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]

  • ResearchGate. Scheme 4. Synthesis of amphetamine through the LW method. [Link]

  • PubMed Central. Amphetamine Derivatives as Monoamine Oxidase Inhibitors. [Link]

  • PubMed Central. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. [Link]

  • ResearchGate. IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes. [Link]

  • ResearchGate. 4-Ethoxyamphetamine: Effects on intracranial self-stimulation and in vitro uptake and release of 3H-dopamine and 3H-serotonin in the brains of rats. [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of a Quantitative Method for 4-Ethoxyamphetamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative analytical method for 4-ethoxyamphetamine (4-EA), a substituted amphetamine. The principles and methodologies detailed herein are designed to establish the method's robustness, reliability, and fitness-for-purpose across multiple forensic and research laboratories. Drawing upon established international guidelines, this document serves as a blueprint for researchers, scientists, and drug development professionals aiming to implement and validate a quantitative assay for 4-EA.

Introduction: The Imperative for Validated Quantitative Methods

The emergence of novel psychoactive substances (NPS), including substituted amphetamines like 4-ethoxyamphetamine, presents a continuous challenge to forensic and clinical laboratories. Accurate and precise quantification of these substances is paramount for legal proceedings, toxicological assessments, and understanding their pharmacological profiles. A quantitative method, however, is only as reliable as its validation. An inter-laboratory validation, often referred to as a collaborative study, is the pinnacle of method validation, providing objective evidence of a method's performance when utilized by different analysts in different laboratories with varying equipment and environmental conditions.[1] This guide outlines a comparative framework for such a study, focusing on a gas chromatography-mass spectrometry (GC-MS) method, a widely used technique in forensic toxicology.

The Inter-Laboratory Study: A Framework for Robustness

An inter-laboratory study is meticulously designed to assess the reproducibility of an analytical method.[2] The core principle is to distribute homogenous and well-characterized samples to a cohort of participating laboratories and to statistically analyze the resulting data. This process allows for the determination of key performance indicators that are essential for a method's acceptance and implementation.

The design of this hypothetical inter-laboratory study for 4-EA is grounded in the principles outlined by organizations such as AOAC International and the International Organization for Standardization (ISO).[1][2]

Study Design and Participants

A minimum of eight to ten laboratories with demonstrated experience in forensic drug analysis would be recruited to participate.[2] This ensures a statistically significant evaluation of the method's performance across a range of operational environments. Each laboratory would receive a set of blind samples, a detailed analytical protocol, and reference standards of known purity.

Sample Preparation and Distribution

A central laboratory would be responsible for preparing and characterizing the validation samples. For this study, human urine samples would be fortified with 4-EA at five different concentration levels, spanning the expected range of concentrations in authentic samples. The homogeneity and stability of these samples are critical and would be rigorously assessed prior to distribution.

The Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a cornerstone of forensic drug analysis, offering excellent selectivity and sensitivity.[3][4][5] The method to be validated in this inter-laboratory study would involve a liquid-liquid extraction (LLE) of 4-EA from the urine matrix, followed by derivatization to improve its chromatographic properties and mass spectral fragmentation.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed workflow for the quantitative analysis of 4-EA in urine samples:

Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of urine sample in a screw-capped glass tube, add an internal standard (e.g., 4-methoxyamphetamine-d5).

  • Add 200 µL of 10 M sodium hydroxide to alkalinize the sample.

  • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization:

  • To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of ethyl acetate.

  • Cap the tube and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Analysis:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode. The ions to be monitored for the 4-EA derivative and the internal standard would be pre-determined based on their mass spectra.

Rationale for Experimental Choices
  • Internal Standard: The use of a deuterated internal standard is crucial for accurate quantification as it compensates for variations in extraction efficiency and instrument response.

  • Alkalinization: Amphetamine-type substances are basic compounds. Alkalinizing the sample ensures that they are in their free base form, which is more readily extracted into an organic solvent.

  • Derivatization: Derivatization with MSTFA replaces the active hydrogen on the amine group with a trimethylsilyl group. This increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity in GC-MS analysis.[4]

  • Selected Ion Monitoring (SIM): SIM mode significantly enhances the sensitivity and selectivity of the analysis by monitoring only specific ions characteristic of the target analyte and internal standard, thereby reducing background noise.

Performance Characteristics: The Benchmarks of Validation

The data generated by the participating laboratories would be statistically analyzed to determine the following key performance characteristics, in accordance with ISO 17025 and SWGDRUG guidelines.[6][7][8][9][10]

Linearity

Linearity assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte. Each laboratory would prepare a calibration curve by analyzing a series of standards at different concentrations. The coefficient of determination (r²) should be ≥ 0.99.[11]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined based on the signal-to-noise ratio (S/N), with a common acceptance criterion of S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.

Accuracy and Precision
  • Accuracy refers to the closeness of the measured value to the true value. It is typically expressed as the percent recovery of a known amount of analyte spiked into a blank matrix.

  • Precision measures the degree of agreement among a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-laboratory precision): The precision obtained under the same operating conditions over a short interval of time.

    • Reproducibility (Inter-laboratory precision): The precision obtained between different laboratories.[12]

The acceptance criteria for accuracy and precision are often set based on the concentration level, with wider limits acceptable at lower concentrations.

Selectivity

Selectivity is the ability of the method to differentiate and quantify the analyte of interest in the presence of other potentially interfering substances. This would be assessed by analyzing blank samples and samples spiked with structurally related compounds.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation: A Comparative Overview

The results of the inter-laboratory study would be summarized in clear and concise tables to facilitate comparison and evaluation of the method's performance across the participating laboratories.

Table 1: Summary of Linearity Data

LaboratoryCalibration Range (ng/mL)Coefficient of Determination (r²)
Lab A10 - 10000.998
Lab B10 - 10000.999
Lab C10 - 10000.997
.........

Table 2: LOD and LOQ Data

LaboratoryLOD (ng/mL)LOQ (ng/mL)
Lab A210
Lab B1.510
Lab C2.510
.........

Table 3: Inter-laboratory Accuracy and Precision Data

Concentration (ng/mL)Mean Recovery (%)Repeatability (RSDr %)Reproducibility (RSDR %)
2598.54.28.5
250101.23.16.8
75099.82.55.9

Visualization of the Validation Workflow

The following diagram illustrates the key stages of the inter-laboratory validation process.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Evaluation & Reporting p1 Define Study Protocol p2 Recruit Participating Laboratories p1->p2 p3 Prepare & Characterize Samples p2->p3 e1 Distribute Samples & Protocol p3->e1 e2 Laboratories Perform Analysis e1->e2 e3 Data Submission e2->e3 a1 Statistical Analysis of Data e3->a1 a2 Determine Performance Characteristics a1->a2 a3 Final Report Generation a2->a3

Caption: Workflow for the inter-laboratory validation of an analytical method.

Conclusion: Establishing a Gold Standard

The inter-laboratory validation of a quantitative method for 4-ethoxyamphetamine is a critical step in ensuring the reliability and defensibility of analytical results. By following a structured and scientifically rigorous approach, as outlined in this guide, the analytical community can establish a gold-standard method that can be confidently implemented in forensic and research laboratories worldwide. The data generated from such a study not only validates the specific method but also contributes to the broader knowledge base of analytical toxicology, ultimately enhancing the quality of forensic science.

References

  • Comprehensive Guide to ISO/IEC 17025 Accreditation Prep for Forensic Labs. (2025). Lab Manager.
  • AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFIC
  • SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG)
  • Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. (n.d.).
  • SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG)
  • Simultaneous determination of amphetamine-type stimulants and cannabinoids in fingernails by gas chromatography-mass spectrometry. (2008). PubMed.
  • ISO/IEC 17025:2017- FORENSIC SCIENCE TESTING AND CALIBRATION LABORATORIES Accreditation Requirements. (n.d.).
  • Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. (2023). International Journal of Advanced Multidisciplinary.
  • SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG)
  • Appendix F: Guidelines for Standard Method Performance Requirements. (n.d.).
  • AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. (n.d.).
  • HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. (n.d.). IUPAC.
  • Designer Amphetamines in Forensic Toxicology Casework. (n.d.). Office of Justice Programs.
  • Development and Validation of Qualitative and Quantitative Analytical Method for Identification and Analysis of Amphetamines by Gas Chromatography. (2021).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Ethoxyamphetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Ethoxyamphetamine hydrochloride (4-ETA HCl). Tailored for researchers, scientists, and drug development professionals, this document synthesizes regulatory requirements with field-proven safety protocols to ensure compliance and protect both personnel and the environment. The procedures outlined herein are grounded in the principles of chemical safety, regulatory adherence, and environmental stewardship.

Introduction: Understanding this compound

4-Ethoxyamphetamine (4-ETA) is a psychoactive research chemical of the phenethylamine and amphetamine classes.[1] It is structurally and pharmacologically related to para-methoxyamphetamine (PMA), a potent and dangerous Schedule I controlled substance.[1][2] Due to this close relationship, 4-ETA HCl must be handled as a controlled substance analogue with a high potential for abuse and toxicity. The physiological and toxicological properties of 4-ETA are not fully characterized, demanding a highly cautious approach.[3]

Proper disposal is not merely a procedural formality but a critical component of laboratory safety and regulatory compliance. Improper disposal can lead to legal penalties, environmental contamination, and significant health risks. This guide establishes a self-validating system of protocols to mitigate these risks effectively.

The Dual Regulatory Landscape: DEA and EPA (RCRA)

The disposal of 4-Ethoxyamphetamine HCl is governed by two primary federal agencies in the United States: the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). Researchers must comply with both sets of regulations.

  • Drug Enforcement Administration (DEA): As a controlled substance analogue, 4-ETA falls under the purview of the DEA's Controlled Substances Act (CSA).[4] The central requirement for the disposal of a DEA-controlled substance is that it must be rendered "non-retrievable." [5][6][7] The non-retrievable standard means permanently altering the substance's physical or chemical condition, making it unusable for all practical purposes.[5][6] To date, the DEA has primarily reviewed incineration as a method that meets this standard.[5]

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] A pharmaceutical waste can be deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed (P- or U-listed wastes).[8][9] While 4-ETA itself is not a listed waste, any waste stream containing it must be evaluated for these characteristics. Furthermore, solvents and other chemicals used in conjunction with 4-ETA may render the resulting waste hazardous.

Regulatory Body Governing Act Core Requirement for Disposal Primary Method Key Documentation
DEA Controlled Substances Act (CSA)Must be rendered "non-retrievable"[4][5][7]Incineration via a DEA-registered Reverse Distributor[5]DEA Form 41 (Registrants Inventory of Drugs Surrendered)[10][11]
EPA Resource Conservation and Recovery Act (RCRA)Management as hazardous waste if it meets specific criteria (characteristic or listed)[8][9]Disposal at a permitted hazardous waste facility[9]Hazardous Waste Manifest

Hazard Assessment and Personal Protective Equipment (PPE)

Given the limited toxicological data on 4-ETA, a conservative approach based on related compounds is mandatory. The Safety Data Sheet (SDS) for the closely related 4-Methoxyamphetamine (PMA) indicates it is toxic if swallowed and fatal if inhaled . Therefore, robust protective measures are essential.

Mandatory Personal Protective Equipment (PPE)

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Stock Containers/Weighing Solids ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves (double-gloving recommended).Fully buttoned lab coat.NIOSH-approved N95 respirator (or higher) for powders.
Working with Solutions Chemical splash goggles.Nitrile or neoprene gloves.Chemical-resistant apron over a lab coat.Work in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or apron.NIOSH-approved respirator with organic vapor/acid gas cartridges.
Packaging for Disposal Safety glasses with side shields.Nitrile or neoprene gloves.Lab coat.Not required if containers are sealed and decontaminated.

Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.

Disposal Decision Workflow

The appropriate disposal pathway for 4-Ethoxyamphetamine HCl depends on the nature and quantity of the waste. The following workflow provides a logical decision-making process.

DisposalWorkflow Start Identify 4-ETA HCl Waste WasteType What is the waste form? Start->WasteType Bulk Unused, Expired, or Bulk Material WasteType->Bulk Bulk/Unused Labware Trace-Contaminated Labware (glassware, tips, vials) WasteType->Labware Contaminated Labware Spill Spill Cleanup Material (absorbents, PPE) WasteType->Spill Spill/Cleanup ContactEHS Contact Institutional EHS/DEA Registrant Bulk->ContactEHS ReverseDistributor Arrange for disposal via a DEA-Registered Reverse Distributor ContactEHS->ReverseDistributor DEAForm41 Complete DEA Form 41 and maintain records ReverseDistributor->DEAForm41 Incineration Waste is incinerated to meet 'non-retrievable' standard DEAForm41->Incineration Rinse Triple rinse with a suitable solvent (e.g., ethanol, methanol) Labware->Rinse Rinsate Collect all rinsate as RCRA Hazardous Waste Rinse->Rinsate DisposeLabware Dispose of rinsed labware in appropriate solid waste container (e.g., broken glass box) Rinse->DisposeLabware PackageWaste Package all materials in a sealed, compatible container Rinsate->PackageWaste Spill->PackageWaste LabelWaste Label as 'Hazardous Waste' with full chemical identification PackageWaste->LabelWaste DisposeHazardous Dispose through institutional EHS Hazardous Waste Program LabelWaste->DisposeHazardous

Caption: Decision workflow for 4-Ethoxyamphetamine HCl disposal.

Standard Operating Procedures (SOPs)

The following protocols provide step-by-step guidance for common disposal scenarios. Crucially, these procedures must be executed in coordination with your institution's EHS office.

SOP-01: Disposal of Bulk or Unused 4-Ethoxyamphetamine HCl

This procedure applies to expired, unwanted, or unusable quantities of the pure compound.

  • Segregation and Storage: Securely store the 4-ETA HCl in its original or a clearly labeled, sealed container. Keep it in your designated, locked controlled substance storage cabinet.

  • Contact EHS: Notify your institution's EHS department and the responsible DEA registrant (e.g., Principal Investigator) of your intent to dispose of the material.

  • Engage a Reverse Distributor: The EHS office will coordinate with a DEA-registered reverse distributor.[11] This is a third-party company authorized to receive and destroy controlled substances.

  • Documentation:

    • If transferring a Schedule I or II substance (or analogue), the reverse distributor must issue a DEA Form 222 to the registrant.[5][12]

    • The registrant must complete a DEA Form 41, "Registrants Inventory of Drugs Surrendered," to document the substance being disposed of.[10]

  • Packaging and Transfer: Package the material as directed by the reverse distributor and EHS. The transfer must be documented and witnessed according to institutional and DEA policy.

  • Record Keeping: Retain a copy of the completed DEA Form 41 and all transfer documentation for a minimum of two years.[10]

SOP-02: Decontamination of "Empty" Containers and Labware

An "empty" container that held an acute hazardous waste is not considered empty until it has been triple-rinsed.[13] This procedure should be adopted for 4-ETA HCl as a best practice.

  • Select a Solvent: Choose a solvent in which 4-ETA HCl is soluble (e.g., ethanol, methanol, water).[3]

  • Perform Triple Rinse:

    • Add a small amount of the chosen solvent to the container, ensuring the entire inner surface is wetted.

    • Securely cap and agitate the container.

    • Pour the solvent rinsate into a designated hazardous waste container.

    • Repeat this process two more times.

  • Manage Rinsate: The collected rinsate is considered RCRA hazardous waste and must be managed through your institution's EHS program.

  • Dispose of Container: After triple-rinsing, deface the label on the original container and dispose of it in the appropriate laboratory solid waste stream (e.g., glass disposal box).

SOP-03: Spill Management and Cleanup

In the event of a spill, prioritize personnel safety and containment.

  • Evacuate and Alert: Immediately alert others in the area. If the spill is large or involves a volatile solvent, evacuate the lab and contact EHS or emergency services.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Contain the Spill:

    • For Solids: Gently cover the powder with an absorbent pad to prevent aerosolization. DO NOT dry sweep.

    • For Liquids: Surround the spill with absorbent material (e.g., chemical spill pads or vermiculite) to prevent it from spreading.

  • Decontamination:

    • Working from the outside in, apply a decontaminating solution. A 10% sodium hypochlorite (bleach) solution followed by a water rinse can be effective for degrading amphetamine-type compounds.[14] Allow for a contact time of at least 10-15 minutes.

    • Alternatively, use an EPA-approved chemical solution for decontamination.[15]

  • Collect Waste: Carefully collect all contaminated absorbents, cleaning materials, and PPE.

  • Package and Label: Place all cleanup materials into a heavy-duty, sealable plastic bag or a designated hazardous waste container. Label the container as "Hazardous Waste" and list all contents (e.g., "4-Ethoxyamphetamine HCl spill debris, bleach, nitrile gloves").

  • Final Cleaning: Wipe the area again with soap and water.

  • Reporting: Report the spill to your EHS department and document it in your laboratory records, noting the quantity lost.[10]

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible research. It requires a thorough understanding of the dual regulatory framework established by the DEA and EPA, a conservative assessment of the compound's hazards, and strict adherence to established protocols. By following this guide and working closely with institutional EHS professionals, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and protect the wider community and ecosystem.

References

  • Hazardous Pharmaceutical Waste Defined by RCRA. (n.d.). Medical Waste Pros.
  • Disposal of Controlled Substances. (2014, September 9). Federal Register.
  • Goggin, M. K., et al. (2023). Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. ACS Omega.
  • Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. (2024, May 20). Stericycle.
  • Controlled Substances. (n.d.). Purdue University Environmental Health and Safety.
  • Amphetamines Decontamination. (n.d.). Delta Decon & Maintenance.
  • RCRA Pharmaceutical Waste Management Guide. (n.d.). Florida Department of Environmental Quality.
  • How To Safely Dispose of Controlled Substances. (2024, January 25). Daniels Health.
  • RCRA Pharmaceutical Hazardous Wastes. (n.d.). West Virginia Department of Environmental Protection.
  • Researcher's Manual. (2022, June 16). DEA Diversion Control Division.
  • Disposal Q&A. (n.d.). DEA Diversion Control Division.
  • Update on pharmaceutical waste disposal... (2020). American Journal of Health-System Pharmacy.
  • Management Of Hazardous Waste Pharmaceuticals. (n.d.). NYS Department of Environmental Conservation.
  • N-ethyl-4-Methoxyamphetamine (hydrochloride). (n.d.). Cayman Chemical.
  • Safety Data Sheet: 4-Methoxyamphetamine (hydrochloride). (2024, December 9). Cayman Chemical.
  • Controlled Substances in Research. (n.d.). UNT Health Fort Worth.
  • Safety Data Sheet: N-ethyl-4-Methoxyamphetamine (hydrochloride). (2025, July 10). Cayman Chemical.
  • 21 CFR Part 1317 -- Disposal. (n.d.). Electronic Code of Federal Regulations (eCFR).
  • Controlled Substances in Research Program. (n.d.). University of Texas at Austin Environmental Health & Safety.
  • 4-Methoxyamphetamine (hydrochloride). (n.d.). Cayman Chemical.
  • The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. (2007). Microgram Journal. Retrieved from [Link]

  • para-Ethoxyamphetamine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Navigating the Handling of 4-Ethoxyamphetamine Hydrochloride: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and analysis of novel compounds are paramount to innovation. However, the pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for the handling of 4-Ethoxyamphetamine hydrochloride, a compound that, while promising in research, necessitates a comprehensive understanding of its potential hazards and the appropriate measures to mitigate them. This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in scientific principles to ensure the well-being of laboratory personnel and the integrity of the research environment.

Hazard Assessment: Understanding the Risks of this compound

Key Hazard Considerations:

  • Acute Toxicity: High risk of toxicity upon ingestion and inhalation.

  • Reproductive Toxicity: Suspected to be a reproductive hazard.

  • Organ Toxicity: Potential for organ damage with repeated exposure.

  • Unknowns: The full toxicological profile of this compound has not been thoroughly investigated.[1]

Due to these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not merely recommended but essential.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is the cornerstone of safe laboratory practice.[2][3] For a compound with the hazard profile of this compound, the following PPE is mandatory.

Core PPE Requirements
PPE ComponentSpecificationRationale
Primary Gloves Disposable Nitrile GlovesProvides a primary barrier against incidental skin contact.[4]
Secondary Gloves Disposable Nitrile Gloves (worn over primary)Double-gloving significantly reduces the risk of exposure in case of a tear or contamination of the outer glove.[3]
Lab Coat Fire-resistant with knit cuffsProtects skin and personal clothing from splashes and spills.[3] Knit cuffs provide a snug fit around the wrist, preventing exposure.
Eye Protection Chemical Safety GogglesOffers protection from splashes, sprays, and airborne particles that could enter the eye.[3][4]
Face Shield Worn over safety gogglesProvides an additional layer of protection for the entire face, particularly when handling larger quantities or during procedures with a high splash potential.[3][4]
Respiratory Protection NIOSH-approved Respirator (e.g., N95 or higher)Essential to prevent the inhalation of airborne particles, especially given the "fatal if inhaled" warning for analogous compounds.[1]
Enhanced Precautions for High-Risk Procedures

For activities such as weighing the solid compound, preparing concentrated solutions, or performing reactions that may generate dust or aerosols, enhanced respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), should be considered.[3] All personnel required to use respirators must be properly fit-tested and trained in their use.[5]

Procedural Guidance: Donning, Doffing, and Operational Plans

A disciplined, step-by-step approach to donning and doffing PPE is critical to prevent cross-contamination and exposure.

Donning PPE Workflow

Donning_Workflow A 1. Lab Coat B 2. Respiratory Protection A->B C 3. Eye and Face Protection (Goggles then Face Shield) B->C D 4. Primary Gloves C->D E 5. Secondary Gloves D->E

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow

The removal of PPE is a critical control point to prevent contamination of the user and the laboratory environment.

Doffing_Workflow A 1. Secondary Gloves B 2. Face Shield A->B C 3. Goggles B->C D 4. Lab Coat C->D E 5. Primary Gloves D->E F 6. Respiratory Protection E->F G Wash Hands Thoroughly F->G

Caption: Step-by-step procedure for safe PPE removal.

Disposal Plan: Managing Contaminated Materials and Chemical Waste

Proper disposal of both contaminated PPE and the chemical waste of this compound is the final and crucial step in the safety protocol.

PPE Disposal

All disposable PPE, including gloves, should be considered contaminated after handling this compound.

  • Gloves: Remove and dispose of in a designated hazardous waste container immediately after use.

  • Lab Coats: If disposable, discard in a hazardous waste container. If reusable, place in a clearly labeled, sealed bag for specialized laundering.

Chemical Waste Disposal

As a potent psychoactive compound, the disposal of this compound must adhere to strict institutional and regulatory guidelines.

  • Solid Waste: Collect all solid waste, including contaminated weighing paper and vials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent and cleaning agent.

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[6] All waste must be managed by a certified hazardous waste disposal service.[6]

Conclusion: A Culture of Safety

The responsible handling of potent research compounds like this compound is a testament to an institution's commitment to a robust safety culture. By adhering to the detailed PPE and disposal protocols outlined in this guide, researchers can confidently pursue their work while ensuring their personal safety and the protection of their colleagues and the environment. This proactive approach to safety is not a barrier to discovery but rather the foundation upon which sound scientific progress is built.

References

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]

  • MSA Safety. (n.d.). PPE for Methamphetamine Clandestine Drug Lab Response. [Link]

  • UW Environmental Health & Safety. (2016, February 12). Personal Protective Equipment (PPE) in Laboratories. [Link]

  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • AZoM. (2020, January 22). The Equipment Every Laboratory Needs to Keep Employees Safe. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Capot Chemical. (2025, December 24). Material Safety Data Sheet: 4-Ethoxy-3-methoxyphenethylamine. [Link]

  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview. [Link]

  • Centers for Disease Control and Prevention. (2012). DHHS (NIOSH) Pub. No. 2012-147, General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. [Link]

  • Naumann, B. D. (2007, November 8). Assessing Potent Compound Safety Capabilities at CMOs. Contract Pharma. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172–1193. [Link]

  • Federal Register. (2023, April 27). Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. [Link]

  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. [Link]

  • University of California, Santa Barbara. (n.d.). Controlled Substances Waste Management. Environment, Health & Safety. [Link]

  • VelocityEHS. (2019, December 4). USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. [Link]

  • Bergeson & Campbell, P.C. (2012, May 30). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxyamphetamine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Ethoxyamphetamine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.